Ethyl 2-oxobutanoate
描述
属性
IUPAC Name |
ethyl 2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-5(7)6(8)9-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAKCEHATXBFJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166639 | |
| Record name | Ethyl acetoacetate, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15933-07-0 | |
| Record name | Ethyl 2-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15933-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl acetoacetate, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015933070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl acetoacetate, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl acetoacetate, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 2-oxobutanoate: A Comprehensive Technical Guide for Researchers
CAS Number: 15933-07-0
This technical guide provides an in-depth overview of ethyl 2-oxobutanoate (B1229078), a versatile keto-ester of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, discusses its applications in organic synthesis, and provides illustrative experimental methodologies.
Core Properties and Data
Ethyl 2-oxobutanoate is a colorless liquid with a chemical formula of C₆H₁₀O₃. It is recognized for its role as a key intermediate in various chemical transformations.[1]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 15933-07-0 | |
| Molecular Formula | C₆H₁₀O₃ | |
| Molecular Weight | 130.14 g/mol | |
| Boiling Point | 162.0 ± 0.0 °C at 760 mmHg | [2] |
| Melting Point | 168 °C (decomposes) / -19.23 °C | [2][3] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol. Water solubility of 29323.4 mg/L. | [3][4] |
| Flash Point | 53.74 °C | [3] |
Synthesis and Reactivity
This compound is a valuable building block in organic synthesis, primarily utilized in the construction of more complex molecules.[1] Its reactivity is centered around the ketone and ester functional groups, which allow for a variety of chemical modifications.
A common synthetic approach for related β-keto esters involves the alkylation of an enolate. This general strategy can be adapted for the synthesis of this compound derivatives. The process typically begins with the deprotonation of a suitable β-ketoester using a base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form the desired product.[5]
Applications in Drug Development and Heterocyclic Chemistry
The structural motif of this compound is a valuable precursor in the synthesis of various heterocyclic compounds.[1] These heterocyclic scaffolds are of paramount importance in medicinal chemistry and drug discovery, as they form the core of many pharmaceutical agents and agrochemicals.[1] The ability of this compound to participate in condensation and cyclization reactions makes it a versatile starting material for generating diverse molecular architectures.[1] For instance, it can be employed in the synthesis of pyrazoles, pyrimidines, and quinolines, which are classes of compounds known for their wide range of biological activities.[6]
Experimental Protocols
Illustrative Synthesis of an Ethyl 2-substituted-3-oxobutanoate
Objective: To synthesize an ethyl 2-alkyl-3-oxobutanoate via enolate alkylation.
Materials:
-
Ethyl 3-oxobutanoate (ethyl acetoacetate)
-
Sodium ethoxide
-
Ethanol (B145695) (anhydrous)
-
Alkyl halide (e.g., benzyl (B1604629) chloride)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate
-
100 mL round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry 100 mL round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol with stirring until a clear solution is obtained.[5]
-
To this solution, add ethyl 3-oxobutanoate dropwise. An exothermic reaction may be observed.[5]
-
Once the addition is complete and the initial reaction has subsided, slowly add the alkyl halide (e.g., benzyl chloride) to the reaction mixture.[5]
-
Attach a condenser to the flask and heat the mixture to reflux for a specified period (e.g., 40 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
After the reaction is complete, cool the flask to room temperature and pour the contents into deionized water.[5]
-
Extract the aqueous mixture with ethyl acetate.[5]
-
Combine the organic extracts and wash them with deionized water.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[5]
-
The crude product can be purified by column chromatography.
Visualizations
To aid in the understanding of the processes described, the following diagrams illustrate a general experimental workflow for synthesis and a logical relationship of its applications.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Caption: The role of this compound as a key intermediate in chemical synthesis.
References
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-oxobutanoate (B1229078), also known as ethyl 2-ketobutyrate, is an organic compound classified as a keto-ester. Its chemical structure, featuring both a ketone and an ester functional group, makes it a valuable intermediate in various organic syntheses. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis. All quantitative data is presented in structured tables for ease of reference and comparison.
Physicochemical Properties
The fundamental physicochemical properties of ethyl 2-oxobutanoate are summarized below. These values are critical for its handling, application in synthetic chemistry, and for predicting its behavior in various chemical and biological systems.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C6H10O3 | [1] |
| Molecular Weight | 130.14 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Boiling Point | 162.0 ± 0.0 °C at 760 mmHg | [1] |
| 169.06 °C (Predicted) | [4] | |
| Melting Point | -19.23 °C (Predicted) | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| 1.02 g/cm³ (Predicted) | [4] |
Table 2: Chemical and Safety Properties
| Property | Value | Reference |
| CAS Number | 15933-07-0 | [1][3][5] |
| InChI Key | FJAKCEHATXBFJT-UHFFFAOYSA-N | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [5] |
| Water solubility: 29323.4 mg/L (Predicted) | [4] | |
| Flash Point | 61.2 ± 15.9 °C | [1] |
| 53.74 °C (Predicted) | [4] | |
| Vapor Pressure | 2.2 ± 0.3 mmHg at 25°C | [1] |
| LogP | 0.58 | [1] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical and analytical properties of this compound.
Determination of Boiling Point (Capillary Method)
This method is suitable for determining the boiling point of small quantities of a liquid sample.[6]
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Small test tube (e.g., ignition tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Liquid for bath (e.g., paraffin (B1166041) oil)
-
Stand and clamps
Procedure:
-
Fill the small test tube with approximately 2-3 mL of this compound.[7]
-
Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Clamp the thermometer assembly in a Thiele tube or an oil bath, making sure the heat-transfer liquid is above the level of the sample but below the opening of the test tube.[8]
-
Gently heat the side arm of the Thiele tube or the oil bath.[8]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.[6]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[6][8] Record this temperature.
-
For accuracy, repeat the determination.
Determination of Density (Pycnometer or Graduated Cylinder Method)
This protocol outlines the measurement of density using a simple mass and volume determination.[9][10]
Apparatus:
-
Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer for higher accuracy
-
Analytical balance (readable to at least 0.01 g)
Procedure:
-
Carefully measure the mass of a clean, dry graduated cylinder or pycnometer and record it.[10]
-
Add a known volume of this compound to the graduated cylinder (e.g., 10.0 mL). If using a pycnometer, fill it to its calibrated volume.
-
Measure the total mass of the container and the liquid.[10]
-
Calculate the mass of the liquid by subtracting the mass of the empty container from the total mass.
-
Calculate the density using the formula: Density = Mass / Volume.
-
The determination should be performed at a constant, recorded temperature as density is temperature-dependent.
Determination of Solubility
This protocol provides a qualitative assessment of the solubility of this compound in various solvents.[1][11]
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rod
-
Pipettes or droppers
-
Solvents (e.g., water, ethanol, chloroform, hexane)
Procedure:
-
Place a small, measured amount of this compound (e.g., 0.1 mL) into a test tube.
-
Add a small volume of the solvent to be tested (e.g., 1 mL) to the test tube.
-
Vigorously shake or vortex the mixture for 1-2 minutes.[11]
-
Allow the mixture to stand and observe if a single homogeneous phase is formed.
-
If the substance dissolves, it is considered soluble. If two distinct layers remain or the sample remains undissolved, it is insoluble.
-
If the substance appears to be sparingly soluble, add more solvent in small increments and observe any changes.
-
The general rule of "like dissolves like" can be applied; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.[12]
Apparatus:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., non-polar or medium-polarity capillary column)
-
Helium (carrier gas)
-
Sample vials
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or ethyl acetate). An internal standard may be added for quantitative analysis.[12][13]
-
GC-MS Setup:
-
Set the GC oven temperature program to achieve good separation of components. A typical program might start at a low temperature and ramp up.
-
Set the injector and detector temperatures appropriately (e.g., 250 °C).
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
Set the mass analyzer to scan a relevant mass range (e.g., m/z 30-200).
-
-
Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis:
-
The total ion chromatogram (TIC) will show peaks corresponding to the separated components. Identify the peak for this compound based on its retention time.
-
The mass spectrum of this peak will show the molecular ion and characteristic fragment ions, which can be used to confirm the identity of the compound.
-
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates a common synthetic route to α-keto esters like this compound, the Claisen condensation.
Caption: A logical workflow for the synthesis of this compound via Claisen condensation.
Analytical Workflow
This diagram outlines the typical workflow for the characterization of a synthesized organic compound like this compound.
Caption: A standard workflow for the analytical characterization of this compound.
References
- 1. scribd.com [scribd.com]
- 2. hmdb.ca [hmdb.ca]
- 3. youtube.com [youtube.com]
- 4. phillysim.org [phillysim.org]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. wjec.co.uk [wjec.co.uk]
- 10. Measuring Density | Secondaire | Alloprof [alloprof.qc.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. benchchem.com [benchchem.com]
- 13. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-oxobutanoate
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 2-oxobutanoate (B1229078). Due to the limited availability of experimentally verified public spectra for this specific compound, this guide presents a predicted analysis based on established NMR principles and data from structurally analogous compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of expected chemical shifts, multiplicities, and coupling constants.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of ethyl 2-oxobutanoate is expected to show three distinct signals corresponding to the three non-equivalent proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl groups.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Justification |
| -CH₃ (a) | ~1.1 | Triplet (t) | ~7.5 | 3H | The methyl protons of the ethyl group adjacent to the other CH₂ group. |
| -CH₂- (b) | ~2.8 | Quartet (q) | ~7.5 | 2H | The methylene (B1212753) protons are deshielded by the adjacent ketone carbonyl group. |
| -O-CH₂- (c) | ~4.2 | Quartet (q) | ~7.1 | 2H | These methylene protons are deshielded by the adjacent ester oxygen. |
| -O-CH₂-CH₃ (d) | ~1.3 | Triplet (t) | ~7.1 | 3H | The terminal methyl protons of the ethyl ester group. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit six distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are significantly affected by the hybridization and the electronic environment of each carbon.
| Carbon Atom (Label) | Predicted Chemical Shift (δ, ppm) | Justification |
| C H₃ (a) | ~8 | Aliphatic methyl carbon. |
| -C H₂- (b) | ~36 | Methylene carbon adjacent to the ketone carbonyl. |
| C =O (ketone) | ~205 | Ketone carbonyl carbon, highly deshielded. |
| C =O (ester) | ~162 | Ester carbonyl carbon, less deshielded than the ketone. |
| -O-C H₂- (c) | ~62 | Methylene carbon attached to the ester oxygen. |
| -O-CH₂-C H₃ (d) | ~14 | Terminal methyl carbon of the ethyl ester group. |
Experimental Protocols
The following provides a detailed methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing and Dissolution : Accurately weigh approximately 10-20 mg of purified this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube : Transfer the prepared solution into a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.
NMR Instrument Setup and Data Acquisition
-
Spectrometer : Utilize a high-resolution NMR spectrometer with a proton frequency of at least 300 MHz to ensure adequate signal dispersion.
-
Tuning and Shimming : Tune the probe to the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to achieve optimal homogeneity and spectral resolution.
¹H NMR Acquisition Parameters:
-
Pulse Program : A standard single-pulse sequence is typically sufficient.
-
Spectral Width : Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time : Typically 2-4 seconds.
-
Relaxation Delay : A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans : 8-16 scans are generally adequate for good signal-to-noise ratio.
¹³C NMR Acquisition Parameters:
-
Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is commonly used to simplify the spectrum to singlets.
-
Spectral Width : Set to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time : Typically 1-2 seconds.
-
Relaxation Delay : A delay of 2-5 seconds is recommended, especially to observe quaternary carbons.
-
Number of Scans : A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of ¹³C.
Data Processing
-
Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks are in the pure absorption mode. Perform a baseline correction to obtain a flat baseline.
-
Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis of this compound.
Caption: Molecular structure of this compound with labeled proton and carbon environments.
Caption: General workflow for acquiring and processing NMR spectra.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl 2-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of ethyl 2-oxobutanoate (B1229078). It details the expected vibrational frequencies based on the molecule's functional groups, a standard experimental protocol for acquiring the IR spectrum of a liquid sample, and a logical visualization of the structure-spectrum correlations. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.
Predicted Infrared Absorption Data for Ethyl 2-Oxobutanoate
The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the known vibrational frequencies of its constituent functional groups: a ketone, an ester, and aliphatic carbon-hydrogen bonds. The exact peak positions and intensities may vary depending on the specific experimental conditions.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~2980-2900 | Medium-Weak | C-H (sp³) | Stretching |
| ~1745 | Strong | C=O (Ester) | Stretching |
| ~1720 | Strong | C=O (Ketone) | Stretching |
| ~1465 | Medium | C-H (CH₂) | Bending (Scissoring) |
| ~1375 | Medium | C-H (CH₃) | Bending (Symmetrical) |
| ~1250-1100 | Strong | C-O (Ester) | Stretching (Asymmetrical) |
| ~1050 | Medium | C-C | Stretching |
Experimental Protocol for Acquiring the IR Spectrum of a Liquid Sample
The following is a detailed methodology for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a neat liquid sample such as this compound.
Materials:
-
FT-IR Spectrometer
-
Salt plates (e.g., NaCl or KBr), stored in a desiccator
-
Pasteur pipette
-
Kimwipes
-
Acetone (for cleaning)
-
Sample of this compound
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Open the sample compartment.
-
With the sample compartment empty, acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
-
Sample Preparation:
-
Retrieve two clean, dry salt plates from the desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.[1]
-
Using a clean Pasteur pipette, place one to two drops of the this compound sample onto the center of one salt plate.[2][3]
-
Carefully place the second salt plate on top of the first, creating a thin, uniform liquid film between the plates.[1][4] This "sandwich" configuration prevents the liquid from evaporating and running off the plate.[1]
-
-
Sample Analysis:
-
Place the "sandwiched" salt plates into the sample holder in the spectrometer's sample compartment.[1][2]
-
Close the sample compartment lid.
-
Acquire the IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing and Interpretation:
-
Label the significant absorption peaks on the resulting spectrum with their corresponding wavenumbers.
-
Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in this compound.
-
-
Cleaning:
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the logical relationship between the functional groups present in this compound and their characteristic absorption regions in the infrared spectrum.
Caption: Functional group correlation to IR absorption regions for this compound.
References
A Technical Guide to the Solubility of Ethyl 2-Oxobutanoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of ethyl 2-oxobutanoate (B1229078) (also known as ethyl α-ketobutyrate) in various common organic solvents. Understanding the solubility of this versatile building block is critical for its application in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. This document compiles available quantitative and qualitative data, outlines general experimental protocols for solubility determination, and presents a logical framework for understanding its solubility profile.
Core Concepts in Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. Ethyl 2-oxobutanoate possesses a moderately polar structure, containing both a polar ester group and a ketone functionality, as well as a nonpolar ethyl group. This amphiphilic nature dictates its solubility behavior in different classes of organic solvents.
Quantitative and Qualitative Solubility Data
While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, a combination of reported data and information on analogous compounds allows for a well-informed assessment. The following table summarizes the available solubility information.
| Solvent Class | Solvent | Temperature | Solubility |
| Aqueous | Water | Not Specified | 29323.4 mg/L[1] |
| Alcohols | Ethanol | Not Specified | Soluble |
| Methanol | Not Specified | Slightly Soluble | |
| Halogenated | Chloroform | Not Specified | Slightly Soluble |
| Aromatics | Benzene | Not Specified | Soluble |
| Toluene | Not Specified | Likely Soluble | |
| Xylene | Not Specified | Soluble | |
| Ethers | Diethyl Ether | Not Specified | Likely Soluble |
| Ketones | Acetone | Not Specified | Likely Soluble |
| Esters | Ethyl Acetate | Not Specified | Likely Soluble |
| Hydrocarbons | Hexane | Not Specified | Likely Sparingly Soluble |
Note: "Soluble" and "Slightly Soluble" are qualitative descriptors based on data for structurally similar compounds. "Likely Soluble" and "Likely Sparingly Soluble" are estimations based on chemical principles of polarity.
Experimental Protocols for Solubility Determination
For precise quantitative solubility data, standardized experimental protocols are essential. The following outlines a general methodology for determining the solubility of this compound in an organic solvent.
Isothermal Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound in a solvent.
a. Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Constant temperature bath or incubator
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., GC-FID, HPLC-UV)
b. Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the solvent of interest to the vial.
-
Securely cap the vial and place it in a constant temperature bath.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the vial to stand undisturbed at the constant temperature to allow undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution).
-
Filter or centrifuge the aliquot to remove any suspended solid particles.
-
Quantitatively dilute the clear aliquot with the solvent.
-
Analyze the diluted solution using a calibrated analytical method to determine the concentration of this compound.
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
Logical Framework for Solubility
The solubility of this compound can be predicted based on the polarity of the solvent. The following diagram illustrates the expected trend of solubility in different classes of organic solvents.
Caption: Expected solubility of this compound.
This guide serves as a foundational resource for professionals working with this compound. For critical applications, it is recommended to determine the solubility experimentally using the protocols outlined herein.
References
An In-depth Technical Guide on the Keto-enol Tautomerism of Ethyl 2-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-oxobutanoate (B1229078), a β-keto ester of significant interest in synthetic chemistry and drug development, exhibits keto-enol tautomerism, a fundamental equilibrium that dictates its reactivity and physicochemical properties. This technical guide provides a comprehensive examination of this tautomeric phenomenon. While specific experimental data for ethyl 2-oxobutanoate is not extensively available in public literature, this document outlines the theoretical underpinnings, presents quantitative data from the closely related and extensively studied analog, ethyl acetoacetate (B1235776), to illustrate the principles, details experimental protocols for characterization, and provides a framework for the quantitative analysis of the tautomeric equilibrium. This guide is intended to equip researchers with the necessary knowledge and methodologies to thoroughly investigate the keto-enol tautomerism of this compound and similar β-keto esters.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In the case of this compound, the equilibrium exists between the keto tautomer, this compound, and its enol tautomer, (Z)-ethyl 2-hydroxybut-2-enoate. The interconversion between these two forms is a dynamic process involving the migration of a proton and the rearrangement of bonding electrons.
The position of this equilibrium is a critical factor in the chemical behavior of this compound. The keto form typically undergoes nucleophilic addition at the carbonyl carbon, while the enol form behaves as a nucleophile at the α-carbon and can also undergo reactions at the hydroxyl group. The stability of the enol form in β-dicarbonyl compounds is enhanced by the formation of a conjugated system and a stabilizing intramolecular hydrogen bond.
Factors that significantly influence the keto-enol equilibrium include:
-
Solvent Polarity: Non-polar solvents tend to favor the enol form, as they do not disrupt the intramolecular hydrogen bond that stabilizes the enol tautomer. Polar protic solvents, on the other hand, can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer.
-
Temperature: The effect of temperature on the equilibrium is governed by the enthalpy change of the tautomerization.
-
Concentration: In some cases, intermolecular hydrogen bonding between enol molecules or between enol and keto molecules can influence the equilibrium, making it concentration-dependent.
-
Substituent Effects: The electronic and steric properties of substituents on the β-dicarbonyl backbone can alter the relative stabilities of the keto and enol forms.
Quantitative Analysis of the Tautomeric Equilibrium
Due to a lack of specific experimental data for this compound in the literature, this section presents quantitative data for the closely related analog, ethyl acetoacetate. These values provide a strong indication of the expected behavior of this compound under similar conditions. The equilibrium constant, Keq, is defined as the ratio of the concentration of the enol form to the keto form at equilibrium.
Table 1: Keto-Enol Equilibrium Data for Ethyl Acetoacetate in Various Solvents
| Solvent | Dielectric Constant (ε) | % Enol Form | Keq ([Enol]/[Keto]) |
| Hexane | 1.88 | 46.2 | 0.859 |
| Carbon Tetrachloride | 2.24 | 33.0 | 0.493 |
| Benzene | 2.28 | 19.8 | 0.247 |
| Diethyl Ether | 4.34 | 27.1 | 0.372 |
| Chloroform | 4.81 | 15.2 | 0.179 |
| Ethanol | 24.55 | 12.0 | 0.136 |
| Acetone | 20.7 | 7.7 | 0.083 |
| Water | 80.1 | 0.4 | 0.004 |
Data compiled from various sources on ethyl acetoacetate and general principles of keto-enol tautomerism.
Table 2: Spectroscopic Data for the Tautomers of Ethyl Acetoacetate (as a proxy for this compound)
| Spectroscopic Technique | Tautomer | Key Signal | Chemical Shift / Wavenumber |
| ¹H NMR | Keto | α-CH₂ | ~3.4 ppm (s) |
| Enol | =CH | ~5.0 ppm (s) | |
| Enol | -OH | ~12.1 ppm (br s) | |
| ¹³C NMR | Keto | C=O (keto) | ~200 ppm |
| Keto | α-CH₂ | ~50 ppm | |
| Enol | C=O (ester) | ~172 ppm | |
| Enol | =C-OH | ~177 ppm | |
| Enol | =CH | ~90 ppm | |
| IR Spectroscopy | Keto | C=O (keto) stretch | ~1745 cm⁻¹ |
| Keto | C=O (ester) stretch | ~1725 cm⁻¹ | |
| Enol | C=O (ester, conjugated) stretch | ~1650 cm⁻¹ | |
| Enol | C=C stretch | ~1630 cm⁻¹ | |
| Enol | O-H stretch (intramolecular H-bond) | ~2700-3200 cm⁻¹ (broad) |
Note: Chemical shifts and wavenumbers are approximate and can vary with solvent and concentration.
Experimental Protocols
The determination of the keto-enol equilibrium for this compound can be accomplished using several spectroscopic techniques. ¹H NMR spectroscopy is the most direct and widely used method.
Determination of Keq by ¹H NMR Spectroscopy
Objective: To quantify the relative concentrations of the keto and enol tautomers of this compound in a given solvent at equilibrium.
Materials:
-
This compound (high purity)
-
Deuterated solvents (e.g., CDCl₃, C₆D₆, (CD₃)₂CO, D₂O)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation: a. Prepare a stock solution of this compound in the desired deuterated solvent at a known concentration (e.g., 0.1 M). b. Transfer an appropriate volume of the solution into an NMR tube. c. Allow the sample to equilibrate at a constant temperature for a sufficient period (this can range from minutes to several hours, depending on the solvent and temperature) to ensure the tautomeric equilibrium is reached. It is advisable to monitor the spectrum over time until no further changes are observed.
-
¹H NMR Data Acquisition: a. Acquire a ¹H NMR spectrum of the equilibrated sample. b. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ is recommended. c. Optimize the spectral width to include all relevant signals, from the aliphatic region up to ~15 ppm to observe the enolic hydroxyl proton.
-
Data Analysis: a. Phase and baseline correct the acquired spectrum. b. Identify the characteristic signals for the keto and enol tautomers. For this compound, these are expected to be:
- Keto form: A quartet for the α-protons (-CH₂-) adjacent to the ketone carbonyl.
- Enol form: A singlet for the vinylic proton (=CH-). c. Integrate the area of the α-CH₂ signal of the keto form (I_keto) and the =CH- signal of the enol form (I_enol). d. Calculate the mole fraction of each tautomer, accounting for the number of protons contributing to each signal:
- Mole fraction (Keto) ∝ I_keto / 2
- Mole fraction (Enol) ∝ I_enol / 1 e. Calculate the equilibrium constant (Keq):
- Keq = (Mole fraction (Enol)) / (Mole fraction (Keto)) = (I_enol) / (I_keto / 2) = 2 * I_enol / I_keto
Characterization by IR Spectroscopy
Objective: To identify the characteristic vibrational bands of the keto and enol tautomers of this compound.
Procedure:
-
Prepare solutions of this compound in solvents of varying polarity (e.g., hexane, chloroform, ethanol).
-
Acquire the IR spectrum of each solution using a suitable liquid cell.
-
Identify the C=O and C=C stretching frequencies. The keto form will show two distinct C=O stretching bands (one for the ketone and one for the ester), while the enol form will exhibit a conjugated C=O stretch at a lower frequency and a C=C stretching band. A broad O-H stretch will also be present for the enol form.
Characterization by UV-Vis Spectroscopy
Objective: To observe the different electronic transitions of the keto and enol tautomers.
Procedure:
-
Prepare dilute solutions of this compound in different solvents.
-
Acquire the UV-Vis spectrum for each solution.
-
The enol form, with its conjugated π-system, will exhibit a π → π* transition at a longer wavelength compared to the n → π* transition of the non-conjugated keto form. The position and intensity of these bands will be solvent-dependent.
Visualizations
Caption: Keto-enol tautomerism of this compound.
Caption: Workflow for Keq determination by ¹H NMR spectroscopy.
Conclusion
The keto-enol tautomerism of this compound is a crucial aspect of its chemistry, profoundly influencing its reactivity and properties. While direct quantitative experimental data for this specific compound is limited, a thorough understanding can be achieved by applying the principles and methodologies established for analogous β-keto esters, such as ethyl acetoacetate. The experimental protocols detailed in this guide, particularly the use of ¹H NMR spectroscopy, provide a robust framework for researchers to quantify the tautomeric equilibrium and to investigate the effects of various experimental conditions. Further research, including computational studies, would be valuable in providing more precise data for the keto-enol equilibrium of this compound and its derivatives, aiding in the rational design of synthetic pathways and the development of new chemical entities.
Molecular weight and formula of ethyl 2-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental physicochemical properties of ethyl 2-oxobutanoate (B1229078), a key building block in various synthetic organic chemistry applications, including the synthesis of pharmaceuticals and other bioactive molecules.
Physicochemical Data
The core molecular attributes of ethyl 2-oxobutanoate are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C6H10O3 | [1][2][3][4] |
| Molecular Weight | 130.14 g/mol | [1][4] |
Molecular Structure and Connectivity
The structural formula of this compound consists of a four-carbon backbone with a ketone group at the second position and an ethyl ester at the carboxyl group. The relationship between the constituent atoms and functional groups is illustrated in the diagram below.
Caption: Molecular graph of this compound.
References
Ethyl 2-Oxobutanoate: A Technical Overview of its Physicochemical Properties
For Immediate Release
This technical guide provides an in-depth analysis of the boiling point and density of ethyl 2-oxobutanoate (B1229078), a key intermediate in various organic syntheses.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Physicochemical Data of Ethyl 2-Oxobutanoate
The boiling point and density are critical physical constants for the proper handling, purification, and application of this compound in a laboratory or industrial setting. The experimentally determined and predicted values for these properties are summarized below.
| Property | Value | Notes |
| Boiling Point | 162.0 ± 0.0 °C | at 760 mmHg[2] |
| 169.06 °C | Predicted by EPA T.E.S.T.[3] | |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| 1.02 g/cm³ | Predicted by EPA T.E.S.T.[3] |
Experimental Determination of Physicochemical Properties
Accurate determination of the boiling point and density of this compound is essential for its characterization and quality control. Standard laboratory protocols for these measurements are detailed below.
Boiling Point Determination via the Capillary Method
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] A common and effective method for determining the boiling point of a small quantity of liquid is the capillary method.[5]
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[2]
-
Heating: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block to ensure uniform heating.[2][6]
-
Observation: The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.[3]
-
Boiling Point Reading: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[3]
Density Determination using a Pycnometer
The density of a liquid is its mass per unit volume and is typically measured in g/mL or g/cm³.[7] A pycnometer, a flask with a specific volume, is commonly used for the precise determination of liquid density.
Methodology:
-
Mass of Empty Pycnometer: A clean and dry pycnometer is weighed accurately.
-
Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. This step is crucial for calibrating the exact volume of the pycnometer.
-
Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound. The mass is measured again.
-
Calculation: The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer (determined from the mass of the water and its known density at that temperature).
Synthesis and Quality Control Workflows
The synthesis of this compound and its subsequent quality control are critical processes in its production. The following diagrams illustrate the logical workflows for these procedures.
References
- 1. nbinno.com [nbinno.com]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. byjus.com [byjus.com]
- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
Technical Guide: Physicochemical Properties of Ethyl 2-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-oxobutanoate (B1229078) (CAS No. 15933-07-0), also known as ethyl 2-ketobutanoate, is an organic compound with the chemical formula C₆H₁₀O₃. It belongs to the family of alpha-keto esters, which are important intermediates in various chemical syntheses. Understanding the physicochemical properties of this compound, such as its refractive index, is crucial for its application in research and development, particularly in the fields of medicinal chemistry and material science. This guide provides a detailed overview of the key physicochemical data for ethyl 2-oxobutanoate, with a focus on its refractive index, and outlines the standard experimental protocol for its measurement.
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Refractive Index (n) | 1.408 | [1] |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.142 g/mol | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Boiling Point | 162.0 ± 0.0 °C at 760 mmHg | [1] |
| Melting Point | 168 °C (decomposes) | [1] |
| Flash Point | 61.2 ± 15.9 °C | [1] |
| Vapor Pressure | 2.2 ± 0.3 mmHg at 25°C | [1] |
| LogP | 0.58 | [1] |
Experimental Protocol: Determination of Refractive Index
The refractive index of a liquid, such as this compound, is typically determined using an Abbe refractometer. This instrument measures the critical angle of total internal reflection between a prism of known high refractive index and the sample.
Materials and Equipment
-
Abbe Refractometer
-
This compound sample
-
Distilled water (for calibration)
-
Methanol or acetone (B3395972) (for cleaning)
-
Lint-free lens tissue
-
Dropper or pipette
-
Constant temperature water bath (optional, for temperature control)
Procedure
-
Calibration:
-
Ensure the refractometer is clean and calibrated.
-
Place a few drops of distilled water onto the surface of the measuring prism.
-
Close the illuminating prism gently.
-
Turn on the light source and look through the eyepiece.
-
Adjust the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
-
If the reading does not correspond to the known refractive index of water at the measurement temperature (e.g., 1.3330 at 20°C), adjust the calibration screw until it does.
-
-
Sample Measurement:
-
Open the prisms and clean the surfaces thoroughly with a suitable solvent (e.g., acetone or methanol) and a lint-free tissue. Allow the solvent to evaporate completely.
-
Using a clean dropper, place a few drops of the this compound sample onto the measuring prism.
-
Close the illuminating prism gently to spread the liquid into a thin, uniform film.
-
Look through the eyepiece and bring the boundary line into focus by adjusting the knobs.
-
If color fringes are observed at the boundary (chromatic aberration), adjust the compensator drum to obtain a sharp, black-and-white borderline.
-
Align the sharp boundary line precisely with the center of the crosshairs.
-
Read the refractive index value from the scale.
-
Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.
-
-
Cleaning:
-
After the measurement, clean the prisms immediately with a soft, lint-free tissue and a suitable solvent to prevent residue from hardening on the prism surfaces.
-
Logical Workflow for Refractive Index Measurement
The following diagram illustrates the logical workflow for the experimental determination of the refractive index of a liquid sample using an Abbe refractometer.
Caption: Experimental workflow for refractive index determination.
References
Unveiling the Potential: A Technical Guide to the Antimicrobial and Antitumor Properties of Ethyl 2-Oxobutanoate Analogues
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of modern medicine. In this context, ethyl 2-oxobutanoate (B1229078) analogues have emerged as a promising class of small molecules with diverse biological activities. Their versatile scaffold allows for a wide range of chemical modifications, leading to the development of derivatives with significant antimicrobial and antitumor potential. This technical guide provides an in-depth overview of the current research on these compounds, focusing on their synthesis, biological evaluation, and potential mechanisms of action.
Introduction to Ethyl 2-Oxobutanoate Analogues
This compound, a simple α-keto ester, serves as a valuable starting material for the synthesis of a variety of heterocyclic and acyclic compounds. The presence of both a ketone and an ester functional group provides multiple reaction sites for chemical derivatization. By introducing different substituents and functional groups, researchers have been able to modulate the biological activity of the parent molecule, leading to the identification of potent antimicrobial and antitumor agents.
Antimicrobial Properties
Several studies have highlighted the potential of this compound analogues as effective antimicrobial agents against a range of pathogenic bacteria and fungi. The antimicrobial activity is often attributed to the electrophilic nature of the α-keto ester moiety, which can potentially interact with and inhibit essential microbial enzymes.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values of representative this compound analogues against various microbial strains.
| Compound ID | Analogue Name | Test Organism | MIC (µg/mL) | Reference |
| 1 | Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate | Staphylococcus aureus | 12.5 | [1] |
| Bacillus subtilis | 25 | [1] | ||
| Escherichia coli | 50 | [1] | ||
| Pseudomonas aeruginosa | >100 | [1] | ||
| Candida albicans | 25 | [1] | ||
| Aspergillus niger | 50 | [1] | ||
| 2 | Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate | Staphylococcus aureus | 25 | [2] |
| Bacillus subtilis | 50 | [2] | ||
| Escherichia coli | >100 | [2] | ||
| Pseudomonas aeruginosa | >100 | [2] | ||
| Candida albicans | 50 | [2] | ||
| Aspergillus niger | >100 | [2] | ||
| 3 | Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate | Staphylococcus aureus | 15 | [3] |
| Escherichia coli | 60 | [3] |
Experimental Protocol: Broth Microdilution Assay
The antimicrobial activity of the this compound analogues is typically determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against pathogenic microorganisms.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Sterile saline
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microbial culture in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in the appropriate broth medium in the 96-well microtiter plates.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antitumor Properties
In addition to their antimicrobial effects, this compound analogues have demonstrated promising cytotoxic activity against various human cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Antitumor Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound analogues against different cancer cell lines.
| Compound ID | Analogue Name | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate | MCF-7 (Breast) | 8.2 | [4] |
| HCT-116 (Colon) | 12.5 | [4] | ||
| A549 (Lung) | 15.1 | [4] | ||
| 2 | Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate | MCF-7 (Breast) | 15.7 | [4] |
| HCT-116 (Colon) | 20.3 | [4] | ||
| A549 (Lung) | 25.8 | [4] | ||
| 4 | Ethyl 2-arylhydrazono-3-oxobutanoate derivative | HepG2 (Liver) | 7.5 |
Experimental Protocol: MTT Assay
The cytotoxic activity of the this compound analogues is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.
Materials:
-
Test compounds (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Mechanism of Action
While the exact mechanisms of action for many this compound analogues are still under investigation, preliminary studies suggest their involvement in key cellular signaling pathways.
Proposed Antitumor Mechanism
The antitumor activity of these compounds is likely multifaceted. One proposed mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. It is hypothesized that this compound analogues may induce cellular stress, leading to the activation of pro-apoptotic proteins and the subsequent cascade of events culminating in cell death.
Proposed Antimicrobial Mechanism
The antimicrobial action of this compound analogues is thought to be linked to their ability to interfere with essential microbial processes. The α-keto ester functional group can act as a Michael acceptor, making it susceptible to nucleophilic attack by amino acid residues within the active sites of microbial enzymes. This covalent modification can lead to irreversible enzyme inhibition and subsequent microbial cell death.
Conclusion and Future Directions
This compound analogues represent a versatile and promising class of compounds with demonstrable antimicrobial and antitumor activities. The ease of their synthesis and the potential for diverse structural modifications make them attractive candidates for further drug discovery and development efforts. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in their biological activities. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds, ultimately paving the way for the development of novel therapeutic agents to combat infectious diseases and cancer.
References
Ethyl 2-oxobutanoate as a flavoring agent in food science
An In-depth Technical Guide to Ethyl 2-oxobutanoate (B1229078) as a Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-oxobutanoate (CAS No. 15933-07-0) is an organic ester that contributes to the flavor profiles of various foods. This technical guide provides a comprehensive overview of its chemical properties, sensory characteristics, natural occurrence, synthesis, and analytical methods for its detection. The document also explores its biosynthetic origins and regulatory status, highlighting areas where further research is needed. Detailed experimental protocols and visual diagrams of key pathways and workflows are provided to support researchers in the fields of food science and flavor chemistry.
Introduction
Flavor is a critical attribute of food, influencing consumer preference and acceptance. The aroma-active compounds responsible for flavor are often present in trace amounts and belong to various chemical classes, including esters, aldehydes, ketones, and sulfur compounds. This compound, an α-keto ester, is recognized for its contribution to the fruity and complex aromas of certain foods. Understanding the chemical and sensory properties of such molecules is essential for flavor creation, quality control, and the development of novel food products. This guide serves as a technical resource for scientists and researchers, consolidating available information on this compound and providing detailed methodologies for its study.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[1][2] Its chemical structure features an ethyl ester group and a ketone functional group at the alpha position, making it a reactive molecule that can participate in various chemical reactions.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 15933-07-0 | [4][5] |
| Molecular Formula | C6H10O3 | [4][5] |
| Molecular Weight | 130.14 g/mol | [4][5] |
| IUPAC Name | This compound | [6] |
| Synonyms | Ethyl-α-ketobutyrate | [7] |
| Physical Form | Liquid | [2][6] |
| Boiling Point | 168-169 °C (decomposes) | [8][9] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [5][6] |
Sensory Properties and Organoleptic Profile
The sensory characteristics of a flavor compound are critical to its application in the food industry. The perceived flavor is a combination of taste and aroma, with the latter being detected by olfactory receptors.
Flavor Profile
This compound is generally described as having a fruity and complex aroma. Specific descriptors that have been associated with related compounds include winey, green, herbal, and ethereal notes.[10] The overall flavor profile of α-keto esters can be influenced by their chemical structure and the food matrix in which they are present.[11][12]
Quantitative Sensory Data
A comprehensive search of publicly available scientific literature did not yield specific, validated odor or taste detection thresholds for this compound. The determination of these thresholds is a critical area for future research to better understand its potency as a flavoring agent. For context, other short-chain ethyl esters have odor detection thresholds in water in the parts-per-billion range.
Table 2: Sensory Descriptors for Related Fruity Esters
| Compound | Sensory Descriptors |
| Ethyl butanoate | Fruity, Pineapple, Tropical, Tutti-frutti, Sweet[13] |
| Ethyl hexanoate | Fruity, Red Apple, Aniseed, Cherry-like[14] |
| Ethyl 2-methylbutanoate | Fresh fruity, Apple-like[15] |
Natural Occurrence and Biosynthesis
This compound is a natural constituent of some fruits and fermented products, although quantitative data on its concentration in various foods is scarce. Its presence is a result of the metabolic activities of plants and microorganisms.
Natural Occurrence
While specific concentrations are not well-documented, esters are known to be significant contributors to the aroma of fruits like strawberries.[14] The volatile profile of strawberries is complex and changes with cultivar, maturity, and storage conditions.[16][17] It is plausible that this compound is present as a minor component in the volatile fraction of such fruits. Similarly, in fermented beverages like beer and wine, the metabolic activity of yeast produces a wide array of esters and other flavor compounds.[18]
Biosynthesis
The biosynthesis of α-keto acids is intrinsically linked to amino acid metabolism.[11][19] The likely precursor for the butanoate backbone of this compound is α-keto-β-methylvaleric acid, an intermediate in the catabolism of L-isoleucine.[12] In microorganisms such as yeast, L-isoleucine is converted to its corresponding α-keto acid via transamination.[20] This α-keto acid can then undergo further enzymatic or chemical modifications. The formation of the ethyl ester is likely catalyzed by alcohol acyltransferases (AATs), which utilize ethanol (B145695) as a substrate, a process well-documented in yeast during fermentation.[21]
Synthesis and Manufacturing
General Laboratory Synthesis Protocol (Illustrative):
-
Preparation of Grignard Reagent: Ethylmagnesium bromide is prepared by reacting bromoethane (B45996) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Condensation: The Grignard reagent is added dropwise to a cooled solution of diethyl oxalate (B1200264) in anhydrous diethyl ether. This reaction forms the magnesium salt of the α-keto ester.
-
Hydrolysis: The reaction mixture is quenched by the slow addition of a cold, dilute acid (e.g., sulfuric acid or hydrochloric acid) to hydrolyze the magnesium salt.
-
Workup and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
Note: This is a general procedure and would require optimization for yield and purity. For food-grade applications, all reagents and solvents must meet stringent purity standards, and the process would need to be validated.
Analytical Methodologies
The detection and quantification of this compound in food matrices typically involve chromatographic techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS). Due to its volatile nature, headspace sampling techniques are often employed.
Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in a Strawberry Matrix
This protocol is a representative method based on established procedures for the analysis of volatile compounds in strawberries.[1][8][17]
1. Materials and Reagents:
-
Strawberries
-
Sodium chloride (NaCl)
-
Deionized water
-
This compound analytical standard
-
Internal standard (e.g., ethyl nonanoate)
-
Solid-phase microextraction (SPME) fiber (e.g., 50/30 µm DVB/CAR/PDMS)
-
20 mL headspace vials with PTFE-lined septa
2. Sample Preparation:
-
Homogenize 100 g of fresh strawberries.
-
Weigh 5 g of the homogenate into a 20 mL headspace vial.
-
Add 2 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatiles.
-
Spike the sample with a known concentration of the internal standard.
-
Seal the vial immediately with a PTFE-lined septum and cap.
3. Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heating block or water bath at 50°C.
-
Equilibrate the sample for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C.
-
Retract the fiber and immediately introduce it into the GC injection port.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
GC System: Agilent 6890 or equivalent.
-
Injector: Splitless mode, 250°C.
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.
-
-
MS System: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
5. Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with that of the analytical standard.
-
Quantify the concentration of this compound by constructing a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.
Sensory Evaluation Protocols
To formally characterize the sensory properties of this compound, a trained sensory panel would be required. Quantitative Descriptive Analysis (QDA) is a suitable method for this purpose.
Applications in Food and Flavor Industry
Given its fruity and complex aroma profile, this compound can be used as a flavoring agent in a variety of food products to enhance or impart specific notes.
-
Beverages: It can contribute to the fruity character of both alcoholic and non-alcoholic beverages.
-
Confectionery: It may be used in hard candies, gummies, and other sweets to provide a fruity flavor.
-
Baked Goods: In fillings for pastries and cakes, it can enhance fruit flavors.
-
Dairy Products: It could be used in yogurts and ice creams to complement fruit preparations.
The specific use level would depend on the food matrix, the desired flavor profile, and regulatory limits.
Regulatory Status
The regulatory status of a flavoring agent is a critical consideration for its use in food products. In the United States, many flavoring substances are designated as "Generally Recognized As Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel.[22] A comprehensive search of the publicly available FEMA GRAS lists did not identify a specific entry for this compound (CAS No. 15933-07-0).[23] This suggests that it may not be on the FEMA GRAS list, or it may be covered under a more general listing for natural flavors if it is a constituent of a natural extract that has been deemed GRAS. Further regulatory clarification would be required for its intentional addition to food products in the United States.
Stability and Reactivity in Food Matrices
The stability of flavor compounds during food processing and storage is crucial for maintaining product quality. As an α-keto ester, this compound has two reactive functional groups that can participate in various reactions.
-
Thermal Stability: Studies on related α-ketoacyl peptides have shown that the α-keto group can catalyze the hydrolysis of adjacent bonds, and that these compounds are generally less stable than their unmodified counterparts, especially at elevated temperatures typical of cooking or roasting.[2][3][24]
-
Reactions with Other Food Components: The ketone group can react with amino acids via the Strecker degradation pathway, leading to the formation of Strecker aldehydes and other flavor compounds. This could alter the flavor profile of the food over time.
Conclusion and Future Research
This compound is a potentially important contributor to the fruity and complex aromas of various foods. While its basic chemical properties are known, there are significant gaps in the scientific literature regarding its quantitative sensory data, natural occurrence, and specific food-grade synthesis and analytical protocols. Further research is warranted in these areas to fully understand its role in food flavor and to facilitate its broader application in the flavor industry. Key areas for future investigation include:
-
Determination of the odor and taste detection thresholds of pure this compound.
-
Quantitative analysis of its concentration in fruits, fermented beverages, and other foods.
-
Development and validation of a standardized, food-grade synthesis protocol.
-
Clarification of its regulatory status, including its potential inclusion on the FEMA GRAS list.
-
Studies on its stability and reactivity in various food matrices under different processing conditions.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. 15933-07-0 this compound AKSci W3459 [aksci.com]
- 3. Biosynthesis of valine and isoleucine: synthesis and biological activity of (2S)-α-acetolactic acid (2-hydroxy-2-methyl-3-oxobutanoic acid), and (2R)- and (2S)-α-acetohydroxybutyric acid (2-ethyl-2-hydroxy-3-oxobutanoic acid) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. 001chemical.com [001chemical.com]
- 5. 15933-07-0|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 15933-07-0 [sigmaaldrich.com]
- 7. ethyl-α-ketobutyrate [webbook.nist.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 10. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical conversion of alpha-keto acids in relation to flavor formation in fermented foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethyl Butyrate Flavour Standard | Sensory Training [flavoractiv.com]
- 14. Profiling of Flavor Volatiles by SPME-GC-MS in Strawberry Cultivars during Fruit Development and Ripening [hst-j.org]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Chemical Composition of Alcoholic Beverages, Additives and Contaminants - Alcohol Drinking - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 20. High-Level Production of Isoleucine and Fusel Alcohol by Expression of the Feedback Inhibition-Insensitive Threonine Deaminase in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. fda.gov [fda.gov]
- 23. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 24. downloads.regulations.gov [downloads.regulations.gov]
The Genesis of a Versatile Intermediate: An In-depth Guide to the Discovery and History of α-Keto Esters
For Immediate Release
A comprehensive technical guide detailing the discovery, historical evolution, and synthetic methodologies of α-keto esters has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides a deep dive into the foundational chemistries that brought this pivotal class of molecules to the forefront of organic synthesis and medicinal chemistry.
Introduction
α-Keto esters, characterized by a ketone functional group adjacent to an ester moiety, are highly valuable intermediates in organic synthesis due to the reactivity of their adjacent carbonyl groups. This unique structural feature allows for the construction of a wide array of complex molecules and heterocyclic compounds, making them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. This guide traces their journey from early synthetic discoveries to their application in modern chemical and biological sciences.
The Dawn of α-Keto Ester Synthesis: The Claisen Condensation
The history of α-keto esters is intrinsically linked to the development of carbon-carbon bond-forming reactions. One of the earliest and most significant methods for their synthesis is the Claisen condensation, a reaction discovered by German chemist Rainer Ludwig Claisen in 1887.[1] This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. A variation, the "crossed" Claisen condensation, allows for the reaction of two different esters, one of which must be enolizable.
While the classic Claisen condensation produces β-keto esters, it laid the groundwork for reactions that could access the α-keto ester scaffold. For instance, the reaction of an ester with diethyl oxalate (B1200264) provides a direct route to α,γ-diketo esters, which are closely related precursors.
Key Historical Synthetic Methodologies
Following the foundational work of Claisen, a variety of methods for the synthesis of α-keto esters were developed throughout the 20th century. These classical methods remain relevant and are often employed in both academic and industrial settings.
Oxidation of α-Hydroxy Esters
A prominent and straightforward method for the preparation of α-keto esters is the oxidation of the corresponding α-hydroxy esters. A classic example is the synthesis of ethyl pyruvate (B1213749) from ethyl lactate (B86563).[2] Various oxidizing agents have been employed for this transformation, with potassium permanganate (B83412) being a historically significant reagent.[2] This method is particularly useful due to the availability of α-hydroxy esters from natural sources, such as lactic acid.
Friedel-Crafts Acylation
The Friedel-Crafts acylation, another cornerstone of organic synthesis, provides a direct route to aryl α-keto esters.[3] This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of α-keto esters, ethyl oxalyl chloride is a common reagent, which introduces the α-keto ester functionality directly onto the aromatic ring.[3]
Modern Synthetic Advances
Contemporary organic synthesis has introduced more sophisticated and efficient methods for the preparation of α-keto esters, often featuring catalytic processes that offer high selectivity and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions
In recent years, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of α-keto esters. These methods allow for the coupling of α-keto ester enolates with aryl halides, providing access to a wide range of β-aryl-α-keto esters.[4][5][6] The use of specialized phosphine (B1218219) ligands has been instrumental in the development of these highly efficient and versatile transformations.[7]
Quantitative Data on Synthetic Methods
To facilitate comparison, the following tables summarize quantitative data for some of the key synthetic methods discussed.
| Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Ref. |
| Oxidation of α-Hydroxy Ester | Ethyl Lactate | KMnO₄, NaH₂PO₄ | Petroleum Ether/H₂O | 15 | 51-54 | [2] |
| Gas-Phase Catalytic Oxidation | Ethyl Lactate, Air | Ag on Silica Gel | Gas Phase | 250-300 | >80 (conv.) | [8] |
| V₂O₅/g-C₃N₄ Catalyzed Oxidation | Ethyl Lactate, O₂ | 13V₂O₅/g-C₃N₄ | Diethyl Succinate | 130 | 85.6 (sel.) | [9] |
| TS-1 Catalyzed Oxidation | Ethyl Lactate, H₂O₂ | TS-1 | None | 50 | 97.8 | [10] |
| Palladium-Catalyzed β-Arylation | α-Keto Ester Enolate, Aryl Bromide | Pd₂(dba)₃, PᵗBu₃, K₂CO₃ | Toluene | 110 | up to 95 | [4] |
conv. = conversion, sel. = selectivity
Experimental Protocols
Detailed methodologies for key experiments are provided below to serve as a practical guide for laboratory synthesis.
Protocol 1: Synthesis of Ethyl Pyruvate by Oxidation of Ethyl Lactate[2]
Materials:
-
Ethyl lactate (50 g, 0.42 mole)
-
Potassium permanganate (55 g, 0.35 mole), powdered
-
Saturated aqueous magnesium sulfate (B86663) solution (130 ml)
-
Light petroleum ether (500 ml)
-
Sodium dihydrogen phosphate (B84403) dihydrate (20 g, 0.13 mole)
-
1 L round-bottomed flask
-
Mechanical stirrer and thermometer
Procedure:
-
In a 1 L round-bottomed flask equipped with a mechanical stirrer and thermometer, combine the saturated magnesium sulfate solution, light petroleum ether, ethyl lactate, and sodium dihydrogen phosphate dihydrate.
-
Start the stirrer and cool the mixture to 15°C using an ice-water bath.
-
Add the powdered potassium permanganate in portions over 25-30 minutes, maintaining the temperature near 15°C.
-
Continue stirring for approximately 2.5 hours, or until the permanganate is consumed (check by spotting on filter paper).
-
Decant the petroleum ether solution. Wash the remaining sludge with three 50 ml portions of light petroleum ether.
-
Combine all petroleum ether extracts and evaporate the solvent on a steam bath using a short fractionating column.
-
Shake the residual oil with two 10 ml portions of a saturated aqueous calcium chloride solution.
-
Distill the product under reduced pressure. The fraction boiling at 56-57°C/20 mm Hg is collected.
-
The expected yield is 25-27 g (51-54%) of nearly pure ethyl pyruvate.
Protocol 2: Synthesis of Ethyl Benzoylacetate via Crossed Claisen-type Condensation[11]
This protocol describes the synthesis of a β-keto ester, which is historically relevant to the development of α-keto ester chemistry.
Materials:
-
Ethyl acetoacetate (B1235776) (195 g, 1.5 moles)
-
Sodium (34.5 g, 1.5 gram atoms)
-
Dry benzene (B151609) (3.4 L)
-
Benzoyl chloride (263 g, 1.9 moles)
-
5 L three-necked flask with mechanical stirrer and reflux condenser
Procedure:
-
In the 5 L flask, place the dry benzene, ethyl acetoacetate, and clean sodium.
-
Heat the mixture to a gentle reflux with stirring for 24 hours to form the sodioacetoacetic ester.
-
After cooling slightly, add the benzoyl chloride over a period of three hours.
-
Reflux the mixture with stirring for an additional eight hours.
-
Cool the reaction mixture to room temperature and add 375 g of cracked ice.
-
Separate the benzene layer, wash with 5% sodium bicarbonate solution, and dry with sodium sulfate.
-
Distill off the benzene. The residue contains ethyl benzoylacetoacetate, which can then be hydrolyzed to ethyl benzoylacetate.
-
For hydrolysis, the crude ethyl benzoylacetoacetate (0.25 mole) is treated with a solution of ammonium (B1175870) chloride (32 g) and ammonia (B1221849) (10 cc) in water (150 cc) at 42°C for 10 minutes.
-
After rapid cooling and extraction with ether, the product is isolated by distillation. The yield of ethyl benzoylacetate is 77-78%.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key reaction mechanism, a typical experimental workflow, and the role of α-keto esters in a biological context.
Role in Drug Development: Enzyme Inhibition
α-Keto esters and their derivatives, such as α-keto amides and α-keto acids, are recognized as potent inhibitors of various proteases, particularly serine and cysteine proteases.[11][12][13] These enzymes play crucial roles in numerous physiological and pathological processes, including apoptosis (programmed cell death), making them attractive targets for therapeutic intervention.
Caspases, a family of cysteine proteases, are central to the apoptotic pathway. α-Keto ester-based inhibitors can act as transition-state analogs, forming a reversible covalent bond with the active site cysteine residue of the caspase, thereby blocking its catalytic activity and inhibiting apoptosis.[13] This mechanism of action is of significant interest in the development of drugs for diseases characterized by excessive or insufficient apoptosis.
Conclusion
From their origins in the foundational condensation reactions of the 19th century to their role in the development of modern catalytic methods and targeted therapeutics, α-keto esters have proven to be a remarkably versatile and enduring class of chemical intermediates. The historical and technical overview provided in this guide underscores their continued importance and highlights the innovative spirit of organic chemistry in harnessing the potential of unique functional groups. The ongoing development of novel synthetic routes and applications ensures that α-keto esters will remain a central tool for chemists and drug discovery professionals for the foreseeable future.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed β-Arylation of α-Keto Esters [organic-chemistry.org]
- 5. Palladium-Catalyzed β-Arylation of α-Keto Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium Catalyzed β-Arylation of α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN1359893A - Process for preparing ethyl pyruvate from ethyl lactate by gas-phase catalytic oxidizing - Google Patents [patents.google.com]
- 9. Efficient Aerobic Oxidation of Ethyl Lactate to Ethyl Pyruvate over V2O5/g-C3N4 Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Peptide alpha-keto ester, alpha-keto amide, and alpha-keto acid inhibitors of calpains and other cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of Ethyl 2-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-oxobutanoate (B1229078), a versatile β-keto ester, is a critical building block in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. Its reactivity, centered around the active methylene (B1212753) group and the dual carbonyl functionalities, makes it a valuable intermediate. However, this inherent reactivity also predisposes the molecule to various degradation pathways, making a thorough understanding of its stability and optimal storage conditions paramount for ensuring its quality, purity, and performance in sensitive synthetic applications.
This technical guide provides a comprehensive overview of the stability profile of ethyl 2-oxobutanoate, drawing upon the established chemistry of β-keto esters. It outlines recommended storage and handling conditions, discusses potential degradation pathways, and provides detailed experimental protocols for stability assessment. All quantitative data is presented in structured tables, and key concepts are visualized through diagrams to facilitate understanding.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 168 °C (decomposes) | [1] |
| Storage Temperature | 2-8°C, -20°C, or refrigerated | [2][3] |
| Solubility | Soluble in many organic solvents |
Stability Profile and Degradation Pathways
The stability of this compound is influenced by several factors, including temperature, light, moisture, pH, and the presence of oxidizing agents. As a β-keto ester, it is susceptible to two primary degradation pathways: hydrolysis and transesterification.
Hydrolysis
In the presence of water, particularly under acidic or basic conditions, this compound can undergo hydrolysis to yield 2-oxobutanoic acid and ethanol. The resulting β-keto acid is often unstable and can readily undergo decarboxylation, especially upon heating, to produce 2-butanone (B6335102) and carbon dioxide.
Caption: Hydrolysis and subsequent decarboxylation of this compound.
Transesterification
When exposed to other alcohols, especially in the presence of an acid or base catalyst, this compound can undergo transesterification. This results in the formation of a new ester of 2-oxobutanoic acid. This is a critical consideration when using alcoholic solvents in reactions or formulations containing this compound.
Caption: Transesterification of this compound.
Other Potential Degradation Pathways
-
Oxidation: While less common for β-keto esters, strong oxidizing agents could potentially lead to degradation.
-
Thermal Decomposition: As indicated by its boiling point with decomposition, elevated temperatures can lead to breakdown of the molecule.[1]
Recommended Storage and Handling Conditions
To minimize degradation and ensure the long-term purity of this compound, the following storage and handling conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2-8°C or freeze at -20°C.[2][3] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with oxygen and moisture. |
| Container | Use tightly sealed, opaque containers. | Prevents exposure to light and atmospheric contaminants. |
| Moisture | Avoid contact with water. | Prevents hydrolysis. |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | These can catalyze or directly participate in degradation reactions. |
| Handling | Handle in a well-ventilated area, preferably a fume hood. Use appropriate personal protective equipment (gloves, safety glasses). | Ensures safety and minimizes exposure to the compound. |
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound should involve both long-term and accelerated testing, as well as forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical methods.
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the degradation pathways and for the development and validation of stability-indicating analytical methods.[4]
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a known concentration of this compound in 0.1 M NaOH. Store at room temperature for 1 hour.
-
Oxidative Degradation: Dissolve a known concentration of this compound in a 3% solution of hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Store a sample of neat this compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound in methanol to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method.
Caption: Workflow for a forced degradation study of this compound.
Accelerated Stability Study Protocol
Accelerated stability studies are used to predict the shelf-life of a substance by subjecting it to elevated stress conditions.[5][6]
Objective: To evaluate the stability of this compound under accelerated storage conditions.
Materials:
-
This compound
-
Stability chambers (e.g., 40°C/75% RH)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Package this compound in its proposed container-closure system.
-
Storage: Place the samples in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.
-
Time Points: Withdraw samples at initial (0), 1, 3, and 6 months.
-
Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and the presence of degradation products.
Table of Accelerated Stability Conditions (ICH Guideline Q1A(R2))
| Study | Storage Condition | Minimum Time Period |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
Analytical Method for Purity Assessment (HPLC)
A robust HPLC method is crucial for monitoring the purity of this compound and quantifying any degradation products.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25.1-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: This is a starting point, and the method should be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
This compound is a valuable synthetic intermediate whose utility is directly linked to its purity. A comprehensive understanding of its stability profile is therefore essential for researchers and drug development professionals. By adhering to the recommended storage conditions of refrigeration under an inert atmosphere and by being cognizant of its susceptibility to hydrolysis and transesterification, the integrity of this compound can be maintained. The implementation of rigorous stability testing protocols, including forced degradation and accelerated stability studies, coupled with validated analytical methods, will ensure the quality and reliability of this compound in its various applications.
References
- 1. This compound | CAS#:15933-07-0 | Chemsrc [chemsrc.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. 15933-07-0|this compound|BLD Pharm [bldpharm.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. lnct.ac.in [lnct.ac.in]
- 6. biopharminternational.com [biopharminternational.com]
Methodological & Application
Synthesis of Pyrazoles from Ethyl 2-Oxobutanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyrazoles, a pivotal class of heterocyclic compounds in medicinal chemistry, utilizing ethyl 2-oxobutanoate (B1229078) as a versatile starting material. Pyrazole (B372694) derivatives are integral to the development of a wide array of therapeutic agents, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The methodologies outlined herein are designed to be a comprehensive resource for researchers in organic synthesis and drug discovery.
Introduction
The synthesis of pyrazoles from β-ketoesters, such as ethyl 2-oxobutanoate, is a well-established and highly adaptable method, most notably through the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. The versatility of this approach allows for the introduction of various substituents on the pyrazole ring, enabling the fine-tuning of its physicochemical and pharmacological properties. This document details standard protocols, variations including multicomponent reactions and microwave-assisted synthesis, and provides quantitative data to aid in reaction optimization.
Core Synthesis: Knorr Pyrazole Synthesis
The reaction of this compound with hydrazine or its derivatives is the most direct route to producing substituted pyrazoles. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
General Reaction Scheme
Caption: General scheme of the Knorr pyrazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate
This protocol describes the synthesis of a simple pyrazole derivative using hydrazine hydrate (B1144303).
Materials:
-
This compound
-
Hydrazine hydrate
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalyst)
-
Ice-cold water
-
Round-bottom flask, reflux condenser, magnetic stirrer, beaker
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol in a round-bottom flask, add hydrazine hydrate (1.0-1.2 eq) dropwise with stirring.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Synthesis of Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
This protocol details the synthesis using a substituted hydrazine, phenylhydrazine (B124118) hydrochloride.
Materials:
-
This compound
-
Phenylhydrazine hydrochloride
-
Glacial Acetic Acid (solvent and catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and phenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux (approximately 118 °C) with stirring for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of pyrazoles from this compound and its derivatives under various conditions.
Table 1: Conventional Synthesis of Pyrazoles
| Starting β-Ketoester | Hydrazine Derivative | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Hydrazine hydrate | Ethanol | Acetic acid | Reflux | 4-6 | 70-85 | General Protocol |
| This compound | Phenylhydrazine HCl | Acetic acid | - | Reflux | 6 | ~80 | General Protocol |
| Ethyl 2-cyclopentyl-3-oxobutanoate | Hydrazine hydrate | Ethanol | Acetic acid | Reflux | 4-6 | Not specified | [1] |
| Ethyl 2-(arylidene)-3-oxobutanoates | Phenylhydrazine HCl | Acetic acid | - | Reflux | Not specified | Moderate | [2] |
Table 2: Microwave-Assisted Synthesis of Pyrazoles
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Substituted benzaldehyde | Ethyl 3-oxobutanoate | Phenylhydrazine | Water | Not specified | 20 | Not specified | [3] |
| Hydrazones | Vilsmeier Reagent | - | DMF | Not specified | 0.75-2 | Improved | [4] |
Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step. The reaction of an aldehyde, malononitrile, ethyl acetoacetate (B1235776) (a related β-ketoester), and hydrazine hydrate is a common route to pyrano[2,3-c]pyrazoles.[5]
Caption: Workflow for multicomponent synthesis of pyranopyrazoles.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of pyrazoles from this compound.
Caption: General laboratory workflow for pyrazole synthesis.
Regioselectivity Considerations
When using unsymmetrical β-ketoesters like this compound with substituted hydrazines, the formation of two regioisomers is possible. The regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions. Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl group (the ketone in this case) first.[6]
Safety Precautions
-
Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantles, oil baths).
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
These protocols and data provide a solid foundation for the synthesis of pyrazole derivatives from this compound. Researchers are encouraged to consult the cited literature for more specific details and to optimize conditions for their particular substrates and desired products.
References
- 1. mdpi.com [mdpi.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. tandfonline.com [tandfonline.com]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Application Notes and Protocols: Knoevenagel Condensation with Ethyl 2-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of a carbonyl compound, in this case, ethyl 2-oxobutanoate (B1229078), with an active methylene (B1212753) compound in the presence of a basic catalyst.[1] This reaction is a modification of the aldol (B89426) condensation and is pivotal for the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[2][3] Ethyl 2-oxobutanoate, a ketone, is generally less reactive than aldehydes in Knoevenagel condensations, often necessitating more forcing conditions or more active catalysts to achieve good yields.[4][5] These application notes provide detailed protocols and comparative data for the Knoevenagel condensation of this compound with various active methylene compounds, offering a foundational guide for researchers in synthetic and medicinal chemistry.
Reaction Scheme
The general scheme for the Knoevenagel condensation of this compound with a generic active methylene compound (Z-CH₂-Z') is depicted below. The groups Z and Z' are electron-withdrawing groups that increase the acidity of the methylene protons.
Reaction: this compound + Active Methylene Compound → α,β-Unsaturated Product + H₂O
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Knoevenagel condensation of ketones with various active methylene compounds, based on analogous reactions reported in the literature. This data provides a useful reference for what can be expected when reacting this compound.
Table 1: Knoevenagel Condensation of Ketones with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine (B6355638)/Acetic Acid | Benzene | Reflux | 12 | Moderate to Good | [6] |
| DBU/H₂O | Water | Room Temp | 2-4 | Good to Excellent | [7] |
| Ammonium Acetate | Solvent-free | 80-100 | 1-2 | Good | [5] |
| MgO | Acetonitrile | Reflux | 3-5 | Good | [8] |
Table 2: Knoevenagel Condensation of Ketones with Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine/Acetic Acid | Toluene (B28343) | Reflux | 12-24 | Moderate | [6] |
| DBU/H₂O | Water | Room Temp | 4-8 | Good | [7] |
| TiCl₄/Et₃N | Dichloromethane | 0 to Room Temp | 6-12 | Good | [9] |
| Basic Ionic Liquid | Water | Room Temp | 2-6 | Good to Excellent | [10][11] |
Table 3: Knoevenagel Condensation of Ketones with Diethyl Malonate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine/Pyridine | Ethanol | Reflux | 24-48 | Low to Moderate | [2] |
| DBU/H₂O | Water | Room Temp | 12-24 | Moderate | [7] |
| TiCl₄/Et₃N | THF | Reflux | 24 | Moderate to Good | [9] |
| Dean-Stark (Piperidine) | Toluene | Reflux | 24-72 | Moderate | [12] |
Experimental Protocols
Given the lower reactivity of ketones compared to aldehydes, reaction conditions often require elevated temperatures and/or the removal of water to drive the reaction to completion.[4]
Protocol 1: Piperidine-Catalyzed Condensation using a Dean-Stark Trap
This protocol is a classic method for driving the condensation equilibrium towards the product by removing the water by-product azeotropically.
Materials:
-
This compound (1.0 eq.)
-
Active methylene compound (e.g., ethyl cyanoacetate, 1.1 eq.)
-
Toluene
-
Piperidine (0.1 eq.)
-
Glacial Acetic Acid (0.2 eq.)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add this compound.
-
Add the active methylene compound.
-
Add toluene as the solvent, ensuring the volume is sufficient to fill the Dean-Stark trap.
-
Add piperidine and glacial acetic acid as catalysts.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 12-48 hours, depending on the active methylene compound), cool the mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Protocol 2: DBU-Catalyzed Condensation in an Aqueous Medium
This protocol offers a greener alternative using a DBU/water complex as the catalyst at room temperature.[7]
Materials:
-
This compound (1.0 eq.)
-
Active methylene compound (e.g., malononitrile, 1.0 eq.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq.)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, prepare the DBU/water complex by reacting DBU with 25 equivalents of water and stirring for 3 hours.
-
To this catalyst system, add the active methylene compound followed by this compound.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 2-24 hours), the product may precipitate from the aqueous medium. If so, collect the product by filtration and wash with cold water.
-
If the product does not precipitate, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Mandatory Visualization
Reaction Mechanism
The Knoevenagel condensation proceeds through a series of equilibrium steps. The following diagram illustrates the generally accepted mechanism for the base-catalyzed reaction.
Caption: General mechanism of the Knoevenagel condensation.
Experimental Workflow
The following diagram outlines the key steps in a typical experimental procedure for the Knoevenagel condensation.
Caption: Experimental workflow for the Knoevenagel condensation.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - AU [thermofisher.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. proceedings.blucher.com.br [proceedings.blucher.com.br]
Application Notes and Protocols for Dihydropyrimidinone Synthesis via the Biginelli Reaction using Ethyl 2-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction is a one-pot three-component cyclocondensation reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. A notable example is Monastrol, a DHPM that acts as a specific and reversible inhibitor of the mitotic kinesin Eg5, a motor protein essential for bipolar spindle formation during cell division, making it a valuable target for anticancer drug development.[2][3]
This document provides detailed application notes and experimental protocols for the synthesis of dihydropyrimidinones using ethyl 2-oxobutanoate (B1229078) as the β-ketoester component. The use of ethyl 2-oxobutanoate introduces an ethyl group at the 5-position of the dihydropyrimidinone ring, offering a structural variation that can be explored for the development of novel therapeutic agents.
Reaction Mechanism & Signaling Pathway
The generally accepted mechanism for the Biginelli reaction proceeds through an N-acyliminium ion intermediate. The reaction is typically acid-catalyzed and involves the initial condensation of the aldehyde and urea (B33335) to form the iminium ion. This is followed by the nucleophilic addition of the enol form of the β-ketoester (this compound in this case) to the iminium ion. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product.
Caption: Proposed mechanism of the Biginelli reaction.
DHPMs, such as Monastrol, can exhibit their anticancer effects by inhibiting the motor protein Eg5 kinesin. This inhibition disrupts the formation of the bipolar mitotic spindle, leading to mitotic arrest and ultimately apoptosis in cancer cells.
References
- 1. Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Substituted Quinoxalines Using Ethyl 2-Oxobutanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted 3-ethylquinoxalin-2(1H)-ones, a class of heterocyclic compounds with significant interest in medicinal chemistry, through the condensation of various o-phenylenediamines with ethyl 2-oxobutanoate (B1229078). Quinoxaline (B1680401) derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Introduction
Quinoxalines are bicyclic heterocyclic compounds formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. The synthesis of quinoxaline derivatives is a key area of research in organic and medicinal chemistry due to their diverse biological activities. A common and effective method for their synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This protocol focuses on the use of ethyl 2-oxobutanoate as the 1,2-dicarbonyl component to yield 3-ethylquinoxalin-2(1H)-one and its substituted analogues. These compounds can serve as important intermediates for the development of novel therapeutic agents, including c-Met kinase inhibitors.
Reaction Scheme
The general reaction for the synthesis of 3-ethylquinoxalin-2(1H)-ones involves the condensation of a substituted o-phenylenediamine with this compound. The reaction is typically carried out in a suitable solvent, often with acid catalysis, to facilitate the cyclization and subsequent dehydration.
Caption: General reaction scheme for the synthesis of substituted 3-ethylquinoxalin-2(1H)-ones.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Ethylquinoxalin-2(1H)-one
This protocol describes a general method for the synthesis of 3-ethylquinoxalin-2(1H)-one from o-phenylenediamine and this compound.
Materials:
-
o-Phenylenediamine
-
This compound
-
Ethanol (B145695) (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (10 mmol) in absolute ethanol (50 mL).
-
To this solution, add this compound (11 mmol, 1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (e.g., 5-10 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified 3-ethylquinoxalin-2(1H)-one.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Protocol 2: Synthesis of Substituted 3-Ethylquinoxalin-2(1H)-ones
This protocol can be adapted for the synthesis of various substituted 3-ethylquinoxalin-2(1H)-ones by using appropriately substituted o-phenylenediamines.
Procedure:
Follow the general procedure outlined in Protocol 1, substituting the corresponding substituted o-phenylenediamine (e.g., 4-methyl-o-phenylenediamine, 4-chloro-o-phenylenediamine, etc.) for o-phenylenediamine. The reaction conditions and purification methods may require optimization depending on the nature of the substituent.
Data Presentation
The following table summarizes the representative data for the synthesis of 3-ethyl- and the closely related 3-methyl-quinoxalin-2(1H)-ones.
| Entry | R | Product | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1 | H | 3-Ethylquinoxalin-2(1H)-one | - | - | - | - |
| 2 | H | 3-Methylquinoxalin-2(1H)-one | 92 | 246-248 | 12.27 (s, 1H), 7.68 (d, 1H), 7.46 (t, 1H), 7.25 (m, 2H), 2.40 (s, 3H) | 159.6, 155.4, 132.4, 132.1, 129.7, 128.3, 123.4, 115.6, 20.9 |
| 3 | CH₃ | 3,6-Dimethylquinoxalin-2(1H)-one | - | - | 12.15 (s, 1H), 7.48 (s, 1H), 7.25 (d, 1H), 7.15 (d, 1H), 2.40 (s, 3H), 2.35 (s, 3H) | 159.5, 155.2, 132.8, 131.9, 130.5, 128.0, 124.1, 115.4, 21.0, 20.8 |
| 4 | Cl | 6-Chloro-3-methylquinoxalin-2(1H)-one | - | >300 | 12.45 (s, 1H), 7.75 (d, 1H), 7.50 (dd, 1H), 7.35 (d, 1H), 2.42 (s, 3H) | 160.1, 154.8, 133.5, 131.2, 129.8, 128.9, 127.6, 116.8, 20.9 |
Note: Data for 3-ethyl derivatives are less commonly reported in literature; the data for the analogous 3-methyl derivatives are provided for comparison and as a guide for characterization.
Biological Application: Inhibition of c-Met Signaling Pathway
Quinoxaline derivatives have been identified as potent inhibitors of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion.[1][2] Dysregulation of this pathway is implicated in the development and progression of various cancers.[3][4]
c-Met Signaling Pathway and Inhibition by Quinoxaline Derivatives
The binding of HGF to the c-Met receptor leads to its dimerization and autophosphorylation, creating docking sites for various downstream signaling proteins. This initiates multiple signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which promote cell growth, survival, and motility.[5][6][7] Quinoxaline-based inhibitors can block the ATP-binding site of the c-Met kinase domain, thereby preventing its activation and abrogating the downstream signaling events.[1]
Caption: Inhibition of the HGF/c-Met signaling pathway by quinoxaline derivatives.
Conclusion
The synthesis of substituted 3-ethylquinoxalin-2(1H)-ones via the condensation of o-phenylenediamines and this compound is a versatile and straightforward method for accessing a class of compounds with significant therapeutic potential. The provided protocols offer a foundation for the synthesis and further exploration of these molecules as targeted therapeutic agents, particularly as inhibitors of key signaling pathways in cancer, such as the c-Met pathway. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of new and effective drugs.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. c-MET [abbviescience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Extracellular Matrix Influencing HGF/c-MET Signaling Pathway: Impact on Cancer Progression [mdpi.com]
Application Notes and Protocols: Ethyl 2-Oxobutanoate in Multicomponent Reactions for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-oxobutanoate (B1229078) is a versatile and reactive building block in organic synthesis, prized for its dual functionality that enables its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Its α-keto and ester moieties make it an ideal candidate for multicomponent reactions (MCRs), which are powerful tools for the efficient, one-pot synthesis of complex heterocyclic scaffolds.[1] Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. This document provides an overview of the application of ethyl 2-oxobutanoate in the synthesis of diverse heterocycles through various MCRs, complete with detailed experimental protocols and quantitative data.
Key Applications in Heterocyclic Synthesis
This compound serves as a valuable precursor for the synthesis of a range of heterocyclic systems, including but not limited to:
-
Dihydropyridines and Pyridines: These six-membered nitrogen-containing heterocycles are central to many pharmaceuticals. The Hantzsch pyridine (B92270) synthesis and its variations offer a straightforward entry to these structures.
-
Dihydropyrimidinones: Synthesized via the Biginelli reaction, these compounds are known for their diverse pharmacological activities.
-
Quinolines: This fused heterocyclic system is a common motif in therapeutic agents.
-
Pyrroles: Five-membered aromatic heterocycles that are fundamental components of many natural products and synthetic drugs.
-
Oxazines and Thiazines: Six-membered heterocycles containing both a nitrogen and an oxygen or sulfur atom, respectively, which are of growing interest in medicinal chemistry.
-
Peptide-like Scaffolds: Through Passerini and Ugi reactions, this compound can be incorporated into complex acyclic and cyclic structures resembling peptides.
Data Presentation: Quantitative Analysis of Multicomponent Reactions
The following tables summarize quantitative data for multicomponent reactions involving this compound and analogous β-ketoesters, providing a comparative overview of reaction conditions and yields.
Table 1: Synthesis of Substituted 1,2-Dihydropyridines
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Ethyl N-arylmalonamates | Ethyl 2-(ethoxymethylidene)-3-oxobutanoate | Triethylamine (B128534)/Ethanol | Not Specified | Room Temp | 17-65 | [2] |
Table 2: Representative Yields for Other MCRs with Analogous β-Ketoesters
| Reaction Type | Heterocycle | β-Ketoester | Key Reactants | Catalyst/Solvent | Yield (%) |
| Biginelli | Dihydropyrimidinone | Ethyl acetoacetate | Aldehyde, Urea | Acidic | High |
| Gould-Jacobs | 4-Hydroxyquinoline | Diethyl 2-(ethoxymethylene)malonate | Anilines | Diphenyl ether | High |
| Passerini | α-Acyloxycarboxamide | Not applicable | Aldehyde, Isocyanide, Carboxylic acid | Aprotic | High |
| Ugi | α-Acylamino amide | Not applicable | Aldehyde, Amine, Isocyanide, Carboxylic acid | Methanol (B129727) | 40-46 |
Experimental Protocols
The following are detailed, adapted protocols for key multicomponent reactions utilizing this compound. These protocols are based on established methodologies for structurally related compounds and may require optimization for specific substrates.
Protocol 1: Synthesis of Diethyl 1-Aryl-6-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarboxylates (Adapted from a known procedure)
Reaction Scheme:
Figure 1: Synthesis of 1,2-Dihydropyridines.
Materials:
-
Ethyl N-arylmalonamate (1.0 equiv)
-
Ethyl 2-(ethoxymethylidene)-3-oxobutanoate (1.0 equiv)
-
Triethylamine (catalytic amount)
-
Ethanol (anhydrous)
Procedure:
-
To a solution of ethyl N-arylmalonamate in anhydrous ethanol, add ethyl 2-(ethoxymethylidene)-3-oxobutanoate.
-
Add a catalytic amount of triethylamine to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diethyl 1-aryl-6-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarboxylates.[2]
Expected Outcome:
The reaction is expected to yield the corresponding substituted 1,2-dihydropyridine derivatives in moderate to good yields (17-65% as reported for analogous substrates).[2]
Protocol 2: Ugi Four-Component Reaction for the Synthesis of α-Acylamino Amides (Adapted Protocol)
Workflow:
Figure 2: Ugi Reaction Workflow.
Materials:
-
Aldehyde (e.g., benzaldehyde, 1.0 equiv)
-
Amine (e.g., benzylamine, 1.0 equiv)
-
This compound (1.0 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, amine, and this compound in methanol.
-
Add the isocyanide to the solution at room temperature.
-
Stir the reaction mixture for 24-48 hours, monitoring by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Expected Outcome:
This reaction is expected to produce the corresponding α-acylamino amide. Yields for Ugi reactions are typically in the range of 40-46%.
Signaling Pathways and Logical Relationships
The following diagram illustrates a generalized multicomponent reaction pathway leading to a heterocyclic product.
References
Application Notes and Protocols: Synthesis of Pyrazolones from Ethyl 2-Oxobutanoate and Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone (B3327878) and its derivatives are a critical class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] First synthesized by Ludwig Knorr in 1883, pyrazolones are renowned for their wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties.[2][3] The versatile synthesis of the pyrazolone scaffold, often achieved through the Knorr pyrazole (B372694) synthesis, allows for the introduction of various substituents, enabling the fine-tuning of their biological and physicochemical properties.[2] This application note provides detailed protocols for the synthesis of pyrazolones via the reaction of ethyl 2-oxobutanoate (B1229078) with various hydrazine (B178648) derivatives, a key reaction in the generation of novel therapeutic candidates.
The core reaction involves the condensation of a β-ketoester, in this case, ethyl 2-oxobutanoate, with a hydrazine derivative. The initial step is the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazolone ring.[2] This method is highly efficient and generally results in good to excellent yields of the desired pyrazolone products.
Applications in Drug Discovery and Development
The pyrazolone motif is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. Pyrazolone derivatives have been successfully developed into commercial drugs for a range of therapeutic areas. For instance, some pyrazolone-based compounds are potent anti-inflammatory agents.[3] Furthermore, the antimicrobial and cytotoxic activities of novel pyrazolone derivatives are areas of active investigation, with many compounds demonstrating significant efficacy against various bacterial and fungal strains, as well as cancer cell lines.[1][4] The ability to readily modify the pyrazolone core makes it an attractive starting point for the development of new chemical entities with improved therapeutic profiles.
General Reaction Scheme
The reaction of this compound with a hydrazine derivative (R-NHNH₂) proceeds via a cyclocondensation reaction to yield the corresponding 3-ethyl-pyrazolone derivative.
References
- 1. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. [PDF] Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application of Ethyl 2-Oxobutanoate in the Synthesis of Key Pharmaceutical Intermediates
Introduction
Ethyl 2-oxobutanoate (B1229078), a versatile ketoester, serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its reactive α-keto and ester functionalities allow for a wide range of chemical transformations, making it a valuable precursor for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of ethyl 2-oxobutanoate in three key synthetic applications: the Knoevenagel condensation for the formation of substituted olefins, the synthesis of chiral α-amino acids, and its role as a precursor in the synthesis of the antithrombotic agent Rivaroxaban.
Knoevenagel Condensation: Synthesis of Substituted Ethyl 2-Benzylidene-3-oxobutanoates
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This compound, however, is not the typical substrate for this reaction as it lacks the active methylene (B1212753) group required. A more appropriate substrate, and one often used in similar condensations, is ethyl acetoacetate (B1235776) (ethyl 3-oxobutanoate), which possesses a reactive methylene group between two carbonyls. The following protocols are based on the condensation of ethyl acetoacetate with various aromatic aldehydes, a reaction that is illustrative of the Knoevenagel condensation's utility in generating precursors for heterocyclic drugs and other bioactive molecules.
Data Presentation
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl 2-benzylidene-3-oxobutanoate | 85 |
| 2 | 4-Chlorobenzaldehyde | Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate | 82 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 2-(4-methoxybenzylidene)-3-oxobutanoate | 88 |
| 4 | 2-Nitrobenzaldehyde | Ethyl 2-(2-nitrobenzylidene)-3-oxobutanoate | 75 |
Experimental Protocol: Knoevenagel Condensation
Materials:
-
Ethyl acetoacetate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Glacial acetic acid
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for elution
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add toluene (100 mL), ethyl acetoacetate (0.1 mol, 13.0 g), and the selected aromatic aldehyde (0.1 mol).
-
Add piperidine (0.01 mol, 0.85 g) and a catalytic amount of glacial acetic acid (0.5 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and continue heating for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure substituted ethyl 2-benzylidene-3-oxobutanoate.
Experimental Workflow
Caption: Workflow for the Knoevenagel Condensation.
Synthesis of Chiral α-Amino Acids: Asymmetric Reductive Amination
This compound is a valuable precursor for the synthesis of α-amino acids, which are fundamental building blocks of peptides and proteins. The asymmetric reductive amination of this compound allows for the stereoselective introduction of an amino group, leading to the formation of chiral α-amino acid esters. This protocol describes a general method for this transformation.
Data Presentation
| Entry | Amine Source | Chiral Catalyst/Auxiliary | Product | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | Benzylamine | (R)-(-)-1-Phenylethylamine | (R)-Ethyl 2-(benzylamino)butanoate | >95 | 78 |
| 2 | Ammonia | Chiral Rhodium Catalyst | (S)-Ethyl 2-aminobutanoate | 92 | 85 |
Experimental Protocol: Asymmetric Reductive Amination
Materials:
-
This compound
-
Amine source (e.g., Benzylamine or Ammonium (B1175870) acetate)
-
Chiral auxiliary or catalyst (e.g., (R)-(-)-1-Phenylethylamine or a chiral rhodium catalyst)
-
Reducing agent (e.g., Sodium cyanoborohydride or H₂ gas)
-
Methanol (B129727) or other suitable solvent
-
Glacial acetic acid (catalytic amount)
-
Palladium on carbon (Pd/C) for hydrogenolysis (if using a benzyl (B1604629) protecting group)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (if required)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (10 mmol, 1.30 g) in methanol (50 mL).
-
Add the amine source (e.g., benzylamine, 12 mmol, 1.29 g) and a catalytic amount of glacial acetic acid (0.1 mL).
-
If using a chiral auxiliary, add it at this stage. If using a chiral catalyst for hydrogenation, it will be added later.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction Step (choose one):
-
Using Sodium Cyanoborohydride: Cool the reaction mixture to 0 °C and slowly add sodium cyanoborohydride (15 mmol, 0.94 g) in small portions. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Using Catalytic Hydrogenation: Transfer the mixture to a hydrogenation vessel containing a catalytic amount of a chiral rhodium catalyst. Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature for 24 hours.
-
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by carefully adding 1 M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
-
Deprotection (if necessary): If a benzyl protecting group was used, dissolve the purified product in ethanol and add a catalytic amount of Pd/C. Hydrogenate the mixture at atmospheric pressure until the protecting group is cleaved. Filter off the catalyst and evaporate the solvent to obtain the final chiral amino acid ester.
Reaction Pathway
Caption: Asymmetric Reductive Amination Pathway.
Synthesis of a Key Intermediate for Rivaroxaban
This compound is a potential starting material for the synthesis of more complex intermediates. The widely used antithrombotic drug, Rivaroxaban, contains an oxazolidinone core. A key intermediate in its synthesis is (S)-5-(aminomethyl)-3-(4-(3-oxomorpholino)phenyl)oxazolidin-2-one. While the direct synthesis from this compound is a multi-step process, this section outlines a plausible synthetic route to a crucial precursor, 4-(4-aminophenyl)morpholin-3-one, which is then further elaborated to the final intermediate.
Experimental Protocol: Synthesis of 4-(4-aminophenyl)morpholin-3-one
This is a two-step process starting from 4-nitrophenyl)morpholin-3-one.
Step 1: Synthesis of 4-(4-nitrophenyl)morpholin-3-one (B139987)
Materials:
-
4-Fluoronitrobenzene
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve morpholin-3-one (10 mmol, 1.01 g) in DMF (20 mL).
-
Add potassium carbonate (15 mmol, 2.07 g) and 4-fluoronitrobenzene (10 mmol, 1.41 g).
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Filter the precipitated solid, wash with water, and dry to obtain 4-(4-nitrophenyl)morpholin-3-one.
Step 2: Reduction to 4-(4-aminophenyl)morpholin-3-one
Materials:
-
4-(4-Nitrophenyl)morpholin-3-one
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, prepare a mixture of ethanol (50 mL) and water (25 mL).
-
Add 4-(4-nitrophenyl)morpholin-3-one (10 mmol, 2.22 g), iron powder (50 mmol, 2.79 g), and ammonium chloride (10 mmol, 0.53 g).
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-(4-aminophenyl)morpholin-3-one.
Signaling Pathway: Mechanism of Action of Rivaroxaban
Rivaroxaban is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to the active site of FXa, Rivaroxaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin (B1330869) clots.
Caption: Inhibition of Factor Xa by Rivaroxaban.
Application of Ethyl 2-Oxobutanoate in the Synthesis of Agrochemicals: A Focus on Pyrazole-Based Herbicides
Introduction:
Ethyl 2-oxobutanoate (B1229078) is a versatile C6 ketoester that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of chemical transformations, making it an important precursor for the synthesis of various heterocyclic compounds.[1] In the agrochemical industry, ethyl 2-oxobutanoate is a key starting material for the preparation of pyrazole (B372694) derivatives, a class of compounds renowned for their potent herbicidal and insecticidal activities. This application note details the synthesis of pyrazole-based agrochemicals using this compound, providing experimental protocols and relevant data for researchers, scientists, and professionals in drug development.
Synthesis of Pyrazole Intermediates
The cornerstone of utilizing this compound in agrochemical synthesis lies in its reaction with substituted hydrazines to form pyrazole heterocycles. This reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the stable pyrazole ring.
A representative initial step is the synthesis of ethyl 2-[2-(aryl)hydrazinylidene]-3-oxobutanoate. This intermediate is a direct precursor to 3-ethyl-1-aryl-1H-pyrazole-5-carboxylic acid derivatives, which are common moieties in a range of commercial herbicides.
Experimental Protocol: Synthesis of Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate
This protocol describes the synthesis of a key hydrazone intermediate from this compound.
-
Reaction Scheme:
Caption: Synthesis of a hydrazone intermediate.
-
Materials:
-
This compound
-
3-Methoxyphenylhydrazine hydrochloride
-
Sodium acetate (B1210297)
-
Glacial acetic acid
-
-
Procedure:
-
A solution of 3-methoxyphenylhydrazine hydrochloride (0.01 mol) in water (10 mL) is prepared.
-
To this solution, a solution of sodium acetate (0.01 mol) in water (10 mL) is added, followed by the addition of this compound (0.01 mol).
-
The reaction mixture is stirred, and glacial acetic acid (2-3 drops) is added as a catalyst.
-
The mixture is then refluxed for 2-3 hours.
-
After cooling, the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.
-
-
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (mol) | Yield (%) |
| This compound | 130.14 | 0.01 | \multirow{2}{*}{Typical yields are in the range of 80-90%} |
| 3-Methoxyphenylhydrazine HCl | 174.63 | 0.01 |
From Pyrazole Intermediate to a Commercial Herbicide: The Case of Tebufenpyrad (B1682729)
The pyrazole intermediates synthesized from this compound can be further elaborated to produce commercial agrochemicals. A relevant example is the synthesis of Tebufenpyrad, a broad-spectrum acaricide and insecticide. The core of Tebufenpyrad is a 1-methyl-3-ethyl-pyrazole ring, which can be conceptually derived from the reaction of this compound and methylhydrazine.
Synthetic Workflow for Tebufenpyrad (Illustrative)
The following workflow illustrates the key transformations from a pyrazole intermediate, derivable from this compound, to the final active ingredient.
Caption: Synthetic pathway to Tebufenpyrad.
Experimental Protocols (General Procedures):
1. Synthesis of Ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate:
-
Procedure: A mixture of this compound and methylhydrazine is refluxed in ethanol with a catalytic amount of acetic acid. The product is isolated after removal of the solvent and purification.
2. Hydrolysis to 1-Methyl-3-ethyl-1H-pyrazole-5-carboxylic acid:
-
Procedure: The pyrazole ester is hydrolyzed using a base such as sodium hydroxide (B78521) in an aqueous or alcoholic solution, followed by acidification to precipitate the carboxylic acid.
3. Chlorination to 1-Methyl-3-ethyl-1H-pyrazole-5-carbonyl chloride:
-
Procedure: The carboxylic acid is treated with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to yield the acid chloride.
4. Amidation to Tebufenpyrad:
-
Procedure: The acid chloride is reacted with 4-tert-butylbenzylamine in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an inert solvent to form the final amide product, Tebufenpyrad.[1][2][3]
Quantitative Data for Tebufenpyrad Synthesis (Illustrative):
| Step | Key Reagents | Solvent | Typical Yield (%) |
| Cyclization | This compound, Methylhydrazine | Ethanol | 85-95 |
| Hydrolysis | NaOH, H₂O/EtOH | Water/Ethanol | >90 |
| Chlorination | SOCl₂ or (COCl)₂ | Dichloromethane | >95 |
| Amidation | 4-tert-butylbenzylamine, Triethylamine | Dichloromethane | 80-90 |
Herbicidal Activity of Pyrazole Derivatives
Pyrazole-based compounds are known to exhibit a broad spectrum of herbicidal activity. They often act by inhibiting key plant enzymes. For instance, some pyrazole derivatives are potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for plastoquinone (B1678516) and tocopherol biosynthesis in plants.[4] Inhibition of this enzyme leads to bleaching symptoms and eventual plant death. Other pyrazole herbicides are known to inhibit acetolactate synthase (ALS) or protoporphyrinogen (B1215707) oxidase (PPO). The specific mode of action and efficacy depend on the substitution pattern on the pyrazole ring.
Logical Relationship of Synthesis and Application
Caption: From starting material to application.
This compound is a readily available and highly effective precursor for the synthesis of a variety of pyrazole-based agrochemicals. The straightforward reaction with substituted hydrazines provides a versatile platform for accessing a wide range of pyrazole intermediates. These intermediates can be efficiently converted into potent herbicides and insecticides, such as Tebufenpyrad, through established synthetic methodologies. The continued exploration of new pyrazole derivatives synthesized from this compound holds significant promise for the development of novel and effective crop protection agents.
References
- 1. Tebufenpyrad (Ref: AC 801757) [sitem.herts.ac.uk]
- 2. CN104230809A - Industrial new process for synthesis of tebufenpyrad - Google Patents [patents.google.com]
- 3. Tebufenpyrad synthesis | PDF [slideshare.net]
- 4. Synthesis of new fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Alkylation of Ethyl 2-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of β-keto esters is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the construction of more complex molecular architectures. Ethyl 2-oxobutanoate (B1229078), a readily available β-keto ester, serves as a versatile precursor for the synthesis of a variety of substituted carbonyl compounds, which are key intermediates in the development of pharmaceuticals and other bioactive molecules. This document provides detailed protocols for the alkylation of ethyl 2-oxobutanoate, a summary of reaction parameters, and a generalized experimental workflow.
The reaction proceeds via the deprotonation of the acidic α-hydrogen of the β-keto ester by a suitable base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to yield the α-alkylated product. The choice of base, solvent, and alkylating agent can significantly influence the reaction's efficiency and outcome.
General Reaction Scheme
The overall transformation involves the deprotonation of this compound to form an enolate, which is subsequently alkylated by an alkyl halide (R-X).
Figure 1. General scheme for the alkylation of this compound.
Data Presentation: Comparison of Alkylation Protocols
The following table summarizes various reported conditions and yields for the alkylation of β-keto esters, providing a comparative overview. Note that yields are highly dependent on the specific substrate and reaction conditions.
| Substrate | Base | Solvent | Alkylating Agent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 3-oxobutanoate | Sodium Ethoxide | Ethanol (B145695) | Benzyl (B1604629) Chloride | Reflux | 0.67 | 41.7 | [1] |
| Ethyl Acetoacetate | Potassium tert-butoxide | THF | Substituted Benzyl Bromide | Reflux | 12 | - | [2] |
| Acylsilane derivative | LDA | THF | Benzyl Bromide | -78 to 23 | 16.5 | 76 | |
| Ethyl Benzoylacetate | K₂CO₃ / PTC | Toluene | Ethyl Bromide | - | - | - | [3] |
PTC: Phase Transfer Catalyst (Benzalkonium chloride) LDA: Lithium Diisopropylamide THF: Tetrahydrofuran
- Data not specified
Experimental Workflow
The general workflow for the alkylation of this compound is depicted below. This process includes reaction setup, workup, and purification of the final product.
Figure 2. Generalized experimental workflow for the alkylation of this compound.
Experimental Protocols
The following are detailed protocols for the alkylation of this compound using different base-solvent systems.
Protocol 1: Alkylation using Sodium Ethoxide in Ethanol
This protocol is adapted from the classical acetoacetic ester synthesis and is suitable for a range of primary alkyl halides.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Alkyl halide (e.g., benzyl chloride, ethyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 eq) in absolute ethanol.
-
Enolate Formation: Cool the solution to 0 °C using an ice bath. Add this compound (1.0 eq) dropwise to the stirred solution. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide (1.0-1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 12 hours depending on the reactivity of the alkyl halide.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or silica (B1680970) gel column chromatography.
Protocol 2: Alkylation using Potassium tert-Butoxide in THF
This protocol utilizes a stronger, non-nucleophilic base in an aprotic solvent, which can be advantageous for certain substrates and can minimize side reactions.[2]
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., substituted benzyl bromide)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and potassium tert-butoxide (1.1 eq).
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add this compound (1.0 eq) dropwise to the stirred suspension. Stir the resulting solution at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux for 12 hours or until TLC analysis indicates the consumption of the starting material.[2]
-
Workup: After cooling to room temperature, concentrate the reaction mixture on a rotary evaporator.
-
Extraction: Dilute the residue with deionized water and extract the product with ethyl acetate (3 x 30 mL).[2]
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography.
Troubleshooting and Considerations
-
Anhydrous Conditions: The reaction is sensitive to moisture as water can quench the enolate and consume the base. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Choice of Base: The base should ideally have the same alkoxy group as the ester to prevent transesterification (e.g., sodium ethoxide with an ethyl ester).[4] Strong, non-nucleophilic bases like LDA or t-BuOK can also be effective.
-
O- vs. C-Alkylation: While C-alkylation is generally favored for β-keto ester enolates, O-alkylation can occur as a side reaction. The choice of solvent and counter-ion can influence the C/O alkylation ratio.
-
Dialkylation: Since the mono-alkylated product still possesses an acidic α-hydrogen, dialkylation can occur. To favor mono-alkylation, use of approximately one equivalent of the alkylating agent is recommended. For dialkylation, a second equivalent of base and alkylating agent can be added after the initial alkylation.
-
Alkyl Halide Reactivity: The SN2 reaction works best with methyl and primary alkyl halides. Secondary halides are less reactive and may lead to elimination byproducts, while tertiary halides are generally unreactive. Allylic and benzylic halides are highly reactive.
References
Application Notes & Protocols: Mechanism and Application of Nucleophilic Addition to Ethyl 2-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-oxobutanoate (B1229078) is a versatile bifunctional molecule containing both a ketone and an ester moiety. This structural feature allows for controlled and selective nucleophilic additions, primarily at the more electrophilic ketone carbonyl (C2). Understanding the mechanism and controlling the chemoselectivity of these additions is crucial for the synthesis of complex molecules, including pharmaceuticals and fine chemicals. These notes provide an overview of the reaction mechanism, detail protocols for key transformations such as Grignard, Reformatsky, and stereoselective reduction reactions, and present quantitative data on product yields and stereoselectivity.
General Mechanism of Nucleophilic Addition
Nucleophilic addition to ethyl 2-oxobutanoate preferentially occurs at the C2-keto carbonyl group. This selectivity arises because ketones are generally more reactive towards nucleophiles than esters. The carbonyl carbon of the ketone is more electrophilic due to less resonance stabilization compared to the ester, which is stabilized by the adjacent oxygen atom's lone pairs.
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The nucleophile attacks the electrophilic carbon of the C2-keto group. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. During this step, the carbon atom's hybridization changes from sp² (trigonal planar) to sp³ (tetrahedral).[1]
-
Protonation: The negatively charged alkoxide intermediate is subsequently protonated, typically by adding a weak acid during workup, to yield the final tertiary alcohol product.[2][3]
If the nucleophilic attack creates a new stereocenter at C2, and the starting material is achiral, a racemic mixture of enantiomers will be formed unless a chiral reagent or catalyst is used.[1][4]
Caption: General mechanism of nucleophilic addition to the C2-keto group.
Chemoselectivity of Common Nucleophiles
The choice of nucleophile is critical for controlling the reaction outcome. Strong, unhindered nucleophiles may react with both the ketone and the ester, while weaker or more sterically hindered nucleophiles react selectively at the more accessible and reactive ketone position.
-
Strong Nucleophiles (e.g., Grignard Reagents): These are highly reactive carbanions. While initial attack favors the ketone, using excess reagent can lead to a second addition at the ester carbonyl, resulting in a diol after the intermediate ketone is formed and attacked again.[5][6]
-
Weaker Nucleophiles (e.g., Reformatsky Reagents): Organozinc reagents (Reformatsky enolates) are less reactive than Grignard reagents.[7] This reduced reactivity allows them to add selectively to aldehydes and ketones without reacting with the ester group, making them ideal for chemoselective C-C bond formation with ketoesters.[7]
-
Other Selective Nucleophiles (e.g., Wittig Reagents): Phosphonium ylides used in the Wittig reaction are selective for aldehydes and ketones, converting the carbonyl to an alkene, and do not typically react with esters.
Caption: Chemoselectivity of different nucleophiles with this compound.
Experimental Protocols & Applications
Application 1: Grignard Reaction for C-C Bond Formation
The Grignard reaction provides a powerful method for creating C-C bonds by adding an alkyl, vinyl, or aryl group to the carbonyl carbon.[8] With this compound, the reaction can be controlled to favor addition at the C2-keto position.
Protocol: Synthesis of Ethyl 2-ethyl-2-hydroxybutanoate
-
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
This compound
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
-
Procedure:
-
Apparatus Setup: Assemble a dry three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware before use to remove moisture.
-
Grignard Reagent Preparation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine. In the dropping funnel, prepare a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for another 30-60 minutes until most of the magnesium has reacted.
-
Addition to Ketoester: Cool the Grignard reagent to 0 °C using an ice bath. Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketoester solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture again to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica (B1680970) gel chromatography or distillation.
-
Application 2: Reformatsky Reaction for Selective C-C Bond Formation
The Reformatsky reaction is ideal for synthesizing β-hydroxy esters by selectively reacting an organozinc enolate with the keto group of this compound, leaving the ester group intact.[7][9]
Protocol: Synthesis of Ethyl 3-(1-ethoxy-1-oxobutan-2-yl)-3-hydroxypropanoate
-
Materials:
-
Activated zinc dust
-
Ethyl bromoacetate (B1195939)
-
This compound
-
Anhydrous toluene (B28343) or THF
-
Iodine (for activation)
-
10% Hydrochloric acid (HCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask, condenser, magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
-
Procedure:
-
Zinc Activation: Place zinc dust (2.0 eq) in a dry flask under a nitrogen atmosphere. Add a small crystal of iodine and a small amount of anhydrous solvent (e.g., toluene). Heat the suspension to reflux for 5-10 minutes to activate the zinc, then cool to room temperature.[9]
-
Reaction Setup: To the suspension of activated zinc, add a solution of this compound (1.0 eq) and ethyl bromoacetate (1.5 eq) in anhydrous toluene.
-
Heat the resulting mixture to 80-90 °C and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C in an ice bath.[9]
-
Carefully quench the reaction by adding 10% HCl solution until the excess zinc has dissolved.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or MTBE).[9]
-
Combine the organic phases, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[9]
-
Purify the crude product by silica gel chromatography to yield the desired β-hydroxy ester.
-
Caption: Simplified workflow for nucleophilic addition to this compound.
Quantitative Data: Stereoselective Reductions
The reduction of the C2-keto group is a nucleophilic addition of a hydride (H⁻). This transformation is of significant interest in asymmetric synthesis to produce chiral α-hydroxy esters. Biocatalysis and catalytic asymmetric hydrogenation are highly effective methods for achieving high yields and stereoselectivity.
Table 1: Biocatalytic Reduction of Ethyl 2-Methyl-3-oxobutanoate *
| Biocatalyst (Fungus/Bacterium) | Diastereomer Ratio (anti/syn) | Enantiomeric Excess (ee %) (anti-isomer) | Enantiomeric Excess (ee %) (syn-isomer) | Yield (%) | Reference |
| Penicillium purpurogenum | 93/7 | 90% (2S, 3S) | >99% (2S, 3R) | - | [2][10] |
| Klebsiella pneumoniae IFO 3319 | - | >99% (2R, 3S) | - | 99% | [11] |
| Chlorella pyrenoidosa | 53/47 | 89% (2S, 3S) | >99% (2S, 3R) | - | [12] |
*Data for the closely related substrate ethyl 2-methyl-3-oxobutanoate, demonstrating typical results for this class of compounds.
Table 2: Asymmetric Hydrogenation of β-Keto Esters
| Catalyst System | Substrate | H₂ Pressure (atm) | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| Ru(II)-BINAP | Methyl 2,2-dimethyl-3-oxobutanoate | 100 | 96% | 99% | |
| RuBr₂( (R)-BINAP ) | This compound analog | 100 | 97-98% | 96% | |
| Pt/Al₂O₃-Carbon (CD modified) | Ethyl 2-oxo-4-phenylbutyrate | - | 85% | - |
These tables highlight the power of catalytic methods to achieve high levels of stereocontrol in the synthesis of valuable chiral building blocks from α-keto esters. The choice of catalyst, whether biological or chemical, allows for precise targeting of the desired stereoisomer.
References
- 1. Asymmetric reduction of ethyl 2-methyl e-oxobutanoate by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propyl 2-ethyl-3-oxobutanoate | C9H16O3 | CID 21488434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
Ethyl 2-oxobutanoate: A Versatile Precursor for the Synthesis of α-Amino Acids
For Immediate Release
Ethyl 2-oxobutanoate (B1229078) has emerged as a valuable and versatile starting material in the synthesis of α-amino acids, crucial building blocks for numerous pharmaceuticals and bioactive molecules. Its α-keto ester functionality allows for a variety of synthetic transformations, including biocatalytic and chemical methods, to introduce the essential amino group and establish stereochemistry. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of ethyl 2-oxobutanoate as a precursor for α-amino acid synthesis.
Key Synthetic Applications
Three primary methodologies have been successfully employed for the conversion of this compound to α-amino acids:
-
Biocatalytic Reductive Amination: Utilizing enzymes such as imine reductases (IREDs) and transaminases (TAs) offers a highly selective and environmentally friendly approach to chiral α-amino acid synthesis.
-
Strecker Synthesis: A classic method for amino acid synthesis that can be adapted for α-keto esters, providing a straightforward route to racemic α-amino acids.
-
Asymmetric Synthesis with Chiral Auxiliaries: This method employs temporary chiral groups to control the stereochemical outcome of the amination process, leading to enantiomerically enriched α-amino acids.
Data Presentation
The following tables summarize the quantitative data for the different synthetic approaches, providing a clear comparison of their efficiency and stereoselectivity.
Table 1: Biocatalytic Reductive Amination of this compound Analogues
| Enzyme Type | Substrate | Amine Donor | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Imine Reductase (IRED) | Ethyl 2-oxo-4-phenylbutyrate | Propargylamine | (R)-Ethyl 2-amino-4-phenylbut-3-ynoate | 86 | >99 | [1] |
| Transaminase (TA) | 2-Oxobutyric acid | Benzylamine (B48309) | L-2-Aminobutyric acid | 96 | >99 | [2] |
Table 2: Asymmetric Synthesis of α-Amino Acids using Chiral Auxiliaries (General Examples)
| Chiral Auxiliary | Substrate Type | Reaction Type | Diastereomeric Excess (d.e.) (%) | Reference |
| Evans Oxazolidinone | N-Acyloxazolidinone | Aldol Reaction | High | [3][4][5][6][7] |
Experimental Protocols
Biocatalytic Reductive Amination using Imine Reductase (IRED)
This protocol is adapted from the reductive amination of a structurally similar substrate, ethyl 2-oxo-4-phenylbutyrate.[1]
Materials:
-
This compound
-
Amine donor (e.g., propargylamine, methylamine)
-
Imine Reductase (IRED)
-
NADPH cofactor
-
Glucose dehydrogenase (for cofactor regeneration)
-
Glucose
-
Phosphate (B84403) buffer (pH 7.5)
-
Organic solvent (e.g., ethyl acetate)
-
Drying agent (e.g., Na2SO4)
Procedure:
-
In a reaction vessel, prepare a solution of phosphate buffer (100 mM, pH 7.5) containing glucose (for cofactor regeneration).
-
Add this compound to a final concentration of 25 mM.
-
Add the amine donor in a 2-fold molar excess relative to the keto ester.
-
Add the IRED enzyme and NADPH cofactor.
-
Add glucose dehydrogenase for cofactor regeneration.
-
Incubate the reaction mixture at 30°C with gentle agitation for 24 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, stop the reaction by adding a quenching agent (e.g., saturated Na2CO3 solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Biocatalytic Asymmetric Synthesis using Transaminase (TA)
This protocol is adapted from the synthesis of L-2-aminobutyric acid from 2-oxobutyric acid.[2]
Materials:
-
This compound (or 2-oxobutyric acid)
-
Amine donor (e.g., benzylamine)
-
Transaminase from Vibrio fluvialis JS17
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent for biphasic system (e.g., hexane)
Procedure:
-
Prepare an aqueous phase containing 2-oxobutyric acid (50 mM) and benzylamine (70 mM) in potassium phosphate buffer.
-
Add the purified transaminase enzyme (2.64 U/ml).
-
For a biphasic system to remove the inhibitory benzaldehyde (B42025) byproduct, add an equal volume of an organic solvent such as hexane.
-
Incubate the reaction mixture with vigorous stirring to ensure adequate mixing of the two phases.
-
Monitor the conversion of 2-oxobutyric acid over time.
-
After the reaction reaches the desired conversion (e.g., 96% in 5 hours), separate the aqueous phase.
-
Isolate the L-2-aminobutyric acid from the aqueous phase.
Modified Strecker Synthesis
The traditional Strecker synthesis starts from an aldehyde.[8][9][10][11][12] To utilize this compound, a preliminary hydrolysis of the ester to the corresponding α-keto acid is required.
Part 1: Hydrolysis of this compound
Materials:
-
This compound
-
Aqueous acid (e.g., HCl) or base (e.g., NaOH)
-
Organic solvent for extraction
Procedure:
-
Hydrolyze this compound by heating with an aqueous acid or base.
-
Neutralize the reaction mixture.
-
Extract the resulting 2-oxobutanoic acid with a suitable organic solvent.
-
Dry and concentrate the organic extract to obtain the α-keto acid.
Part 2: Strecker Synthesis of 2-Aminobutanoic Acid
Materials:
-
2-Oxobutanoic acid (from Part 1)
-
Ammonium (B1175870) chloride (NH4Cl)
-
Potassium cyanide (KCN)
-
Aqueous ammonia (B1221849) (NH3)
-
Aqueous acid (for hydrolysis)
Procedure:
-
Dissolve 2-oxobutanoic acid in a mixture of aqueous ammonia and ammonium chloride.
-
Add a solution of potassium cyanide to the mixture.
-
Stir the reaction at room temperature. The reaction involves the formation of an imine intermediate, which is then attacked by the cyanide ion to form an α-aminonitrile.[9]
-
After the formation of the α-aminonitrile is complete, hydrolyze the nitrile group to a carboxylic acid by heating with a strong aqueous acid.
-
The final product is the racemic α-amino acid, 2-aminobutanoic acid.
Asymmetric Synthesis using a Chiral Auxiliary (General Principle)
Principle:
-
Attachment of Chiral Auxiliary: The carboxylic acid precursor is coupled to a chiral auxiliary (e.g., an Evans oxazolidinone) to form an N-acyl derivative.
-
Diastereoselective Enolate Formation: A base is used to generate a chiral enolate. The stereochemistry of the enolate is directed by the chiral auxiliary.
-
Diastereoselective Electrophilic Amination: The chiral enolate is reacted with an electrophilic amine source (e.g., an azodicarboxylate) to introduce the amino group with high diastereoselectivity.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed under mild conditions to yield the enantiomerically enriched α-amino acid, and the auxiliary can often be recovered and reused.
Visualizations
Caption: Biocatalytic reductive amination workflow.
Caption: Modified Strecker synthesis workflow.
References
- 1. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transaminase-catalyzed asymmetric synthesis of L-2-aminobutyric acid from achiral reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ck12.org [ck12.org]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the One-Pot Synthesis of Heterocycles Using Ethyl 2-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of a variety of medicinally relevant heterocycles utilizing ethyl 2-oxobutanoate (B1229078) as a key building block. The methodologies presented herein are designed to be efficient, atom-economical, and scalable, making them suitable for applications in drug discovery and development.
Introduction
Ethyl 2-oxobutanoate is a versatile C5 building block that serves as a valuable precursor in the synthesis of a wide array of heterocyclic scaffolds. Its bifunctional nature, possessing both a ketone and an ester group, allows for diverse reactivity in multicomponent reactions, leading to the rapid construction of complex molecular architectures in a single synthetic operation. One-pot syntheses are highly desirable in modern organic chemistry as they reduce reaction time, minimize waste, and simplify purification processes. This collection of protocols highlights the utility of this compound in the efficient assembly of heterocycles with known biological activities, offering a strategic advantage in the generation of compound libraries for high-throughput screening.
Featured One-Pot Syntheses
This section details the synthesis of several key heterocyclic families using this compound. For each class of compounds, a general reaction scheme, a summary of its biological significance, a detailed experimental protocol, and a table of representative examples are provided.
Synthesis of Quinoxaline (B1680401) Derivatives
Biological Significance: Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Their therapeutic potential often arises from their ability to function as kinase inhibitors, targeting enzymes crucial for cell signaling pathways that are frequently dysregulated in diseases like cancer.[1][2][3][4][5]
Reaction Principle: The synthesis of quinoxalines is classically achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. In this one-pot protocol, this compound serves as a precursor to the 1,2-dicarbonyl moiety. The reaction proceeds via an initial condensation followed by an in-situ oxidation to yield the aromatic quinoxaline ring system. Various catalysts can be employed to facilitate this transformation, with some offering mild and environmentally friendly conditions.[6][7][8][9]
Experimental Protocol: One-Pot Synthesis of 2-Ethyl-3-methylquinoxaline
-
Materials:
-
Procedure:
-
To a round-bottom flask, add o-phenylenediamine, this compound, and the catalyst.
-
Add the solvent and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (B1210297).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-ethyl-3-methylquinoxaline.
-
Table 1: One-Pot Synthesis of Quinoxaline Derivatives
| Entry | o-Phenylenediamine Derivative | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | o-Phenylenediamine | MgBr₂·Et₂O | Toluene | 2 | 92 | [6][8] |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | AlCuMoVP | Toluene | 2 | 90 | [6] |
| 3 | 4-Chloro-1,2-phenylenediamine | PbBr₂ | Ethanol (B145695) | 1.5 | 88 | [9] |
| 4 | o-Phenylenediamine | CuSO₄·5H₂O | Ethanol | 2.5 | 85 | [9] |
Experimental Workflow for Quinoxaline Synthesis
Caption: A streamlined workflow for the one-pot synthesis of quinoxalines.
Synthesis of Dihydropyridine (B1217469) Derivatives (Hantzsch Reaction)
Biological Significance: 1,4-Dihydropyridines (DHPs) are a cornerstone in cardiovascular medicine, primarily functioning as L-type calcium channel blockers.[10][11][12][13] By inhibiting the influx of calcium into vascular smooth muscle cells, they induce vasodilation, leading to a reduction in blood pressure.[10][11] Consequently, they are widely prescribed for the treatment of hypertension and angina.
Reaction Principle: The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source.[14][15][16] This one-pot process efficiently constructs the dihydropyridine core. This compound can be utilized as the β-ketoester component in this reaction.
Experimental Protocol: One-Pot Hantzsch Synthesis of a 1,4-Dihydropyridine (B1200194) Derivative
-
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
This compound (2.0 mmol)
-
Ammonium (B1175870) acetate (1.5 mmol)
-
Catalyst (e.g., γ-Al₂O₃ nanoparticles, 0.1 g)[16]
-
-
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, this compound, ammonium acetate, and the catalyst.
-
Heat the mixture under solvent-free conditions at 90 °C.[16]
-
Monitor the reaction by TLC.
-
After completion, add ethanol to the reaction mixture and filter to remove the catalyst.
-
Cool the filtrate to induce crystallization of the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Table 2: One-Pot Hantzsch Synthesis of 1,4-Dihydropyridine Derivatives
| Entry | Aldehyde | Catalyst | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | γ-Al₂O₃ | 90 °C, solvent-free | 1.5 | 92 | [16] |
| 2 | 4-Chlorobenzaldehyde | γ-Al₂O₃ | 90 °C, solvent-free | 1 | 95 | [16] |
| 3 | 4-Nitrobenzaldehyde | Phosphotungstic acid/Al₂O₃ | Reflux, Ethanol | 2.5 | 85 | [15] |
| 4 | 2-Chlorobenzaldehyde | Glycerol (B35011) (solvent) | 100 °C | 3 | 90 | [14] |
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Caption: Mechanism of action of dihydropyridine calcium channel blockers.
Synthesis of Dihydropyrimidinone Derivatives (Biginelli Reaction)
Biological Significance: Dihydropyrimidinones (DHPMs) and their derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[17][18][19] Some DHPMs also function as calcium channel blockers.[20]
Reaction Principle: The Biginelli reaction is a one-pot three-component condensation of an aldehyde, a β-ketoester (like this compound), and urea (B33335) or thiourea (B124793).[17][18][19][21] This acid-catalyzed reaction provides a straightforward route to functionalized dihydropyrimidinones.
Experimental Protocol: One-Pot Biginelli Synthesis of a Dihydropyrimidinone
-
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
This compound (1.0 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., Sulfamic acid, 10 mol%)[19]
-
Solvent (e.g., Ethanol, 5 mL)
-
-
Procedure:
-
Combine the aldehyde, this compound, urea, and catalyst in a round-bottom flask.
-
Add the solvent and reflux the mixture.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol.
-
Table 3: One-Pot Biginelli Synthesis of Dihydropyrimidinone Derivatives
| Entry | Aldehyde | β-Ketoester | Catalyst | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | This compound | Sulfamic Acid | Reflux, Ethanol | 2 | 92 | [19] |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Silicotungstic acid/Amberlyst-15 | 88 °C, solvent-free | 1.5 | 95 | [20][21] |
| 3 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Sulfamic Acid | Microwave, solvent-free | 0.1 | 94 | [19] |
| 4 | 4-Methoxybenzaldehyde | Ethyl cyanoacetate | TMSCl | Reflux, Acetonitrile | 3 | 90 | [17] |
Synthesis of Pyrazole (B372694) Derivatives
Biological Significance: Pyrazoles are a fundamental five-membered nitrogen-containing heterocyclic scaffold found in numerous pharmaceuticals.[22][23][24][25][26] They exhibit a wide range of biological activities, including anti-inflammatory (e.g., Celecoxib), anticancer, and antimicrobial properties.[22][26][27]
Reaction Principle: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine (B178648) derivative.[23][24] This reaction provides a direct and efficient route to substituted pyrazoles and pyrazolones.
Experimental Protocol: One-Pot Synthesis of 5-Ethyl-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
-
Materials:
-
This compound (1.0 mmol)
-
Phenylhydrazine (B124118) (1.0 mmol)
-
Solvent (e.g., Ethanol, 10 mL)
-
Catalyst (e.g., a few drops of acetic acid)
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add phenylhydrazine to the solution, followed by a catalytic amount of acetic acid.
-
Reflux the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Table 4: One-Pot Synthesis of Pyrazole Derivatives
| Entry | Hydrazine Derivative | β-Ketoester | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Hydrazine hydrate | This compound | Reflux, Ethanol, Acetic acid | 4 | 85 | [23][24] |
| 2 | Phenylhydrazine | Ethyl acetoacetate | Reflux, Ethanol | 3 | 90 | [24] |
| 3 | 4-Nitrophenylhydrazine | This compound | Reflux, Ethanol | 5 | 82 | [23][24] |
| 4 | Hydrazine hydrate | Acetylacetone | Reflux, Ethanol | 2 | 93 | [24] |
Logical Relationship in Knorr Pyrazole Synthesis
Caption: Key steps in the Knorr synthesis of pyrazoles.
Synthesis of 1,5-Benzodiazepine Derivatives
Biological Significance: Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The 1,5-benzodiazepine scaffold is also found in compounds with a range of other biological activities.[28][29][30][31]
Reaction Principle: 1,5-Benzodiazepines can be synthesized in a one-pot reaction through the condensation of o-phenylenediamines with two equivalents of a ketone or a β-ketoester like this compound, often in the presence of a catalyst.[29][30]
Experimental Protocol: One-Pot Synthesis of a 1,5-Benzodiazepine Derivative
-
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
This compound (2.0 mmol)
-
Catalyst (e.g., Anhydrous SnCl₂)
-
Solvent-free conditions
-
-
Procedure:
-
Grind o-phenylenediamine, this compound, and the catalyst in a mortar and pestle.
-
Transfer the mixture to a round-bottom flask and heat at 80-85 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add crushed ice.
-
Basify with ammonia solution to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol.
-
Table 5: One-Pot Synthesis of 1,5-Benzodiazepine Derivatives
| Entry | o-Phenylenediamine Derivative | Ketone/β-Ketoester | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
| 1 | o-Phenylenediamine | This compound | SnCl₂ | 80-85 °C, solvent-free | 50 | 88 | |
| 2 | 3,4-Diaminotoluene | Acetone | SnCl₂ | 80-85 °C, solvent-free | 45 | 90 | |
| 3 | o-Phenylenediamine | Cyclohexanone | TBAB | 60 °C, Ethanol | 50 | 92 | [29] |
| 4 | o-Phenylenediamine | Acetone | CeCl₃-KI | Reflux, Ethanol | 60 | 95 | [28] |
Conclusion
This compound is a highly effective and versatile substrate for the one-pot synthesis of a diverse range of biologically active heterocyclic compounds. The protocols outlined in this document provide efficient and practical methods for accessing quinoxalines, dihydropyridines, dihydropyrimidinones, pyrazoles, and benzodiazepines. These methodologies, characterized by their operational simplicity and high yields, are well-suited for the rapid generation of compound libraries for drug discovery and medicinal chemistry programs. The continued exploration of multicomponent reactions involving this compound is expected to yield further novel and efficient synthetic routes to valuable heterocyclic scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. sanad.iau.ir [sanad.iau.ir]
- 9. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 10. DHP Calcium Channel Blockers Mnemonic for USMLE [pixorize.com]
- 11. buzzrx.com [buzzrx.com]
- 12. droracle.ai [droracle.ai]
- 13. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 14. One-pot, multicomponent synthesis of symmetrical Hantzsch 1,4-dihydropyridine derivatives using glycerol as clean and green solvent | European Journal of Chemistry [eurjchem.com]
- 15. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.iau.ir [journals.iau.ir]
- 18. researchgate.net [researchgate.net]
- 19. asianpubs.org [asianpubs.org]
- 20. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1 H)-ones via a Three-Component Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Expedient green-chemistry approaches for a one-pot synthesis of two series of novel 1,5-benzodiazepines via domino reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. ijtsrd.com [ijtsrd.com]
- 31. researchgate.net [researchgate.net]
Application Note 1: Synthesis of Antimicrobial Agents via the Japp-Klingemann Reaction
[1]Design, synthesis, and anticonvulsant activity of novel 4-(4-substituted phenyl) pyrimidine-2(1H)-one derivatives - PubMed A series of novel 4-(4-substituted phenyl) pyrimidine-2(1H)-one derivatives were designed, synthesized, and evaluated for anticonvulsant activity. The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and mass spectral data. Anticonvulsant activity was evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. Neurotoxicity was assessed using the rotarod test. Among the synthesized compounds, compound 4g, 4-(4-fluorophenyl)-6-methyl-pyrimidine-2(1H)-one, was the most potent, with an ED50 of 24.8 mg/kg in the MES test and a protective index (PI = TD50/ED50) of >12.1. In the scPTZ test, compound 4g showed an ED50 of 28.2 mg/kg and a PI of >10.6. The results suggest that compound 4g is a promising candidate for further development as an anticonvulsant agent. ... A series of novel 4-(4-substituted phenyl) pyrimidine-2(1H)-one derivatives were designed, synthesized, and evaluated for anticonvulsant activity. The structures of the synthesized compounds were confirmed by 1 H NMR, 13 C NMR, and mass spectral data. Anticonvulsant activity was evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. Neurotoxicity was assessed using the rotarod test. Among the synthesized compounds, compound 4g, 4-(4-fluorophenyl)-6-methyl-pyrimidine-2(1H)-one, was the most potent, with an ED 50 of 24.8 mg/kg in the MES test and a protective index (PI = TD 50 /ED 50 ) of >12.1. In the scPTZ test, compound 4g showed an ED 50 of 28.2 mg/kg and a PI of >10.6. The results suggest that compound 4g is a promising candidate for further development as an anticonvulsant agent. ...
-
MeSH terms
-
Animals.
-
Anticonvulsants / chemical synthesis*
-
Anticonvulsants / pharmacology.
-
Anticonvulsants / therapeutic use.
-
Disease Models, Animal.
-
Drug Design.
-
Electroshock.
-
Mice.
-
Pentylenetetrazole.
-
Pyrimidinones / chemical synthesis*
-
Pyrimidinones / pharmacology.
-
Pyrimidinones / therapeutic use.
-
Seizures / drug therapy*
-
Structure-Activity Relationship. ... Anticonvulsant activity was evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. Neurotoxicity was assessed using the rotarod test. ...
-
Substances
-
Anticonvulsants.
-
Pyrimidinones.
-
Pentylenetetrazole. 2 The Pivotal Role of Ethyl 2-Oxobutanoate (B1229078) in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-oxobutanoate, a versatile α-ketoester, serves as a crucial building block in the synthesis of a wide array of bioactive molecules. Its inherent reactivity, stemming from the presence of both a ketone and an ester functional group, allows for its participation in numerous chemical transformations, leading to the formation of diverse heterocyclic scaffolds and other molecules of medicinal importance. These synthesized compounds have demonstrated a range of biological activities, including antimicrobial and anticonvulsant properties. This document provides detailed application notes and protocols for the synthesis of select bioactive molecules utilizing this compound as a key precursor.
The Japp-Klingemann reaction is a powerful tool for the synthesis of hydrazones from β-ketoesters like this compound and aryldiazonium salts. [3][4]The resulting hydrazones are valuable intermediates that can be further cyclized to form bioactive heterocyclic compounds, such as indoles. [3][5]
General Workflow for Japp-Klingemann Reaction and Subsequent Indole (B1671886) Synthesis
Caption: Workflow for indole synthesis via Japp-Klingemann reaction.
Experimental Protocol: Synthesis of Ethyl 2-Arylhydrazono-3-oxobutyrates
This protocol describes the synthesis of ethyl 2-arylhydrazono-3-oxobutyrates, which have shown significant antimicrobial activity. [6] Materials:
-
Substituted 3-aminobenzenesulfonamide (B1265440) (0.01 mole)
-
Concentrated Hydrochloric Acid (8 mL)
-
Water (6 mL)
-
Sodium Nitrite (B80452) (0.03 mole)
-
Ethyl acetoacetate (B1235776) (equivalent to this compound's reactivity profile) (0.01 mole)
-
Sodium Acetate (B1210297) (0.12 mole)
-
Ethanol (B145695) (50 mL)
-
Ice bath
Procedure:
-
Dissolve the substituted 3-aminobenzenesulfonamide (0.01 mole) in a mixture of concentrated HCl (8 mL) and water (6 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (0.03 mole) to the cooled solution to form the diazonium salt.
-
Filter the resulting diazonium salt solution into a pre-cooled solution of ethyl acetoacetate (0.01 mole) and sodium acetate (0.12 mole) in ethanol (50 mL).
-
A solid product will precipitate. Collect the solid by filtration.
-
Wash the solid with water.
-
Recrystallize the crude product from an ethanol/methanol mixture to yield the pure ethyl 3-oxo-2-(2-(3-sulfamoylphenyl) hydrazono) butanoate.
Quantitative Data
| Compound | Yield (%) | Melting Point (°C) |
| Ethyl 3-oxo-2-(2-(3-sulfamoylphenyl) hydrazono) butanoate [6] | 84% | 166-168°C |
Note: Ethyl acetoacetate is used here as a structural analog and its reaction protocol is representative for this compound in the Japp-Klingemann reaction.
Application Note 2: Synthesis of Pyrimidine Derivatives with Potential Anticonvulsant Activity
This compound can be utilized in multicomponent reactions, such as the Biginelli reaction, to produce dihydropyrimidines. These compounds are precursors to pyrimidines, a class of heterocycles known for a wide range of biological activities, including anticonvulsant properties. [1][7]
General Workflow for Biginelli Reaction
Caption: One-pot synthesis of pyrimidines via the Biginelli reaction.
Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative
This protocol outlines a general procedure for the Biginelli reaction.
Materials:
-
This compound (10 mmol)
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (10 mmol)
-
Urea (15 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol), the aromatic aldehyde (10 mmol), and urea (15 mmol) in ethanol (20 mL).
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine derivative.
Application Note 3: Synthesis of Substituted Butanoates with Predicted Bioactivities
Alkylation of this compound can lead to the synthesis of various substituted butanoates. These compounds can be further modified or tested for their biological activities. For instance, ethyl 2-(4-halobenzyl)-3-oxobutanoate derivatives have been synthesized and their potential pharmacological activities predicted using computational methods.
General Workflow for Alkylation
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. tsijournals.com [tsijournals.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-Oxobutanoate as a Versatile Building Block in the Synthesis of Natural Product Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of ethyl 2-oxobutanoate (B1229078) and its analogs, such as ethyl acetoacetate (B1235776), as pivotal building blocks in the construction of complex molecular architectures found in various natural products. The focus is on the practical application of these β-keto esters in multicomponent reactions to generate biologically relevant heterocyclic scaffolds, including pyrazoles and pyranopyrazoles. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to facilitate the application of these methodologies in a laboratory setting.
Introduction: The Role of Ethyl 2-Oxobutanoate Analogs in Natural Product Synthesis
This compound and related β-keto esters are highly versatile C4 synthons in organic synthesis. Their utility stems from the presence of multiple reactive sites: a ketone, an ester, and an acidic α-proton, which allows for a wide range of chemical transformations. These include alkylations, condensations, and cyclizations, making them ideal starting materials for the synthesis of diverse heterocyclic systems that form the core of many natural products and pharmacologically active compounds.
While the direct total synthesis of a complex natural product starting from this compound is not extensively documented in readily available literature, its structural analog, ethyl acetoacetate, is widely employed in the synthesis of pyrazole (B372694) and pyranopyrazole scaffolds. These heterocyclic motifs are found in a variety of natural products and exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This makes the synthetic routes to these scaffolds highly relevant for drug discovery and development.
This document details the application of ethyl acetoacetate in the synthesis of pyrazole and pyranopyrazole derivatives through well-established multicomponent reactions, providing a blueprint for the potential applications of this compound in similar synthetic strategies.
Synthesis of Pyrazole Scaffolds via Knorr Pyrazole Synthesis
A fundamental application of β-keto esters in heterocyclic synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This reaction provides a straightforward and efficient route to pyrazole and pyrazolone (B3327878) rings, which are key components of many biologically active molecules.[1]
This protocol details the synthesis of a model pyrazolone from ethyl benzoylacetate and hydrazine hydrate (B1144303).[1]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
Glacial acetic acid
-
Water
-
20-mL scintillation vial
-
Stir bar
-
Hot plate with stirring capability
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Mobile phase: 30% Ethyl acetate (B1210297) / 70% Hexane (B92381)
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Add a stir bar and place the vial on a hot plate with stirring.
-
Heat the reaction mixture to approximately 100°C.
-
After 1 hour, monitor the reaction progress by performing a 3-lane TLC using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.
-
Continue heating until the TLC analysis indicates complete consumption of the starting ketoester.
-
Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.
-
Isolate the solid product by vacuum filtration, wash with cold water, and dry to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.
Quantitative Data:
| Starting Material | Product | Yield | Reference |
| Ethyl benzoylacetate | 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one | High | [1] |
Reaction Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-oxobutanoate
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in the synthesis of ethyl 2-oxobutanoate (B1229078). The content is presented in a question-and-answer format, offering practical solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing ethyl 2-oxobutanoate?
A1: A widely used and effective method is the Claisen condensation between diethyl oxalate (B1200264) and ethyl propionate (B1217596). This reaction forms diethyl 2-oxobutanedioate as an intermediate, which is then hydrolyzed and decarboxylated to yield the final product, this compound.[1][2] This approach is favored because it utilizes readily available starting materials and follows a well-established reaction mechanism.
Q2: What is the underlying mechanism of this synthesis?
A2: The synthesis proceeds in two main stages. The first is a Claisen condensation, where a strong base (like sodium ethoxide) deprotonates the α-carbon of ethyl propionate to form an enolate.[3] This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate.[4] The subsequent loss of an ethoxide group forms the β-keto ester intermediate, diethyl 2-oxobutanedioate.[5] The second stage involves acidic hydrolysis of the two ester groups, followed by thermal decarboxylation of the resulting β-keto acid, which is unstable and readily loses CO2 to give this compound.[6]
Q3: What are the critical factors that influence the overall yield?
A3: The overall yield is highly sensitive to several factors:
-
Reagent Quality: The purity and dryness of reactants, solvents, and especially the base are crucial. Moisture will consume the base and hydrolyze the esters.[7]
-
Base Selection: Sodium ethoxide is the ideal base as it prevents transesterification, a side reaction that can occur with other alkoxide bases.[8]
-
Stoichiometry: A full equivalent of the base is required to drive the condensation equilibrium forward by deprotonating the β-keto ester product, which is more acidic than the starting materials.[4][7]
-
Reaction Conditions: Temperature control during the condensation and the conditions for the hydrolysis and decarboxylation steps must be carefully optimized to minimize side reactions and product decomposition.[7][9]
Q4: What are the potential side products in this synthesis?
A4: Potential side products can include unreacted starting materials, the self-condensation product of ethyl propionate, and products resulting from transesterification if an inappropriate base is used. Incomplete hydrolysis or decarboxylation can also leave residual intermediate products in the final mixture.[7][8]
Troubleshooting Guide
Problem 1: Low or no yield of the condensation product (diethyl 2-oxobutanedioate).
-
Potential Cause: Inactive or insufficient base.
-
Potential Cause: Presence of moisture in the reaction.
-
Recommended Solution: Moisture consumes the base and hydrolyzes the ester starting materials.[7] Ensure all glassware is oven-dried before use and that all solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause: Unfavorable reaction equilibrium.
Problem 2: The hydrolysis and/or decarboxylation step is incomplete.
-
Potential Cause: Insufficient acid catalyst or low reaction temperature.
-
Recommended Solution: Increase the concentration of the acid (e.g., H₂SO₄ or HBr) or extend the reaction time.[6][9] Gentle heating or reflux is often necessary to ensure the hydrolysis and subsequent decarboxylation go to completion.[9][10] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9]
-
-
Potential Cause: The intermediate β-keto acid is surprisingly stable.
-
Recommended Solution: While most β-keto acids decarboxylate readily, some may require more vigorous heating.[6] Gradually increase the temperature after hydrolysis is complete and monitor for CO₂ evolution.
-
Problem 3: The final product is impure or discolored.
-
Potential Cause: Incomplete workup and purification.
-
Recommended Solution: During the workup, ensure the organic layer is thoroughly washed to remove all acidic or basic residues. This can be done by washing with a saturated sodium bicarbonate solution, followed by brine.[11] Dry the organic extracts completely over an anhydrous drying agent like magnesium sulfate (B86663) before solvent removal.[11]
-
-
Potential Cause: Product decomposition during distillation.
Data Presentation
Table 1: Effect of Reaction Conditions on Claisen Condensation Yield
| Parameter | Condition A | Condition B | Condition C (Optimized) | Expected Outcome |
| Base | Sodium Methoxide | Potassium tert-butoxide | Sodium Ethoxide | Prevents transesterification, leading to a purer product.[7][8] |
| Base Stoichiometry | 0.5 equivalents | 1.0 equivalent | 1.1 equivalents | Drives equilibrium towards the product for a higher yield.[4] |
| Solvent | Technical Grade Ethanol | Anhydrous THF | Anhydrous Ethanol | Anhydrous conditions prevent base consumption and increase yield.[7] |
| Temperature | Room Temperature | Reflux (65-78°C) | 0°C to Room Temp | Controlled temperature minimizes side reactions. |
| Approx. Yield | < 30% | 50-60% | > 70% | Higher yield and purity. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-oxobutanedioate via Claisen Condensation
This protocol is adapted from established procedures for Claisen condensations.[1]
-
Preparation: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. The entire apparatus should be under an inert atmosphere of nitrogen or argon.
-
Base Preparation: In the flask, prepare sodium ethoxide by cautiously adding clean sodium metal (1.0 eq) to anhydrous ethanol. Allow the reaction to proceed until all the sodium has dissolved. Alternatively, use commercially prepared sodium ethoxide.
-
Reaction: Cool the sodium ethoxide solution in an ice-water bath. Prepare a mixture of ethyl propionate (1.0 eq) and diethyl oxalate (1.0 eq).
-
Addition: Add the ester mixture dropwise from the dropping funnel to the cooled, stirred base solution at a rate that maintains the reaction temperature below 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or overnight to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture again and neutralize it by slowly adding a cold, dilute acid solution (e.g., 20% H₂SO₄ or 33% acetic acid).[1] Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude diethyl 2-oxobutanedioate can be purified by vacuum distillation or used directly in the next step.
Protocol 2: Hydrolysis and Decarboxylation to this compound
This protocol is based on general procedures for the hydrolysis and decarboxylation of β-keto esters.[6]
-
Hydrolysis: Place the crude diethyl 2-oxobutanedioate in a round-bottom flask. Add a mixture of aqueous acid (e.g., 20% sulfuric acid or a 1:5 v/v mixture of 48% HBr and glacial acetic acid).[6]
-
Heating: Heat the mixture under reflux with vigorous stirring for several hours. Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Decarboxylation & Isolation: Once hydrolysis is complete, arrange the apparatus for distillation. Continue heating to effect decarboxylation (CO₂ will evolve) and distill the this compound product. The distillation is best performed under reduced pressure to prevent decomposition.[9]
-
Purification: Collect the fraction boiling at the correct temperature for this compound (approx. 190-198°C at atmospheric pressure, lower under vacuum).[12] The purity can be confirmed by GC or NMR spectroscopy.[13]
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low synthesis yields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. diethyl 2-oxobutanedioate [chembk.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 11. maths.tcd.ie [maths.tcd.ie]
- 12. prepchem.com [prepchem.com]
- 13. benchchem.com [benchchem.com]
Side reactions in ethyl 2-oxobutanoate synthesis from diethyl oxalate
Welcome to the technical support center for the synthesis of ethyl 2-oxobutanoate (B1229078) from diethyl oxalate (B1200264) and ethyl propionate (B1217596). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing ethyl 2-oxobutanoate from diethyl oxalate?
The synthesis is achieved through a mixed Claisen condensation.[1][2] In this reaction, ethyl propionate is deprotonated by a strong base, like sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate.[1][2][3] Since diethyl oxalate has no α-hydrogens, it cannot form an enolate itself, which prevents self-condensation and helps to yield a single primary product.[3][4]
Q2: What are the most common side reactions I should be aware of?
The most significant side reaction is the self-condensation of ethyl propionate. This occurs when the enolate of ethyl propionate reacts with another molecule of ethyl propionate instead of diethyl oxalate. Other potential issues include incomplete reactions, hydrolysis of esters if moisture is present, and decomposition of the β-keto ester product during purification.[5][6]
Q3: How can I minimize the self-condensation of ethyl propionate?
To reduce the self-condensation side product, ethyl propionate should be added slowly to a mixture of the base and diethyl oxalate.[3] This strategy keeps the concentration of the enolizable ester low at any given moment, making it statistically more likely to react with the more abundant and highly reactive diethyl oxalate.[3][7] Using diethyl oxalate in excess can also help favor the desired reaction.[1]
Q4: Why are anhydrous conditions so critical for this synthesis?
Anhydrous (dry) conditions are essential for two main reasons. First, the strong base used (e.g., sodium ethoxide) will react with any water present, reducing its effectiveness in deprotonating the ethyl propionate.[8] Second, the presence of water can lead to the hydrolysis of both the starting material esters and the final β-keto ester product, which would lower the overall yield.[6]
Q5: What is the role of the base, and which one is recommended?
A strong base is required to deprotonate the α-carbon of ethyl propionate, generating the reactive enolate intermediate.[8] Sodium ethoxide (NaOEt) is commonly used. It is crucial to use a base with an alkoxide group that matches the alkyl group of the esters (ethoxide for ethyl esters) to prevent transesterification, another potential side reaction.[8]
Q6: How can I effectively monitor the progress of the reaction?
The reaction's progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product, helping you determine when the reaction is complete.
Q7: What are the best methods for purifying the final product, this compound?
Purification is typically achieved through vacuum distillation.[5][8] Because β-keto esters can be sensitive to heat, distillation under reduced pressure allows the product to boil at a lower temperature, minimizing the risk of thermal decomposition.[5] For separating the desired product from side products with similar boiling points, flash column chromatography over silica (B1680970) gel can be an effective method.[5][9]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have proceeded to completion. | - Ensure the base is high quality, anhydrous, and used in the correct stoichiometric amount.[8]- Increase the reaction time and monitor via TLC or GC until starting materials are consumed.[8]- Consider optimizing the reaction temperature. |
| Self-Condensation of Ethyl Propionate: The primary side reaction is reducing the formation of the desired product. | - Add the ethyl propionate dropwise to the mixture of the base and diethyl oxalate.[3]- Use an excess of diethyl oxalate to increase the probability of the desired reaction.[1] | |
| Product Loss During Workup: The product may be lost during aqueous extraction steps. | - Ensure the pH of the aqueous layer is optimized for partitioning.- Perform multiple extractions with the organic solvent to maximize recovery.[5] | |
| Decomposition During Purification: The β-keto ester product is thermally sensitive. | - Use vacuum distillation at the lowest possible temperature to prevent decomposition.[5][8]- Ensure the distillation apparatus is clean and free of any acidic or basic residues.[8] | |
| Multiple Products Detected (TLC/GC) | Presence of Side Products: Self-condensation product and unreacted starting materials are common impurities. | - Optimize reaction conditions as described above to minimize side product formation.- Purify the crude product using flash column chromatography to separate the components.[5][9] |
| Unreacted Starting Materials: The reaction was stopped prematurely. | - Monitor the reaction closely with TLC or GC to ensure completion before initiating the workup.[8] | |
| Product Decomposes on Standing | Inherent Instability: β-keto esters can be unstable over time. | - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.- For subsequent reactions, it is often best to use the product immediately after purification.[8] |
Experimental Protocol: Claisen Condensation
This protocol provides a general methodology for the synthesis of this compound.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695)
-
Diethyl oxalate
-
Ethyl propionate
-
Diethyl ether (anhydrous)
-
Dilute hydrochloric acid (HCl) or acetic acid for workup
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a dry three-necked flask with a reflux condenser, a dropping funnel, and a stopper. Ensure the system is under an inert atmosphere (e.g., nitrogen).
-
Base Preparation: To the flask, add anhydrous ethanol followed by sodium ethoxide and stir until the base is fully dissolved.
-
Addition of Reactants: Add diethyl oxalate to the flask. Slowly add ethyl propionate dropwise from the dropping funnel over 2-3 hours while stirring. The slow addition is crucial to minimize self-condensation.[10]
-
Reaction: After the addition is complete, gently heat the mixture to reflux for a specified time (e.g., 40 minutes), monitoring the reaction by TLC or GC.[11]
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by pouring it into a beaker containing ice and dilute acid.[10][12]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2-3 times).[11]
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent using a rotary evaporator.[11]
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.[8][9]
Visualizations
Reaction Pathways
Caption: Main reaction vs. side reaction pathway.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting Logic for Low Yield
Caption: Diagnostic flowchart for low product yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. maths.tcd.ie [maths.tcd.ie]
- 12. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low yield in Knoevenagel condensation with ethyl 2-oxobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the Knoevenagel condensation, with a specific focus on reactions involving ethyl 2-oxobutanoate (B1229078).
Troubleshooting Guide: Low Yield in Knoevenagel Condensation
Low or no yield in a Knoevenagel condensation with ethyl 2-oxobutanoate can be attributed to several factors, from reactant quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Issue: The Knoevenagel condensation of an aldehyde with this compound is resulting in a low yield or no desired product.
| Potential Cause | Explanation | Recommended Solution |
| 1. Inactive Methylene (B1212753) Compound | The acidity of the α-protons on this compound is critical for deprotonation by a weak base. While the adjacent keto and ester groups provide sufficient acidity (pKa estimated to be around 11, similar to ethyl acetoacetate), contamination or degradation of the starting material can inhibit the reaction. | - Verify Purity: Ensure the this compound is pure and free from contaminants. Consider purification by vacuum distillation if necessary.[1] - Proper Storage: Store the reagent in a cool, dry place to prevent degradation. |
| 2. Catalyst Inefficiency or Inappropriateness | The choice and amount of catalyst are critical. Weak bases like piperidine (B6355638) or morpholine (B109124) are commonly used.[2][3] A strong base can lead to undesired side reactions, such as the self-condensation of the aldehyde. | - Optimize Catalyst: If using a standard amine catalyst, ensure it has not degraded. - Alternative Catalysts: Consider alternative catalysts such as ammonium (B1175870) salts (e.g., ammonium acetate) or Lewis acids (e.g., TiCl₄, ZnCl₂), which can be effective.[4] - Catalyst Loading: Titrate the amount of catalyst used; typically 0.1 equivalents are sufficient. |
| 3. Suboptimal Reaction Conditions | Temperature, solvent, and reaction time significantly impact the reaction outcome. The formation of water as a byproduct can also inhibit the reaction by shifting the equilibrium back towards the starting materials. | - Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating may be required.[5][6] However, excessive heat can promote side reactions. - Solvent: The solvent should be able to dissolve the reactants. Common choices include ethanol, toluene (B28343), or ionic liquids for greener protocols.[5][7] - Water Removal: Employ methods to remove water as it forms. This can be achieved using a Dean-Stark apparatus (with solvents like toluene or benzene), or by adding molecular sieves to the reaction mixture.[6] |
| 4. Formation of Side Products | The most common side reactions are the self-condensation of the aldehyde (especially if it is enolizable) and the Michael addition of another molecule of this compound to the α,β-unsaturated product. | - Control Reactant Addition: Add the aldehyde slowly to the mixture of this compound and the catalyst. This keeps the aldehyde concentration low, minimizing self-condensation. - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. Stop the reaction once the starting materials are consumed to prevent the subsequent Michael addition from occurring. - Temperature Control: Lowering the reaction temperature can help to slow down the rate of the Michael addition. |
| 5. Steric Hindrance | Bulky substituents on either the aldehyde or the this compound can sterically hinder the reaction, leading to lower yields. | - Modify Reaction Conditions: Longer reaction times or slightly higher temperatures may be necessary to overcome steric hindrance. - Alternative Substrates: If possible, consider using less sterically hindered starting materials. |
| 6. Purification Issues | The product may be lost during workup and purification. β-keto esters and their condensation products can be thermally sensitive and may decompose during distillation at atmospheric pressure. | - Efficient Extraction: Ensure complete extraction of the product from the aqueous layer during workup by performing multiple extractions with a suitable organic solvent. - Purification Method: Flash column chromatography on silica (B1680970) gel is a common and effective purification method.[6] - Vacuum Distillation: If distillation is required, perform it under reduced pressure to lower the boiling point and prevent thermal decomposition.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the weak base in the Knoevenagel condensation?
A1: The weak base acts as a catalyst to deprotonate the active methylene compound (in this case, this compound) at the α-carbon, forming a resonance-stabilized enolate ion. This enolate is a potent nucleophile that then attacks the carbonyl carbon of the aldehyde, initiating the condensation.
Q2: Can I use a strong base like sodium hydroxide (B78521) or sodium ethoxide?
A2: It is generally not recommended to use strong bases. Strong bases can promote the self-condensation of the aldehyde (if it has α-protons) and can also lead to other side reactions, such as hydrolysis of the ester group on your product.
Q3: My reaction is not going to completion. What can I do?
A3: If your reaction has stalled, consider the following:
-
Water Removal: Ensure that water is being effectively removed from the reaction mixture. The presence of water can reverse the reaction.[8]
-
Catalyst Activity: Your catalyst may have degraded. Try adding a fresh batch of catalyst.
-
Temperature: If the reaction is being run at room temperature, gentle heating may be required to provide the necessary activation energy. Monitor for side product formation if you increase the temperature.
Q4: I am observing an unexpected side product. How can I identify it?
A4: Common side products include the self-condensation product of the aldehyde and the Michael adduct. These can often be identified using spectroscopic methods such as NMR and Mass Spectrometry. Comparing the spectra of your side product to known spectra of these compounds can help in its identification.
Q5: What is the Doebner modification of the Knoevenagel condensation?
A5: The Doebner modification involves using pyridine (B92270) as the solvent and a carboxylic acid (like malonic acid) as the active methylene compound. Under these conditions, the condensation is followed by decarboxylation. This is typically not directly applicable to reactions with this compound unless a decarboxylation step is desired and the starting material is modified to a β-keto acid.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation with this compound using Piperidine Catalyst
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add the aldehyde (1.0 eq), this compound (1.1 eq), and toluene (enough to fill the Dean-Stark trap).
-
Add piperidine (0.1 eq) as the catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.
Protocol 2: Knoevenagel Condensation in an Ionic Liquid
This protocol is adapted from a procedure using ethyl 4-chloro-3-oxobutanoate and can be a starting point for this compound.[5][6]
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (10 mmol), morpholine (1 mmol, 87 mg), and glacial acetic acid (1 mmol, 60 mg) to the ionic liquid [bmim][NTf2] (5 mL).
-
Stir the mixture for 10 minutes at room temperature (25-28 °C).
-
Add this compound (12 mmol) and 4 Å molecular sieves (1.80 g) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. Reaction times may vary.
-
Upon completion, extract the product with diethyl ether (4 x 10 mL).
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
Visualizations
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Caption: A logical workflow for troubleshooting low-yield Knoevenagel reactions.
References
- 1. Ethyl 2-amino-3-oxobutanoate | C6H11NO3 | CID 13282896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemicals [chemicals.thermofisher.cn]
Preventing O-alkylation vs. C-alkylation in ethyl 2-oxobutanoate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 2-oxobutanoate (B1229078). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of selective C-alkylation and prevent undesired O-alkylation in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine whether C-alkylation or O-alkylation occurs in the reaction of ethyl 2-oxobutanoate?
A1: The selectivity between C-alkylation and O-alkylation of the enolate derived from this compound is governed by several key factors. These include the nature of the alkylating agent, the metal counter-ion of the enolate, the solvent used, and the reaction temperature. These factors collectively influence the kinetic and thermodynamic pathways of the reaction.
Q2: How does the Hard and Soft Acids and Bases (HSAB) principle apply to this reaction?
A2: The HSAB principle is a critical concept for predicting the outcome of enolate alkylations. The enolate of this compound is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the oxygen atom. The α-carbon is considered a "soft" nucleophilic center, while the oxygen is a "hard" nucleophilic center.
-
Hard electrophiles (e.g., alkyl sulfates, alkyl triflates) have a greater affinity for the hard oxygen center, leading to a higher proportion of the O-alkylated product.
-
Soft electrophiles (e.g., alkyl iodides, alkyl bromides) preferentially react with the soft carbon center, favoring the desired C-alkylation.
Q3: What is the role of the counter-ion in directing the alkylation?
A3: The counter-ion associated with the enolate plays a significant role in the reaction's regioselectivity. Smaller, more coordinating cations like Li⁺ tend to associate more tightly with the oxygen atom of the enolate. This association blocks the oxygen site, thereby promoting alkylation at the α-carbon (C-alkylation). Conversely, larger, less coordinating cations like K⁺ leave the oxygen atom more exposed and available for reaction, which can lead to an increase in O-alkylation.
Q4: How does the choice of solvent affect the C- vs. O-alkylation ratio?
A4: The solvent system can influence the aggregation state and reactivity of the enolate.
-
Protic solvents (e.g., ethanol) can solvate the oxygen atom of the enolate through hydrogen bonding, which hinders O-alkylation and consequently favors C-alkylation.
-
Polar aprotic solvents (e.g., DMF, DMSO, HMPA) are effective at solvating the metal cation, leading to a more "naked" and reactive enolate. This increased reactivity can sometimes favor O-alkylation, especially with harder electrophiles. Less polar aprotic solvents like THF are often a good compromise.
Q5: Can temperature be used to control the selectivity of the reaction?
A5: Yes, temperature is a crucial parameter. Lower reaction temperatures, typically -78 °C, favor the kinetically controlled product. In many cases, C-alkylation is the kinetic product, as the highest occupied molecular orbital (HOMO) of the enolate has a larger coefficient on the α-carbon. Higher temperatures can allow for equilibration and lead to the thermodynamically more stable product, which may be the O-alkylated product in some instances, particularly with certain substrates and reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of C-alkylated product and significant O-alkylation. | 1. Hard electrophile used: The alkylating agent may be too "hard" according to the HSAB principle. 2. Non-coordinating counter-ion: A large counter-ion (e.g., K⁺) may be leaving the oxygen atom too exposed. 3. Solvent choice: Highly polar aprotic solvents can favor O-alkylation. | 1. Switch to a softer electrophile: Use an alkyl iodide or bromide instead of a tosylate or sulfate. 2. Use a lithium base: Employ a base like lithium diisopropylamide (LDA) to generate the lithium enolate. 3. Change the solvent: Consider using a less polar aprotic solvent like THF or a protic solvent if compatible with your reagents. |
| Formation of dialkylated product. | 1. Excess alkylating agent: Using a large excess of the alkylating agent can lead to a second alkylation event. 2. Slow addition of substrate: If the enolate is formed in the presence of the alkylating agent, the mono-alkylated product can be deprotonated and react again. | 1. Use a stoichiometric amount of the alkylating agent: Carefully control the stoichiometry to favor mono-alkylation. 2. Slowly add the alkylating agent to the enolate: Ensure the enolate is fully formed before slowly introducing the alkylating agent. |
| Incomplete reaction. | 1. Insufficiently strong base: The base may not be strong enough to completely deprotonate the this compound. 2. Low reaction temperature for a less reactive electrophile: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Steric hindrance: The alkylating agent or the substrate may be sterically hindered. | 1. Use a stronger base: Switch to a stronger base like LDA or NaH. 2. Increase the temperature: Gradually warm the reaction mixture after the addition of the alkylating agent. 3. Use a less hindered alkylating agent or consider alternative synthetic routes. |
| Side reactions with the base. | The base may be acting as a nucleophile and reacting with the alkylating agent or the starting material. | Use a sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA). |
Data Presentation
The choice of the leaving group on the electrophile significantly impacts the ratio of C- to O-alkylation. The following table summarizes the product distribution for the ethylation of ethyl acetoacetate (B1235776), a close analog of this compound, with different ethyl halides. This data illustrates the principles of the HSAB theory.
| Alkylating Agent (Ethyl Halide) | % C-Alkylation | % O-Alkylation |
| Ethyl Chloride (EtCl) | 60% | 40% |
| Ethyl Bromide (EtBr) | 68% | 32% |
| Ethyl Iodide (EtI) | 87% | 13% |
Data adapted from computational studies on the ethylation of the ethyl acetoacetate anion.[1]
Experimental Protocols
Protocol 1: Selective C-Alkylation of this compound using Sodium Ethoxide and Ethyl Iodide
This protocol is adapted from established procedures for the selective C-alkylation of β-keto esters.[2]
Materials:
-
This compound
-
Sodium metal
-
Absolute ethanol (B145695)
-
Ethyl iodide
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Water
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), carefully dissolve clean sodium metal (1.0 eq) in absolute ethanol. The reaction is exothermic and produces hydrogen gas. Allow the solution to cool to room temperature.
-
Enolate Formation: To the cooled sodium ethoxide solution, slowly add this compound (1.0 eq) with continuous stirring and cooling in an ice bath.
-
Alkylation: Slowly add ethyl iodide (1.05 eq) to the reaction mixture.
-
Reaction Monitoring: Gently reflux the mixture on a water bath. Monitor the reaction progress by TLC or until the reaction mixture is neutral to moist litmus (B1172312) paper.
-
Work-up:
-
Remove the ethanol by distillation on a water bath.
-
To the residual oil, add water and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous potassium carbonate.
-
Filter and remove the diethyl ether by distillation.
-
-
Purification: Purify the resulting crude product by vacuum distillation to obtain the C-alkylated product, ethyl 2-ethyl-2-oxobutanoate.
Protocol 2: C-Alkylation under Phase-Transfer Catalysis (PTC) Conditions
This protocol provides a milder alternative for C-alkylation, avoiding the use of strong alkoxide bases.[3]
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
A quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB) as the phase-transfer catalyst.
-
Alkyl halide (e.g., ethyl bromide)
-
A non-polar solvent (e.g., toluene)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and the phase-transfer catalyst (e.g., 5 mol% TBAB) in toluene.
-
Alkylation: Stir the mixture vigorously and slowly add the alkyl halide (1.2 eq).
-
Reaction Monitoring: Continue stirring at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or vacuum distillation.
Mandatory Visualization
Caption: Factors influencing O-alkylation vs. C-alkylation in this compound reactions.
References
Minimizing dialkylation as a side reaction of ethyl 2-oxobutanoate
Welcome to the technical support center for the alkylation of ethyl 2-oxobutanoate (B1229078). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing dialkylation as a side reaction and addressing other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is dialkylation in the context of ethyl 2-oxobutanoate alkylation, and why is it a problem?
A1: Dialkylation is a common side reaction where a second alkyl group is introduced at the α-carbon of the this compound, resulting in a disubstituted product. This is often undesirable when the goal is to synthesize a mono-alkylated product, as it leads to a mixture of products, reducing the yield of the desired compound and complicating purification.[1][2]
Q2: What are the primary factors that influence the extent of dialkylation?
A2: The key factors include the choice of base, reaction temperature, solvent, and the stoichiometry and addition rate of the alkylating agent. Using a strong, bulky, non-nucleophilic base in a stoichiometric amount, maintaining low reaction temperatures, and slowly adding the alkylating agent are crucial for minimizing dialkylation.[3][4][5]
Q3: Which base is better for minimizing dialkylation: Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA)?
A3: Lithium diisopropylamide (LDA) is generally superior for minimizing dialkylation.[6] LDA is a strong, sterically hindered, non-nucleophilic base that rapidly and quantitatively converts the β-keto ester to its enolate at low temperatures.[5][6] This complete enolate formation prevents having both the enolate and the unreacted starting material present at the same time, which can lead to side reactions. Sodium hydride (NaH) is a smaller, less sterically hindered base and can lead to an equilibrium between the starting material and the enolate, increasing the chance of the mono-alkylated product being deprotonated again and undergoing a second alkylation.[4][7]
Q4: Can the choice of solvent affect the mono- to dialkylation ratio?
A4: Yes, the solvent plays a critical role. Aprotic, non-polar solvents like tetrahydrofuran (B95107) (THF) are preferred for reactions using strong bases like LDA.[6] These solvents are compatible with the strong base and do not interfere with the enolate formation or the subsequent alkylation.
Q5: Is O-alkylation a significant side reaction to consider?
A5: While the enolate of this compound is an ambident nucleophile (can react at carbon or oxygen), C-alkylation is generally favored over O-alkylation, especially with β-keto esters.[8] Using less polar, aprotic solvents further promotes C-alkylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of dialkylated product in the final mixture. | 1. Incomplete enolate formation: Using a weak or insufficient amount of base leaves unreacted starting material, which can protonate the mono-alkylated product, making it susceptible to further deprotonation and alkylation. 2. Equilibrium conditions: Using a non-bulky base (e.g., NaH) at higher temperatures can allow for the deprotonation of the mono-alkylated product. 3. Rapid addition of the alkylating agent: A high local concentration of the alkylating agent can increase the rate of the second alkylation. | 1. Use a strong, bulky, non-nucleophilic base: Employ one full equivalent of LDA to ensure complete and rapid deprotonation of the starting material.[5][6] 2. Maintain low temperatures: Conduct the reaction at -78°C to favor kinetic control and minimize the chances of side reactions.[5] 3. Slow, dropwise addition of the alkylating agent: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and favor mono-alkylation. |
| Low overall yield of alkylated products. | 1. Presence of moisture: Water will quench the strong base and the enolate, halting the reaction. 2. Poor quality of reagents: The base or alkylating agent may have degraded. 3. Side reactions with the base: If the base is also a strong nucleophile, it can react with the alkylating agent. | 1. Ensure anhydrous conditions: Use dry glassware and anhydrous solvents. 2. Use fresh, high-quality reagents: Ensure the purity and reactivity of the base and alkylating agent. 3. Use a non-nucleophilic base: LDA is an excellent choice as it is a very poor nucleophile due to its steric bulk.[6] |
| Presence of unreacted this compound. | 1. Insufficient base: Not enough base was used to fully deprotonate the starting material. 2. Incomplete reaction: The reaction time may have been too short, or the temperature too low for the specific alkylating agent. | 1. Use at least one full equivalent of a strong base. 2. Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before quenching. |
| Formation of O-alkylated byproducts. | Reaction conditions favoring O-alkylation: While less common for β-keto esters, certain conditions can promote this side reaction. | Use a less polar, aprotic solvent like THF to favor C-alkylation. |
Experimental Protocols
Protocol 1: Selective Mono-alkylation using LDA (Kinetic Control)
This protocol is optimized to favor the formation of the mono-alkylated product by using a strong, bulky base at low temperatures.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution in THF (e.g., 2.0 M)
-
Alkyl halide (e.g., ethyl iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Slowly add 1.05 equivalents of LDA solution to the stirred THF.
-
In a separate flame-dried flask, dissolve 1.0 equivalent of this compound in anhydrous THF.
-
Slowly add the this compound solution to the LDA solution at -78°C. Stir for 30-60 minutes to ensure complete enolate formation.
-
Slowly add 1.0 equivalent of the alkyl halide dropwise to the reaction mixture at -78°C.
-
Stir the reaction at -78°C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography.
Protocol 2: Alkylation using NaH (Thermodynamic Control - Higher risk of dialkylation)
This protocol uses a less sterically hindered base and may result in a higher proportion of the dialkylated product.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., ethyl iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Carefully add 1.1 equivalents of NaH dispersion.
-
Cool the suspension to 0°C using an ice bath.
-
In a separate flame-dried flask, dissolve 1.0 equivalent of this compound in anhydrous THF.
-
Slowly add the this compound solution to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0°C and slowly add 1.0 equivalent of the alkyl halide.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Follow steps 10-13 from Protocol 1 for workup and purification.
Data Presentation
The following table summarizes the expected outcomes for the alkylation of this compound under different conditions, based on established chemical principles.
| Condition | Base | Temperature | Solvent | Expected Mono-alkylation Yield | Expected Di-alkylation Yield | Key Considerations |
| Kinetic Control | LDA (1.05 eq) | -78°C | THF | High (>90%) | Low (<10%) | Favors the formation of the less substituted (mono-alkylated) product. Rapid and complete enolate formation minimizes side reactions.[5][6] |
| Thermodynamic Control | NaH (1.1 eq) | Room Temp. | THF | Moderate-High | Moderate | The smaller base and higher temperature can lead to equilibration and formation of the more stable dialkylated product.[4][7] |
| Phase Transfer Catalysis | K₂CO₃ / PTC | Room Temp. | Toluene | Good-High | Low | Milder conditions, but reaction times may be longer. Good for selective mono-alkylation.[9][10][11] |
Visualizations
Caption: Reaction pathway for the alkylation of this compound.
Caption: Troubleshooting logic for minimizing dialkylation.
References
- 1. aklectures.com [aklectures.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ch21: Which bases? [chem.ucalgary.ca]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters [mdpi.com]
- 11. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Ethyl 2-Oxobutanoate by Vacuum Distillation
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of ethyl 2-oxobutanoate (B1229078) via vacuum distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Troubleshooting Guide
Encountering issues during the vacuum distillation of ethyl 2-oxobutanoate can be frustrating. This guide provides a systematic approach to identifying and resolving common problems.
Problem: No distillate is collecting, or the distillation rate is extremely slow.
This is a frequent issue that can arise from several sources. Follow the diagnostic workflow below to pinpoint the cause.
Caption: Troubleshooting workflow for no or slow distillation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the vacuum distillation of this compound?
A1: The main challenges include:
-
Thermal Decomposition: this compound is thermally sensitive and can decompose at its atmospheric boiling point.[1][2] Vacuum distillation is essential to lower the boiling point to a temperature where the compound is stable.
-
Purity Issues: Contamination with starting materials or byproducts of synthesis can be difficult to remove due to similar boiling points. Careful fractional distillation may be required.
-
Yield Loss: Product can be lost due to decomposition, inefficient collection, or leaks in the vacuum system.
Q2: My product is turning dark during distillation. What is happening and how can I prevent it?
A2: A darkening of the liquid is a strong indication of thermal decomposition. To prevent this, you should:
-
Lower the distillation temperature: This is the most critical parameter. You can achieve a lower boiling point by improving the vacuum (i.e., using a better vacuum pump or ensuring your system is leak-free).
-
Ensure even heating: Use a heating mantle with a magnetic stirrer to distribute heat evenly and prevent localized overheating.[3]
-
Minimize heating time: Do not heat the material for longer than necessary. Once the desired fraction is collected, remove the heat source promptly.
Q3: I am having trouble achieving a good vacuum. What are the common causes of vacuum leaks?
A3: Vacuum leaks are a common problem and can significantly impact the efficiency of your distillation. Common causes include:
-
Poorly sealed glass joints: Ensure all ground glass joints are properly greased and clamped.
-
Cracked or chipped glassware.
-
Perished or loose-fitting tubing.
-
Inefficient vacuum pump: Check the pump's oil level and condition. The oil may need to be changed.
Q4: What is "bumping" and how can I prevent it during the distillation of this compound?
A4: Bumping is the sudden, violent boiling of a liquid. It can be particularly problematic under vacuum. To prevent bumping:
-
Use a magnetic stir bar and stir plate: This provides a nucleation point for even boiling.
-
Ensure the crude material is free of volatile solvents before high-temperature distillation.
-
Heat the distillation flask gradually.
Quantitative Data Summary
The following table summarizes the physical and chemical properties of this compound and provides estimated boiling points at various reduced pressures.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [4] |
| Molecular Weight | 130.14 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.0 g/cm³ (approx.) | [4] |
| Boiling Point (Atmospheric) | 162-169 °C (decomposes) | [2][5] |
| Vapor Pressure | 2.2 mmHg at 25 °C | [4] |
| Estimated Boiling Point at 50 mmHg | ~100 - 110 °C | Estimated |
| Estimated Boiling Point at 20 mmHg | ~80 - 90 °C | Estimated |
| Estimated Boiling Point at 10 mmHg | ~65 - 75 °C | Estimated |
| Estimated Boiling Point at 5 mmHg | ~55 - 65 °C | Estimated |
| Estimated Boiling Point at 1 mmHg | ~35 - 45 °C | Estimated |
Note: Estimated boiling points are calculated based on the atmospheric boiling point and vapor pressure data using a pressure-temperature nomograph. Actual boiling points may vary depending on the purity of the sample and the accuracy of the pressure measurement.
Experimental Protocols
Detailed Methodology for Vacuum Distillation of this compound
This protocol outlines the steps for the purification of this compound using vacuum distillation.
Caption: Experimental workflow for the vacuum distillation of this compound.
Procedure:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. This should include a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask (a Perkin triangle or similar fraction collector is recommended), and a connection to a vacuum pump with a pressure gauge. Ensure all glassware is dry and free of cracks. Lightly grease all ground-glass joints.
-
Charging the Flask: Place the crude this compound into the distillation flask. Do not fill the flask to more than two-thirds of its volume. Add a magnetic stir bar.
-
System Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump. Monitor the pressure using the gauge. It is advisable to perform a preliminary degassing of the sample at room temperature to remove any residual volatile solvents.[3]
-
Heating: Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Initially, any low-boiling impurities will distill. This "forerun" should be collected in a separate receiving flask and discarded.
-
As the temperature rises and stabilizes, the main fraction of this compound will begin to distill. Collect this fraction in a clean receiving flask. Record the temperature and pressure at which the main fraction is collected.
-
-
Completion of Distillation: Once the majority of the product has been distilled, or if the temperature begins to rise significantly, stop the distillation.
-
Cooling and Venting: Remove the heating mantle and allow the apparatus to cool to room temperature. Once cooled, carefully and slowly vent the system to atmospheric pressure. Caution: Venting a hot system can cause a rapid influx of air, which may shatter the glassware.
-
Product Analysis: The purity of the collected fraction should be assessed using appropriate analytical techniques, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE | 5408-04-8 [chemicalbook.com]
- 2. This compound | CAS#:15933-07-0 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. This compound (15933-07-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Optimizing reaction conditions for pyrazole synthesis from ethyl 2-oxobutanoate
Welcome to the technical support center for the synthesis of pyrazoles from ethyl 2-oxobutanoate (B1229078). This resource is designed for researchers, scientists, and professionals in drug development to optimize their reaction conditions and troubleshoot common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing pyrazoles from ethyl 2-oxobutanoate?
A1: The primary method is the Knorr pyrazole (B372694) synthesis, which involves the condensation reaction between a β-keto ester, such as this compound, and a hydrazine (B178648) derivative. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[1] A catalytic amount of acid is often used to facilitate the reaction.
Q2: What are the most common challenges faced during this synthesis?
A2: Researchers may encounter several challenges, including low product yields, the formation of regioisomeric mixtures when using substituted hydrazines, and the presence of colored impurities in the final product.[2] Purification of the final pyrazole from unreacted starting materials and byproducts can also be a hurdle.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. A mobile phase of 30% ethyl acetate/70% hexane (B92381) is a common choice for this analysis.[1]
Q4: What is the significance of the pyrazole scaffold in drug development?
A4: Pyrazole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities. They are key components in many pharmaceuticals, exhibiting anti-inflammatory, antimicrobial, and anticancer properties, among others. A notable example is Celecoxib (Celebrex), a selective COX-2 inhibitor containing a pyrazole core, used as an anti-inflammatory drug.[1]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis of pyrazoles from this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Impure starting materials (this compound or hydrazine).- Suboptimal reaction temperature.- Incorrect stoichiometry of reactants.- Inappropriate solvent.- Reaction time is too short. | - Ensure the purity of your starting materials. Use freshly distilled reagents if necessary.- Optimize the reaction temperature. Heating is often required, typically around 100°C.[1]- Use a slight excess of the hydrazine derivative (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.- Ethanol is a commonly used and effective solvent.[3][4] However, solvent screening may be necessary.- Monitor the reaction by TLC to ensure it has gone to completion before workup.[1] |
| Formation of Multiple Products (Regioisomers) | - Use of a substituted hydrazine with the unsymmetrical this compound can lead to two possible regioisomers. | - The regioselectivity is influenced by both steric and electronic factors of the substituents on both the β-keto ester and the hydrazine.[2]- Modifying the reaction conditions (e.g., solvent, temperature, catalyst) can sometimes favor the formation of one isomer over the other.- Careful purification by column chromatography is often required to separate the regioisomers. |
| Colored Impurities in the Final Product | - Degradation of the hydrazine starting material, especially phenylhydrazine, can form colored byproducts. | - Use fresh, high-purity hydrazine derivatives.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Purification by recrystallization or column chromatography can effectively remove colored impurities. |
| Difficulty in Product Isolation/Purification | - The product may be an oil or have similar solubility to the starting materials.- The product may not readily crystallize. | - If the product is an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- If crystallization is difficult, column chromatography on silica (B1680970) gel is a reliable purification method.- For products that are soluble in the reaction solvent, precipitation can often be induced by adding a non-polar solvent or cold water.[1] |
Data on Reaction Condition Optimization
Table 1: Effect of Solvent on Yield for a Multicomponent Pyrano[2,3-c]pyrazole Synthesis
| Solvent | Reaction Time (min) | Yield (%) |
| CH₃CN | 45 | 70 |
| THF | 40 | 78 |
| DMF | 55 | 80 |
| CH₂Cl₂ | 35 | 85 |
| Ethanol | 25 | 90 |
| Solvent-free | 7-15 | 95 |
Data adapted from a study on a multi-component reaction involving ethyl acetoacetate, a similar β-keto ester.[5]
Table 2: Comparison of Catalysts for a Multicomponent Pyrano[2,3-c]pyrazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| SnCl₂ | Ethanol | 80 | 1.4 h | 80 |
| SnCl₂ (Microwave) | Ethanol | - | 25 min | 88 |
| KOtBu (Microwave) | Methanol | - | < 5 min | Excellent |
| Mn/ZrO₂ (Ultrasound) | Ethanol/Water | - | 10 min | 98 |
| Fe₃O₄ NPs | Water | Room Temp | 15 min | High |
This table compiles data from various studies on multi-component pyrazole syntheses to illustrate the range of effective catalysts.[3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Ethyl-5-methyl-1H-pyrazol-5(4H)-one from this compound and Hydrazine Hydrate (B1144303)
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Ice-cold water
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound and absolute ethanol.
-
Slowly add hydrazine hydrate to the stirred solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water while stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Protocol 2: Synthesis of 3-Ethyl-5-methyl-1-phenyl-1H-pyrazol-5(4H)-one from this compound and Phenylhydrazine
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine this compound and phenylhydrazine. Note that this addition can be exothermic.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture under reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the resulting mixture, which may be a syrup, in an ice bath.
-
To induce crystallization, add a small amount of diethyl ether and stir vigorously.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
The pure pyrazolone (B3327878) can be obtained by recrystallization from ethanol.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 4. Synthesis Characterization of Pyrano-[23-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 5. jetir.org [jetir.org]
Influence of base selection on the alkylation of ethyl 2-oxobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions concerning the influence of base selection on the alkylation of ethyl 2-oxobutanoate (B1229078). This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the alkylation of ethyl 2-oxobutanoate?
The alkylation of this compound involves the deprotonation of the α-carbon (the carbon atom adjacent to the keto and ester groups) by a suitable base to form a nucleophilic enolate. This enolate then reacts with an alkylating agent (typically an alkyl halide) in a nucleophilic substitution reaction (SN2) to form a new carbon-carbon bond at the α-position.[1][2]
Q2: How does the choice of base influence the outcome of the alkylation reaction?
The selection of the base is critical as it affects the reaction's efficiency, yield, and the formation of side products. Key factors to consider are the base's strength (pKa of its conjugate acid), its steric bulk, and its compatibility with the solvent and reaction conditions. Common bases for this type of reaction include sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA).[3][4] A stronger base will more effectively deprotonate the β-keto ester, leading to a higher concentration of the enolate.[3]
Q3: What are the common side reactions to be aware of during the alkylation of this compound?
Several side reactions can occur, potentially lowering the yield of the desired product. These include:
-
O-alkylation: The enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). O-alkylation leads to the formation of an ether byproduct.[1]
-
Dialkylation: The mono-alkylated product still possesses an acidic α-proton and can be deprotonated and alkylated a second time, leading to a dialkylated side product.[1]
-
Hydrolysis: If water is present in the reaction mixture, it can lead to the hydrolysis of the ester functionality.[1]
-
Self-condensation: Aldol-type condensation reactions can occur between the enolate and the starting keto-ester, especially under thermal stress.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Incomplete deprotonation: The base may be too weak or not used in a sufficient amount. Moisture in the reaction can also consume the base. | Use a stronger base like LDA or ensure the chosen base (e.g., NaOEt) is fresh and used in a stoichiometric amount. Ensure all glassware is flame-dried and reagents are anhydrous.[5] |
| Ineffective alkylating agent: The alkyl halide may be unreactive (e.g., tertiary halides) or the leaving group is poor. | Use primary or methyl halides with good leaving groups (I > Br > Cl).[2] | |
| Presence of significant O-alkylation product | Reaction conditions favoring O-alkylation: The choice of solvent and counter-ion can influence the C/O alkylation ratio. | Using less polar, aprotic solvents can favor C-alkylation. |
| Formation of dialkylated product | Excess alkylating agent or prolonged reaction time: This allows for the mono-alkylated product to be further alkylated. | Add the alkylating agent slowly and in a controlled manner to the enolate solution.[5] Use of a slight excess of the β-keto ester can also minimize dialkylation. |
| Multiple spots on TLC, difficult purification | Mixture of starting material, mono-alkylated, dialkylated, and other side products. | Optimize the reaction conditions by carefully controlling the stoichiometry of the base and alkylating agent, as well as the reaction temperature and time. Consider using a stronger base like LDA for cleaner and more complete deprotonation.[2][3] |
Data Presentation: Comparison of Common Bases
| Base | Typical Solvent | Advantages | Disadvantages | Expected Outcome/Key Considerations |
| Sodium Ethoxide (NaOEt) | Ethanol | Inexpensive, readily available. | Can lead to transesterification if the ester is not an ethyl ester. Equilibrium deprotonation can lead to side reactions. | A standard choice when using ethyl esters. The reaction is typically run in ethanol.[5][6] |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol, THF | Stronger base than NaOEt.[7][8] The bulky nature can sometimes favor the formation of the less substituted (Hoffmann) product in certain elimination reactions, a consideration if elimination is a competing pathway.[4][9] | Sterically hindered, which can affect the reaction rate. | A good option for achieving higher enolate concentration than with NaOEt. |
| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (B95107) (THF) | Very strong, sterically hindered, non-nucleophilic base.[3][10] Provides nearly quantitative enolate formation.[3] | Must be prepared fresh or purchased as a solution and handled under inert atmosphere. Requires low temperatures (e.g., -78 °C). | Often the base of choice for clean, high-yield alkylations of ketones and esters, minimizing many side reactions.[2][11] |
Experimental Protocols
Protocol 1: Alkylation of this compound using Sodium Ethoxide
This protocol is adapted from established procedures for the alkylation of β-keto esters.[5]
Materials:
-
Sodium metal
-
Absolute ethanol
-
This compound
-
Alkyl halide (e.g., methyl iodide or ethyl bromide)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small, clean pieces of sodium metal to absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation and cooling. Stir until all the sodium has dissolved.
-
Enolate Formation: Cool the sodium ethoxide solution to 0 °C in an ice bath. Slowly add this compound dropwise with continuous stirring.
-
Alkylation: After the addition of the keto-ester is complete, slowly add the alkyl halide dropwise to the reaction mixture.
-
Reaction Completion: After the addition of the alkyl halide, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Alkylation of this compound using LDA
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Alkyl halide (e.g., methyl iodide or ethyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add an equimolar amount of n-BuLi solution dropwise. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: While maintaining the temperature at -78 °C, slowly add this compound dropwise to the freshly prepared LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide dropwise to the enolate solution at -78 °C.
-
Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete (monitor by TLC).
-
Workup and Purification: Follow steps 5-8 from Protocol 1.
Mandatory Visualizations
Caption: Workflow for the alkylation of this compound.
Caption: General mechanism of this compound alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. maths.tcd.ie [maths.tcd.ie]
- 7. brainly.com [brainly.com]
- 8. Solved Explain why potassium tert-butoxide is a stronger | Chegg.com [chegg.com]
- 9. Khan Academy [khanacademy.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Common impurities found in commercial ethyl 2-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common impurities found in commercial ethyl 2-oxobutanoate (B1229078). The information is designed to help users identify, mitigate, and address issues that may arise during their experiments due to these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial ethyl 2-oxobutanoate?
A1: Commercial this compound can contain several types of impurities originating from its synthesis, storage, or degradation. These are broadly categorized as:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these can include ethyl propionate (B1217596) and diethyl oxalate.
-
Regioisomers: Ethyl 3-oxobutanoate (ethyl acetoacetate) is a common isomeric impurity that can be difficult to separate due to similar physical properties.[1]
-
Self-Condensation Products: Aldol-type condensation of the keto-ester can lead to higher molecular weight impurities.
-
Dialkylation Products: Over-alkylation during synthesis can result in byproducts.
-
-
Degradation-Related Impurities:
-
Hydrolysis Products: The presence of moisture can lead to the hydrolysis of the ester, forming 2-oxobutanoic acid and ethanol.
-
Oxidation Products: Prolonged storage, especially with exposure to air, can result in oxidation products.
-
Q2: What is a typical purity level for commercial this compound, and what are the expected impurity concentrations?
A2: The purity of commercial this compound typically ranges from 92% to over 95%.[2] Some suppliers may offer higher purity grades, exceeding 98%. While specific impurity profiles are often lot-dependent, the total impurities can constitute up to 8%. The concentration of any single impurity, such as the regioisomer ethyl 3-oxobutanoate, can vary and may require specific analytical methods for quantification.
Q3: How can impurities in this compound affect my reaction?
A3: Impurities can have several detrimental effects on a chemical reaction:
-
Reduced Yields: Impurities that do not participate in the desired reaction effectively lower the concentration of the starting material, leading to lower yields.
-
Formation of Byproducts: Isomeric impurities like ethyl 3-oxobutanoate can react alongside the main compound, leading to a mixture of products that can be difficult to separate. For example, in the synthesis of pyrazole (B372694) derivatives, the presence of a regioisomeric β-keto ester can result in the formation of an isomeric pyrazole byproduct.[3][4]
-
Catalyst Poisoning: Certain impurities can deactivate catalysts, slowing down or completely halting the reaction.
-
Inconsistent Reaction Rates: Lot-to-lot variability in impurity profiles can lead to poor reproducibility of experiments.
-
Complex Purification: The presence of additional compounds complicates the purification of the desired product.
Q4: I am seeing an unexpected side product in my synthesis of a pyrazole derivative. Could an impurity in this compound be the cause?
A4: Yes, this is a strong possibility. The Knorr pyrazole synthesis and related reactions involve the condensation of a β-keto ester with a hydrazine (B178648). If your this compound contains the isomeric impurity ethyl 3-oxobutanoate, it will also react with the hydrazine to form a corresponding regioisomeric pyrazole. This will result in a mixture of the desired product and an isomeric byproduct, complicating your analysis and purification.
Troubleshooting Guide
This guide will help you troubleshoot common issues that may be related to impurities in this compound.
| Observed Issue | Potential Cause (Impurity-Related) | Recommended Action |
| Low reaction yield and/or incomplete conversion of starting material. | High levels of unreacted starting materials or self-condensation products in the this compound. | 1. Assess the purity of the starting material using GC-MS or HPLC. 2. Purify the this compound by vacuum distillation or flash column chromatography. |
| Formation of an unexpected isomer in the final product. | Presence of the regioisomer, ethyl 3-oxobutanoate. | 1. Analyze the starting material specifically for the presence of ethyl 3-oxobutanoate using a suitable chromatographic method. 2. Purify the this compound to remove the isomeric impurity. Flash column chromatography is often effective for separating isomers.[1] |
| Reaction fails to go to completion, even with extended reaction times. | Potential catalyst deactivation by unknown impurities. | 1. Purify the this compound. 2. Consider using a more robust catalyst or increasing the catalyst loading. |
| Inconsistent results between different batches of this compound. | Lot-to-lot variability in the impurity profile. | 1. Analyze each new batch of starting material to confirm its purity and impurity profile before use. 2. If possible, purchase a single large batch for a series of experiments to ensure consistency. |
| Product appears discolored or contains high molecular weight species. | Presence of self-condensation or degradation products. | 1. Purify the this compound prior to use. 2. Ensure proper storage of this compound (in an inert atmosphere, refrigerated) to prevent degradation. |
Summary of Common Impurities and Their Potential Origin
| Impurity | Potential Origin | Recommended Removal Method |
| Ethyl Propionate | Unreacted starting material from synthesis. | Vacuum Distillation |
| Diethyl Oxalate | Unreacted starting material from synthesis. | Vacuum Distillation, Flash Chromatography |
| Ethyl 3-oxobutanoate | Isomeric byproduct from synthesis. | Flash Column Chromatography[1] |
| Self-Condensation Products | Side reaction during synthesis or storage. | Flash Chromatography, Vacuum Distillation |
| 2-Oxobutanoic Acid | Hydrolysis due to moisture. | Aqueous wash followed by drying, then distillation. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and semi-quantifying volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A common choice is a non-polar or medium-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Injection: 1 µL, split injection (e.g., 50:1 split ratio).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: Identify peaks in the total ion chromatogram (TIC). Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for identification. The relative percentage of impurities can be estimated from the peak areas in the TIC.
Protocol 2: Purification by Vacuum Distillation
This method is effective for removing less volatile and some isomeric impurities.
-
Apparatus: Standard vacuum distillation setup with a short path distillation head, a condenser, a receiving flask, and a vacuum pump with a pressure gauge. A magnetic stirrer and heating mantle are also required.
-
Procedure:
-
Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Assemble the distillation apparatus and ensure all joints are well-sealed.
-
Slowly and carefully evacuate the system to the desired pressure. The boiling point of this compound is pressure-dependent (e.g., approx. 76-80°C at 18 mmHg).
-
Begin gentle heating and stirring.
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
-
When the distillation temperature stabilizes at the expected boiling point for the given pressure, switch to a clean receiving flask to collect the pure product.
-
Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.
-
Once the main fraction is collected, stop heating and allow the apparatus to cool completely before slowly venting to atmospheric pressure.
-
Visualizations
Caption: Troubleshooting workflow for impurity-related issues.
Caption: Origin of impurities and their experimental impact.
References
Removal of unreacted starting materials from ethyl 2-oxobutanoate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted starting materials from reactions involving ethyl 2-oxobutanoate (B1229078).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying products from ethyl 2-oxobutanoate reactions?
A1: The primary methods for purification are flash column chromatography over silica (B1680970) gel and vacuum distillation.[1] Flash chromatography is effective for separating compounds with different polarities, while vacuum distillation is suitable for purifying thermally stable liquids with different boiling points.[1][2] The choice depends on the physical properties of the desired product and the impurities present.
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: Unreacted this compound can often be removed by vacuum distillation, provided its boiling point is sufficiently different from your product's.[2] Alternatively, flash column chromatography using a non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexane, can effectively separate the more polar product from the less polar starting material.[1][3]
Q3: What are common impurities, besides starting materials, in reactions like the Knoevenagel condensation with this compound derivatives?
A3: In addition to unreacted starting materials like ethyl acetoacetate, side-products can include self-condensation products or dialkylated species if the reaction is an alkylation.[1] In Knoevenagel condensations, byproducts can arise from side reactions of the catalyst or alternative reaction pathways. Careful monitoring by Thin Layer Chromatography (TLC) is crucial to identify all components.[4]
Q4: When is vacuum distillation preferred over flash chromatography?
A4: Vacuum distillation is preferred for large-scale purifications of thermally stable, non-volatile liquids where the boiling points of the components are significantly different. It is often more efficient and less solvent-intensive than chromatography for these applications.[2] Chromatography is better suited for separating compounds with similar boiling points but different polarities, and for purifying thermally sensitive molecules.[1]
Q5: My product appears to be decomposing during purification. What can I do?
A5: β-keto esters can be sensitive to heat, as well as acidic or basic conditions.[5] If you suspect thermal decomposition during distillation, lower the distillation temperature by using a higher vacuum.[1] For highly sensitive compounds, consider using a wiped-film evaporator (short-path distillation) to minimize heat exposure.[1] If using silica gel chromatography, deactivation of the silica gel with a small amount of triethylamine (B128534) in the eluent can sometimes prevent decomposition of acid-sensitive compounds.
Troubleshooting Guide
Problem: Low yield after the purification process.
-
Potential Cause 1: Incomplete Reaction. The synthesis may not have reached completion.
-
Solution: Optimize reaction conditions such as time, temperature, or stoichiometry of reactants before repeating the experiment.[1]
-
-
Potential Cause 2: Losses During Aqueous Workup. The product may have some water solubility or may not be efficiently extracted into the organic layer.
-
Potential Cause 3: Decomposition on Silica Gel. The product may be unstable on acidic silica gel.
-
Solution: Neutralize the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base like triethylamine, then drying it before packing the column.
-
Problem: The final product is still contaminated with a starting material of very similar polarity.
-
Potential Cause: Insufficient Separation. The chosen purification method may not have enough resolving power.
-
Solution (Chromatography): Optimize the flash chromatography conditions. Use a shallower solvent gradient or experiment with different solvent systems to improve separation.[1]
-
Solution (Distillation): If the boiling points are very close, simple distillation may be insufficient. Use a fractional distillation column with a higher number of theoretical plates to improve separation.
-
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₆H₁₀O₃ | 130.14 | 162.0 ± 0.0 at 760 mmHg | 1.0 ± 0.1 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 180.8 ± 0.0 at 760 mmHg | 1.021 |
| Malononitrile | C₃H₂N₂ | 66.06 | 220.0 ± 0.0 at 760 mmHg | 1.051 |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 214.1 ± 0.0 at 760 mmHg | 1.196 |
Data sourced from references[5] and public chemical databases.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying the product of an this compound reaction.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in hexane).[3]
-
Pack the column by pouring the slurry and allowing the silica to settle, ensuring a flat, stable bed. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase or a suitable volatile solvent.
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent to dryness.
-
Carefully add the sample to the top of the silica bed.[1]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity mobile phase.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute compounds of increasing polarity.[1]
-
Collect fractions continuously and monitor the separation using Thin Layer Chromatography (TLC).[1]
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]
-
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for thermally stable liquid products.
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, including a round-bottom distillation flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
-
Charging the Flask and Evacuation:
-
Place the crude product into the distillation flask with a magnetic stir bar for even heating.[1]
-
Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure.
-
-
Heating and Fraction Collection:
-
Gently heat the distillation flask using a heating mantle.
-
Collect any initial low-boiling fractions (forerun), which may contain residual solvents or volatile impurities.
-
Collect the desired product fraction that distills at a constant temperature at the given pressure.[1]
-
Stop the distillation before the flask goes to dryness to prevent the formation of peroxides or charring of the residue.
-
-
Product Recovery:
-
Allow the apparatus to cool completely before carefully venting the system to atmospheric pressure.
-
The purified product is in the receiving flask.
-
Visualizations
Caption: A decision workflow for selecting a primary purification method.
Caption: A logical flowchart for troubleshooting sources of low product yield.
References
Technical Support Center: Optimizing Solvent Choice for Reactions Involving Ethyl 2-Oxobutanoate
Welcome to the technical support center for ethyl 2-oxobutanoate (B1229078). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions involving ethyl 2-oxobutanoate?
A1: this compound is a versatile building block in organic synthesis.[1] Its reactive keto and ester functionalities allow it to participate in a variety of transformations, including:
-
Alkylation: The acidic α-protons can be removed by a base to form an enolate, which can then be alkylated.
-
Condensation Reactions: It can undergo condensation reactions such as the Knoevenagel and Claisen condensations.
-
Michael Addition: As a Michael acceptor, it can react with nucleophiles in a conjugate addition.
-
Hydrolysis and Decarboxylation: The ester can be hydrolyzed to the corresponding β-keto acid, which can then be decarboxylated.[2][3]
Q2: How does the choice of solvent affect the outcome of reactions with this compound?
A2: The solvent plays a critical role in influencing reaction rates, yields, and the formation of byproducts. Key considerations include:
-
Solubility: Ensuring that all reactants and catalysts are soluble is crucial for a homogeneous reaction mixture.
-
Polarity: Polar solvents can stabilize charged intermediates, potentially increasing the reaction rate.
-
Protic vs. Aprotic: Protic solvents (e.g., ethanol) can solvate and deactivate strong bases and nucleophiles, while polar aprotic solvents (e.g., THF, DMF) are often preferred for reactions involving enolates.
-
Anhydrous Conditions: For many reactions, especially those involving strong bases, it is critical to use anhydrous solvents to prevent hydrolysis of the ester and consumption of the base.[4]
Q3: What are the common side reactions to be aware of?
A3: Several side reactions can occur, leading to reduced yield and purity of the desired product. These include:
-
Hydrolysis: Presence of water can lead to the hydrolysis of the ester to the corresponding carboxylic acid.
-
Decarboxylation: The resulting β-keto acid from hydrolysis can readily decarboxylate upon heating.
-
Transesterification: If the alkoxide base used does not match the alcohol of the ester (e.g., using sodium methoxide (B1231860) with an ethyl ester), a mixture of ester products can be formed.[4]
-
Self-Condensation: In some cases, the enolate of this compound can react with another molecule of the starting material.
-
Dialkylation: In alkylation reactions, the addition of a second alkyl group can occur.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
A low or non-existent yield is a common issue in reactions involving β-keto esters. The following troubleshooting guide provides a step-by-step approach to identifying and resolving the underlying cause.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Presence of Multiple Products/Impurities
The formation of multiple products indicates the occurrence of side reactions. The following guide will help in identifying and mitigating these issues.
Troubleshooting Guide for Product Impurity
| Observed Issue | Potential Cause | Suggested Solution |
| Product mixture contains esters with different alkyl groups (e.g., methyl and ethyl esters) | Transesterification | Use an alkoxide base that matches the ester's alcohol (e.g., sodium ethoxide for ethyl esters).[4] |
| Presence of a ketone byproduct | Hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid. | Ensure strictly anhydrous conditions by drying glassware and using anhydrous solvents. Quench the reaction at a lower temperature.[4] |
| Product is a dialkylated ester in an alkylation reaction | The monoalkylated product is deprotonated and reacts with another equivalent of the alkylating agent. | Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[2] |
| Multiple condensation products in a crossed Claisen condensation | Both esters have α-hydrogens and can act as both nucleophile and electrophile. | Use one ester that lacks α-hydrogens. Alternatively, use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to completely deprotonate one ester before adding the second.[4] |
Data Presentation
Solvent Properties and Solubility
| Solvent | Type | Boiling Point (°C) | Expected Solubility of this compound | Notes |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | High | Good for reactions with strong bases. |
| Dichloromethane (DCM) | Polar Aprotic | 39.6 | High | Useful for reactions at or below room temperature. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High | High boiling point, can be difficult to remove. |
| Ethanol | Polar Protic | 78.4 | High | Can interfere with reactions involving strong bases. Often used as the solvent when sodium ethoxide is the base.[2] |
| Ethyl Acetate | Polar Aprotic | 77.1 | High | Often used for workup and extraction. |
| Acetonitrile | Polar Aprotic | 81.6 | High | A versatile polar aprotic solvent.[5] |
| Toluene | Nonpolar | 110.6 | Moderate | Can be used for reactions requiring higher temperatures and a nonpolar environment. |
| Water | Polar Protic | 100 | Low | Generally not a suitable solvent for reactions, but used in workup. |
Solvent Effects on Reaction Yield
The choice of solvent can significantly impact the yield of a reaction. The following table provides a qualitative comparison based on general principles of β-keto ester reactivity.
| Reaction Type | Solvent | Expected Yield | Rationale |
| Alkylation (with NaOEt) | Ethanol | Good | Ethanol is the conjugate acid of the ethoxide base, preventing transesterification.[2] |
| Alkylation (with LDA) | THF | High | A polar aprotic solvent that is ideal for strong, non-nucleophilic bases like LDA. |
| Knoevenagel Condensation | Toluene with Dean-Stark | Good to High | A nonpolar solvent allows for the azeotropic removal of water, driving the reaction to completion. |
| Knoevenagel Condensation | Ionic Liquid (e.g., [bmim][NTf2]) | High | Can act as both the solvent and catalyst, often leading to high yields and easier workup.[6][7] |
| Michael Addition | Ethanol | Moderate to Good | A protic solvent can protonate the intermediate enolate. |
| Michael Addition | THF | Good to High | An aprotic solvent can stabilize the intermediate enolate. |
Experimental Protocols
The following are representative protocols for common reactions involving β-keto esters, which can be adapted for this compound.
Protocol 1: Alkylation of a β-Keto Ester (adapted from the synthesis of ethyl 2-ethyl-3-oxobutanoate)
Caption: General workflow for a Knoevenagel condensation in an ionic liquid.
Methodology:
-
In a round-bottom flask, the aromatic aldehyde, morpholine, and glacial acetic acid are added to the ionic liquid [bmim][NTf2].
-
The mixture is stirred for 10 minutes at room temperature.
-
This compound and 4 Å molecular sieves are added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC), typically taking 0.5 to 2 hours.
-
Upon completion, the product is extracted with diethyl ether. [6]
Protocol 3: Michael Addition to an α,β-Unsaturated Ketone
References
Technical Support Center: Managing Exothermic Reactions with Ethyl 2-Oxobutanoate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving ethyl 2-oxobutanoate (B1229078). The following information is intended to supplement, not replace, institutional safety protocols and professional judgment.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with reactions involving ethyl 2-oxobutanoate?
A1: The primary thermal hazard is a thermal runaway , a situation where an exothermic reaction becomes uncontrollable.[1] This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and reaction rate.[1] This positive feedback loop can cause a swift pressure build-up within the reaction vessel, potentially leading to boiling over, vessel rupture, fire, or an explosion.[2][3] Factors contributing to a runaway include improper mixing, insufficient cooling, or adding reactants too quickly.[1]
Q2: Which common reactions with this compound are likely to be strongly exothermic?
A2: Reactions involving strong nucleophiles or reducing agents are often highly exothermic. Grignard reactions , where an organomagnesium halide is added to the ketone group of this compound, are a prime example.[4] Reductions using powerful reducing agents like metal hydrides also release significant heat. Additionally, reactions with strong acids or bases and certain polymerization processes can be exothermic.[2][5]
Q3: What proactive measures can I take to control reaction temperature?
A3: Effective temperature control is crucial. Key strategies include:
-
Controlled Reagent Addition: Adding the reactive agent slowly and in a controlled (dropwise) manner allows the cooling system to dissipate the heat as it is generated.[6]
-
Adequate Cooling: Use a cooling bath (e.g., ice-water) or a cryostat with a jacketed reactor to maintain the desired temperature. Ensure the cooling capacity is sufficient for the reaction scale.[2]
-
Dilution: Performing the reaction in an appropriate solvent increases the overall heat capacity of the mixture, which helps to buffer temperature changes.[2]
-
Efficient Agitation: Continuous and efficient stirring ensures even temperature distribution and prevents the formation of localized hot spots.[3]
Q4: How does scaling up a reaction affect the risk of a thermal runaway?
A4: Scaling up a reaction significantly increases the risk of a thermal runaway. As the volume of the reactor increases, the surface-area-to-volume ratio decreases. Since heat is dissipated through the surface of the reactor, the ability to remove heat becomes less efficient relative to the heat being generated in the larger volume. A reaction that was easily controlled in the lab may become hazardous on a larger scale without re-evaluation and redesign of the cooling systems.
Q5: What are the immediate signs of a developing thermal runaway?
A5: Key diagnostic indicators of a runaway reaction include a rapid and accelerating increase in the internal temperature of the reactor, a sudden rise in pressure, unexpected gas evolution, or a noticeable change in the reaction mixture's color or viscosity that occurs much faster than expected.[1] Continuous monitoring of temperature and pressure is essential to detect these signs early.
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 15933-07-0 | [5][7] |
| Molecular Formula | C6H10O3 | [5][7] |
| Molecular Weight | 130.14 g/mol | [5] |
| Appearance | Clear colorless to pale yellow liquid | [8] |
| Boiling Point | ~162-169 °C at 760 mmHg | [5][9] |
| Melting Point | -19.23 °C | [9] |
| Density | ~1.02 g/cm³ | [5][9] |
| Flash Point | ~54-61 °C | [5][9] |
| Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. | [5][7][10] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [5][11] |
| Conditions to Avoid | Heat, flames, sparks, and sources of ignition. | [5][11] |
Troubleshooting Guide
| Observed Symptom | Possible Cause(s) | Recommended Action(s) |
| Rapid Temperature Increase | - Reagent addition rate is too high.- Cooling system failure or insufficient capacity.- Inadequate stirring. | 1. Immediately stop all reagent addition. 2. Ensure cooling system is active and at maximum capacity.3. Increase stirring rate if safe to do so.4. If temperature continues to rise, proceed to Emergency Quenching Protocol . |
| Localized Boiling or Fuming | - Formation of a "hot spot" due to poor mixing. | 1. Stop reagent addition.2. Increase agitation to improve homogeneity.3. Ensure the temperature probe is correctly placed to measure the bulk temperature. |
| Sudden Pressure Increase | - Gas evolution from the reaction.- Boiling of the solvent due to uncontrolled exotherm. | 1. Follow all steps for a rapid temperature increase.2. Ensure the reactor is not a sealed system and has a proper vent to a bubbler or fume hood. |
| Reaction Completes Too Quickly | - Incorrect concentration of reagents.- Reaction temperature is too high. | 1. Re-verify calculations and reagent concentrations for future runs.2. For the current run, ensure cooling is maintained as a delayed exotherm could still occur. |
Experimental Protocols
Protocol 1: General Methodology for a Controlled Exothermic Reaction
This protocol outlines a general procedure for running an exothermic reaction, such as a Grignard addition to this compound, in a semi-batch mode.
-
Reactor Setup:
-
Assemble a dry, jacketed reaction vessel equipped with a mechanical stirrer, a thermocouple for internal temperature monitoring, a condenser under an inert atmosphere (e.g., Nitrogen or Argon), and an addition funnel for the reagent.
-
Connect the reactor jacket to a circulating cooling bath.
-
-
Reagent Preparation:
-
Charge the reaction vessel with this compound and a suitable anhydrous solvent.
-
Fill the addition funnel with the second reagent (e.g., Grignard reagent) diluted in an appropriate solvent.
-
-
Initial Cooling:
-
Begin stirring and cool the reaction vessel to the target initial temperature (e.g., 0 °C) using the circulating bath.
-
-
Controlled Addition:
-
Once the starting temperature is stable, begin the dropwise addition of the reagent from the addition funnel.
-
Monitor the internal temperature closely. Adjust the addition rate to maintain the temperature within a safe, predetermined range (e.g., ± 2 °C of the setpoint). The reaction is exothermic if the internal temperature rises above the bath temperature.
-
-
Reaction Monitoring:
-
After the addition is complete, continue to stir the reaction at the set temperature for the prescribed time.
-
Monitor the reaction's progress using a suitable analytical method (e.g., TLC, GC, LC-MS). Be aware that a delayed exotherm can sometimes occur.
-
-
Reaction Quench:
-
Once the reaction is complete, cool the mixture further.
-
Slowly and carefully add a quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride for a Grignard reaction) via the addition funnel. The quenching process itself can be exothermic, so maintain cooling and control the addition rate.[12]
-
Protocol 2: Emergency Quenching Protocol for a Runaway Reaction
This protocol is for emergency use only by trained personnel when a thermal runaway is detected and standard controls have failed.
-
Alert and Assess:
-
Alert all personnel in the immediate vicinity.
-
Lower the fume hood sash completely.
-
-
Immediate Control Actions:
-
STOP ALL REAGENT ADDITION IMMEDIATELY.
-
Maximize cooling: Set the cooling bath to its lowest possible temperature and maximum flow rate. If possible, add a dry ice/acetone bath to the outside of the reactor.
-
-
Prepare to Quench:
-
If the temperature continues to rise uncontrollably, a chemical quench is necessary.
-
Select a pre-determined, appropriate quenching agent that will neutralize the reactive species without producing excessive gas or a violent secondary exotherm. The choice is highly reaction-specific.
-
-
Execute the Quench:
-
If it is safe to do so, slowly add the quenching agent to the reaction.[13] Be prepared for vigorous reaction or gas evolution.
-
NEVER add water to highly reactive organometallics or metal hydrides as the primary quencher.[14] A less reactive alcohol like isopropanol (B130326) is often used first.[13]
-
-
Evacuation:
-
If the reaction cannot be brought under control, evacuate the area and follow institutional emergency procedures.
-
Visualizations
Caption: Workflow for managing a controlled exothermic reaction.
References
- 1. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 2. wjarr.com [wjarr.com]
- 3. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | CAS#:15933-07-0 | Chemsrc [chemsrc.com]
- 6. quora.com [quora.com]
- 7. This compound | 15933-07-0 [sigmaaldrich.com]
- 8. ETHYL-2-FLUORO-3-OXOBUTANOATE [chembk.com]
- 9. This compound (15933-07-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. epfl.ch [epfl.ch]
- 14. sarponggroup.com [sarponggroup.com]
Technical Support Center: Catalyst Deactivation in Reactions with Ethyl 2-Oxobutanoate
Welcome to the technical support center for troubleshooting catalyst deactivation in chemical reactions involving ethyl 2-oxobutanoate (B1229078). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my reaction with ethyl 2-oxobutanoate?
A1: The primary indicators of catalyst deactivation include:
-
Decreased Reaction Rate: The time required to achieve the desired conversion of this compound increases significantly.
-
Reduced Product Yield: You observe a lower than expected amount of your target product.
-
Loss of Selectivity: The ratio of the desired product to byproducts decreases. In asymmetric reactions, this can manifest as a drop in enantiomeric excess (ee).
-
Changes in Reaction Conditions: You may need to increase temperature or pressure to maintain the initial reaction rate.
Q2: What are the likely causes of my catalyst's deactivation?
A2: Catalyst deactivation in reactions with this compound, particularly in hydrogenation, can be attributed to several mechanisms:
-
Poisoning: Impurities in the substrate, solvent, or hydrogen gas can strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, carbon monoxide, and halides.
-
Coking or Fouling: Carbonaceous materials, or "coke," can deposit on the catalyst surface, blocking active sites and pores.[1] This can be caused by the decomposition or polymerization of the reactant, product, or solvent at higher temperatures.
-
Sintering or Thermal Degradation: High reaction temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger ones.[1] This reduces the active surface area and, consequently, the catalyst's activity.
-
Leaching: The active metal component of the catalyst may dissolve into the reaction medium, leading to a permanent loss of activity.
Q3: Can the purity of this compound affect my catalyst's performance?
A3: Absolutely. The purity of your starting materials is critical. Trace impurities in this compound can act as catalyst poisons. It is highly recommended to use a high-purity substrate and to consider purification if you suspect contamination.
Q4: How can I regenerate my deactivated catalyst?
A4: The possibility of regeneration depends on the deactivation mechanism:
-
Coking: A common method for regenerating coked catalysts is to burn off the carbon deposits in a controlled manner with a stream of air or oxygen.
-
Poisoning: Regeneration from poisoning can be more challenging and depends on the nature of the poison. In some cases, washing with a specific solvent or a mild chemical treatment can remove the adsorbed poison.
-
Sintering: Sintering is generally irreversible as it involves a physical change in the catalyst's structure.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | - Ensure the purity of this compound, solvent, and hydrogen gas. - Use purification methods for reactants if necessary. - Introduce a guard bed to remove impurities before they reach the catalyst. |
| Insufficient Catalyst Activity | - Verify the catalyst loading and ensure it is appropriate for the reaction scale. - Check the catalyst's age and storage conditions; it may have degraded over time. - Test the catalyst with a known standard reaction to confirm its activity. |
| Poor Catalyst-Substrate Contact | - Ensure adequate mixing/agitation in the reactor. - For supported catalysts, check for issues with pore diffusion limitations. |
| Incorrect Reaction Conditions | - Verify the temperature, pressure, and reaction time are optimal for the specific catalyst and reaction. |
Issue 2: Decreased Enantioselectivity in Asymmetric Hydrogenation
| Possible Cause | Troubleshooting Step |
| Chiral Modifier Degradation | - Check the stability of the chiral modifier under the reaction conditions. - Ensure the correct ratio of chiral modifier to metal is being used. |
| Formation of Inactive Catalyst Species | - The active chiral complex may be converting into an inactive or non-selective species over time. - Analyze the catalyst structure post-reaction to identify any changes. |
| Mass Transfer Limitations | - In heterogeneous catalysis, poor diffusion of the substrate to the active sites can affect selectivity. - Optimize stirring speed or consider a different catalyst support. |
| Side Reactions | - Unwanted side reactions may be consuming the substrate or product, affecting the overall enantiomeric excess. - Analyze the reaction mixture for byproducts. |
Data Presentation
The following tables illustrate the expected trends in catalyst performance during deactivation. The data is generalized for illustrative purposes.
Table 1: Impact of a Catalyst Poison on Conversion
| Time on Stream (hours) | This compound Conversion (%) (Unpoisoned) | This compound Conversion (%) (Poisoned) |
| 1 | 99 | 85 |
| 2 | 99 | 70 |
| 4 | 98 | 50 |
| 8 | 98 | 30 |
Table 2: Effect of Sintering on Enantioselectivity over Time
| Time on Stream (hours) | Reaction Temperature (°C) | Enantiomeric Excess (ee %) |
| 1 | 60 | 95 |
| 2 | 60 | 94 |
| 4 | 80 | 85 |
| 8 | 80 | 78 |
Experimental Protocols
Protocol for Evaluating Catalyst Stability
This protocol outlines a general procedure for testing the stability of a catalyst in the hydrogenation of this compound.
-
Catalyst Preparation and Activation:
-
Load the catalyst into the reactor under an inert atmosphere.
-
Follow the specific activation procedure for your catalyst (e.g., reduction under hydrogen flow at a specific temperature).
-
-
Reaction Setup:
-
In a separate vessel, prepare a solution of this compound in a degassed solvent.
-
Transfer the substrate solution to the reactor.
-
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reactor to the target temperature and begin stirring.
-
Monitor the reaction progress by taking samples at regular intervals.
-
-
Analysis:
-
Analyze the samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of this compound and the yield of the product.
-
For asymmetric reactions, determine the enantiomeric excess using chiral HPLC or GC.
-
-
Data Evaluation:
-
Plot the conversion, yield, and enantioselectivity as a function of time on stream to assess the catalyst's stability.
-
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Experimental workflow for catalyst stability testing.
References
Validation & Comparative
A Comparative Guide to Pyrazole Synthesis: Ethyl 2-oxobutanoate vs. Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazole (B372694) derivatives is a cornerstone of medicinal chemistry, with this heterocyclic scaffold forming the basis of numerous therapeutic agents. The Knorr pyrazole synthesis, a classic and versatile method, typically employs β-ketoesters as key starting materials. This guide provides an objective comparison of two such precursors, ethyl 2-oxobutanoate (B1229078) and the more conventional ethyl acetoacetate (B1235776), in the context of pyrazole synthesis. We present a summary of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal building blocks for their synthetic strategies.
Performance Comparison at a Glance
The primary distinction between ethyl 2-oxobutanoate and ethyl acetoacetate in pyrazole synthesis lies in the substituent at the 3-position of the resulting pyrazolone (B3327878) ring. Ethyl acetoacetate yields a methyl-substituted pyrazolone, while this compound introduces an ethyl group. This seemingly minor structural variance can significantly impact the physicochemical properties and biological activity of the final molecule.
While extensive data exists for the use of ethyl acetoacetate in pyrazole synthesis, specific comparative studies with this compound are less common. The following table summarizes typical reaction parameters and outcomes based on established literature for ethyl acetoacetate and extrapolated data for this compound from the synthesis of structurally related compounds.
| Parameter | This compound | Ethyl Acetoacetate |
| Resulting Pyrazole | 3-ethyl-5-pyrazolone derivatives | 3-methyl-5-pyrazolone derivatives |
| Typical Reaction | Knorr Pyrazole Synthesis | Knorr Pyrazole Synthesis[1] |
| Common Reactant | Hydrazine (B178648) or substituted hydrazines | Hydrazine or substituted hydrazines[1] |
| Reaction Conditions | Typically reflux in ethanol (B145695) with acid catalyst | Reflux in ethanol, often with a catalytic amount of acid[1] |
| Reaction Time | Expected to be comparable to ethyl acetoacetate | 1-6 hours[1] |
| Reported Yields | Data not widely available, but expected to be good | Good to excellent (often >80%)[2] |
Reaction Pathways and Experimental Workflow
The synthesis of pyrazolones from β-ketoesters and hydrazines follows the well-established Knorr synthesis pathway. The initial step involves the condensation of the hydrazine with the ketone carbonyl of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl. Subsequent dehydration leads to the formation of the stable pyrazolone ring.
Below are diagrams illustrating the general reaction mechanism and a typical experimental workflow for this synthesis.
Caption: General reaction mechanism for the Knorr pyrazole synthesis.
Caption: A typical experimental workflow for pyrazole synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pyrazolone derivatives from both this compound and ethyl acetoacetate.
Protocol 1: Synthesis of 3-Ethyl-1-phenyl-1H-pyrazol-5(4H)-one from this compound and Phenylhydrazine (B124118)
This protocol is based on the general principles of the Knorr pyrazole synthesis, as specific literature for this exact transformation is not abundant.
Materials:
-
This compound
-
Phenylhydrazine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Slowly add phenylhydrazine (1.0 equivalent) to the stirred solution. An exothermic reaction may be observed.
-
Add a catalytic amount (e.g., 3-5 drops) of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one from Ethyl Acetoacetate and Phenylhydrazine
This is a well-established protocol for the Knorr pyrazole synthesis.[3]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid
Procedure:
-
In a suitable reaction vessel, mix ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent).
-
Add a few drops of glacial acetic acid to the mixture.
-
Heat the mixture, and a vigorous reaction should occur.
-
After the initial reaction subsides, heat the mixture in a water bath for one hour.
-
Upon cooling, the product will solidify.
-
Recrystallize the crude product from hot ethanol to obtain pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Concluding Remarks
Ethyl acetoacetate remains a widely used and well-documented precursor for the synthesis of 3-methyl-substituted pyrazolones, with a plethora of available data supporting its utility. This compound, while less explored, offers a direct route to 3-ethyl-substituted pyrazolones. The choice between these two β-ketoesters will ultimately be dictated by the desired substitution pattern of the final pyrazole derivative and the specific goals of the research program. The protocols and comparative data presented herein provide a foundational guide for researchers to make informed decisions in the design and execution of their synthetic strategies. Further investigation into the reactivity and applications of this compound in pyrazole synthesis is warranted to expand the toolbox of medicinal chemists.
References
A Comparative Analysis of the Reactivity of Ethyl 2-Oxobutanoate and Methyl 2-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ethyl 2-oxobutanoate (B1229078) and methyl 2-oxobutanoate. These α-keto esters are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry, due to the presence of two reactive carbonyl groups and an ester functionality. Understanding their relative reactivity is crucial for reaction optimization, predicting product outcomes, and designing efficient synthetic routes. This comparison is based on established principles of organic chemistry, supported by data from analogous systems where direct comparative data for the title compounds is unavailable.
Executive Summary
In general, mthis compound is expected to be more reactive than this compound in nucleophilic acyl substitution and addition reactions. This difference in reactivity is primarily attributed to steric hindrance. The smaller methyl group in mthis compound presents less steric bulk around the electrophilic carbonyl centers, allowing for more facile approach by nucleophiles compared to the larger ethyl group in this compound.
Data Presentation: Reactivity Comparison
| Reaction Type | Expected More Reactive Compound | Rationale | Supporting Data (Analogous Systems) |
| Base-Catalyzed Hydrolysis | Mthis compound | Less steric hindrance from the methyl group allows for faster nucleophilic attack by hydroxide (B78521) ions.[1][2] | In the base-catalyzed hydrolysis of homologous esters, methyl esters generally exhibit higher reaction rates than their ethyl counterparts.[3] |
| Reduction with Sodium Borohydride (B1222165) (NaBH₄) | Mthis compound | The smaller methyl group facilitates the approach of the hydride nucleophile to the ketone carbonyl. | The rate of reduction of carbonyl compounds is sensitive to steric hindrance around the carbonyl group. |
| Grignard Reaction | Mthis compound | The less sterically hindered ester carbonyl in the methyl ester will be more accessible to the bulky Grignard reagent. | Ketones, which are intermediates in the Grignard reaction with esters, are more reactive than esters. The initial attack on the less hindered ester is expected to be faster.[1] |
Theoretical Framework: Steric and Electronic Effects
The reactivity of esters is primarily governed by two factors:
-
Steric Effects: The size of the alkyl group on the ester functionality can hinder the approach of a nucleophile to the electrophilic carbonyl carbon.[1][2] A smaller alkyl group, such as a methyl group, results in less steric hindrance and generally leads to a faster reaction rate compared to a larger ethyl group.[1][2]
-
Electronic Effects: The alkyl group of the ester has a minor electron-donating inductive effect, which can slightly decrease the electrophilicity of the carbonyl carbon. The difference in the inductive effect between a methyl and an ethyl group is generally considered to be small and less impactful than the steric difference in determining the relative reactivity of these two esters.
The logical relationship between these factors and the resulting reactivity is illustrated in the diagram below.
Experimental Protocols
Below are detailed methodologies for key experiments that can be used to quantitatively compare the reactivity of this compound and mthis compound.
Base-Catalyzed Hydrolysis
This experiment measures the rate of saponification of the esters.
Workflow Diagram:
Methodology:
-
Solution Preparation: Prepare a 0.1 M solution of sodium hydroxide (NaOH) in a water/ethanol mixture and standardize it. Prepare 0.1 M solutions of this compound and mthis compound in ethanol.
-
Reaction Initiation: In a constant temperature bath (e.g., 25°C), mix equal volumes of the NaOH solution and one of the ester solutions. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., every 5 minutes), withdraw a 10 mL aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing a known excess of a standard hydrochloric acid (HCl) solution to stop the reaction.
-
Titration: Titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein (B1677637) as an indicator.
-
Data Analysis: Calculate the concentration of the ester at each time point. Plot the appropriate function of concentration versus time (e.g., 1/[ester] for a second-order reaction) to determine the rate constant. Compare the rate constants for the two esters.
Reduction with Sodium Borohydride
This experiment compares the reaction yield over a fixed time period.
Workflow Diagram:
Methodology:
-
Reaction Setup: In two separate flasks, dissolve an equimolar amount of this compound and mthis compound in methanol at 0°C.
-
Reduction: To each flask, add an equivalent amount of sodium borohydride (NaBH₄) and stir the reactions for a fixed period (e.g., 30 minutes).
-
Work-up: Quench both reactions by the slow addition of dilute HCl. Extract the products with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Analysis: Remove the solvent under reduced pressure. Analyze the crude product mixtures by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the ratio of the starting material to the corresponding alcohol product (ethyl 3-hydroxy-2-oxobutanoate or methyl 3-hydroxy-2-oxobutanoate). Compare the percentage conversion for the two esters.
Grignard Reaction
This experiment compares the product distribution when reacting with a Grignard reagent.
Workflow Diagram:
Methodology:
-
Reaction Setup: In two separate flasks under an inert atmosphere, place an equimolar amount of a freshly prepared Grignard reagent (e.g., methylmagnesium bromide in THF). Cool the flasks to -78°C.
-
Addition: Slowly add an equimolar amount of this compound to one flask and mthis compound to the other.
-
Reaction: Stir the reactions at -78°C for a set time (e.g., 1 hour).
-
Work-up: Quench the reactions with saturated aqueous ammonium (B1175870) chloride solution. Allow the mixtures to warm to room temperature and extract the products with diethyl ether.
-
Analysis: Dry the organic layers and concentrate them. Analyze the product mixtures by GC-MS to determine the relative amounts of the corresponding tertiary alcohol and any unreacted starting material.
Conclusion
Based on fundamental principles of organic chemistry, mthis compound is predicted to be more reactive than this compound in common nucleophilic reactions. This is primarily due to the lower steric hindrance of the methyl group compared to the ethyl group. For researchers and professionals in drug development, this implies that reactions involving mthis compound may proceed faster, require milder conditions, or give higher yields compared to analogous reactions with this compound. However, it is imperative to confirm these predictions with direct experimental evidence for the specific reaction of interest. The provided experimental protocols offer a framework for conducting such a comparative analysis.
References
A Comparative Guide to Alternative Reagents for Heterocycle Synthesis: Moving Beyond Ethyl 2-Oxobutanoate
For researchers and professionals in drug development, the synthesis of heterocyclic compounds is a cornerstone of molecular design. Ethyl 2-oxobutanoate (B1229078), an α-ketoester, is a valuable building block for constructing various heterocyclic scaffolds, particularly those requiring a 1,2-dicarbonyl synthon.[1] Its reactivity is centered on its adjacent ketone and ester functionalities. However, the vast landscape of organic synthesis offers a plethora of alternative reagents that provide access to a wider array of heterocycles, often with improved yields, milder reaction conditions, or different substitution patterns.
This guide provides an objective comparison of key alternative reagents to ethyl 2-oxobutanoate, supported by experimental data and detailed protocols. We will explore the utility of β-ketoesters, dicarbonyl surrogates, and other activated carbonyl compounds in the synthesis of medicinally relevant heterocycles such as pyrimidines, quinoxalines, pyrazoles, and pyridines.
Alternative Reagents and Their Synthetic Applications
The primary alternatives to α-ketoesters like this compound fall into several classes, most notably β-ketoesters and various 1,2-dicarbonyl surrogates. The choice of reagent is dictated by the target heterocycle, as the spacing and nature of the carbonyl groups determine the cyclization pathway.
-
β-Ketoesters (e.g., Ethyl Acetoacetate, Ethyl 2-cyclopentyl-3-oxobutanoate): Unlike α-ketoesters, β-ketoesters possess an active methylene (B1212753) group flanked by two carbonyls. This feature makes them exceptionally versatile for condensation reactions with nucleophiles like amidines, ureas, and hydrazines.[2][3][4] They are fundamental to classic multicomponent reactions such as the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction for producing dihydropyrimidines.[2][5] The synthesis of pyrimidines and pyrimidinols, in particular, is efficiently achieved through the cyclocondensation of β-ketoesters with amidines.[6][7]
-
1,2-Dicarbonyl Surrogates (e.g., α-Haloketones, α-Hydroxyketones): For heterocycles like quinoxalines, which are traditionally formed from the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, various surrogates can be employed.[8][9] Reagents such as α-haloketones and α-hydroxyketones can undergo in situ oxidation or elimination to generate the required dicarbonyl functionality, often under milder or metal-free conditions, thus broadening the substrate scope and improving the environmental profile of the synthesis.[8]
-
Malonate Derivatives (e.g., Diethyl Malonate): Diethyl malonate and its derivatives are classic synthons in heterocycle synthesis.[10] The highly acidic methylene protons allow for easy alkylation, and subsequent cyclization reactions can lead to a wide variety of heterocyclic systems, including barbiturates and other pyrimidine (B1678525) derivatives.[10]
-
Specialized Ketoesters (e.g., Diethyl 2-oxopentanedioate, Ethyl 4,4,4-trifluoro-3-oxobutanoate): For more complex targets, highly functionalized ketoesters serve as powerful building blocks. Diethyl 2-oxopentanedioate, for instance, can be used to construct substituted pyridines and pyrimidines.[11][12][13] Fluorinated ketoesters like ethyl 4,4,4-trifluoro-3-oxobutanoate are used to introduce trifluoromethyl groups into heterocyclic cores, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[14]
Performance Comparison Data
The following table summarizes the performance of various reagents in the synthesis of different heterocyclic systems, providing a direct comparison of their applications and efficiencies.
| Reagent/Reagent Class | Target Heterocycle | Reaction Name/Type | Key Reaction Conditions | Yield (%) |
| α-Ketoesters (e.g., this compound) | Quinoxalines | Condensation | Reaction with o-phenylenediamines, often acid-catalyzed.[8][15] | 80-97 |
| β-Ketoesters (General) | Pyrimidin-4-ols | Pinner-like Synthesis | Condensation with amidines, ultrasound irradiation.[6] | Good to Excellent |
| Ethyl Acetoacetate | 2,3,6-Trisubstituted Pyridine | Bohlmann-Rahtz Synthesis | Reaction with enamine and alkynone, ethanol, reflux.[5] | 77 |
| Ethyl 2-cyclopentyl-3-oxobutanoate | Pyrazole (B372694) derivative | Knorr Pyrazole Synthesis | Reaction with hydrazine (B178648) hydrate (B1144303), ethanol, reflux.[2] | Not specified, but a standard high-yield reaction. |
| Various β-Ketoesters | 2,6-Substituted Pyrimidin-4-ols | In-flow Synthesis & Condensation | BF₃·OEt₂ catalyzed flow synthesis followed by condensation with amidine hydrochloride, DBU, EtOH.[3][4] | 70 (over 2 steps) |
| 1,2-Dicarbonyl Surrogates | ||||
| α-Hydroxyketones | Quinoxalines | Oxidative Cyclization | Reaction with o-phenylenediamines, I₂ (20 mol%), DMSO.[8] | 78-99 |
| α-Haloketones | Quinoxalines | Oxidative Cyclization | Reaction with o-phenylenediamines, water, 80 °C, catalyst-free.[8] | Moderate to High |
| Multicomponent Reactions (MCRs) | ||||
| Aldehyde, β-Ketoester, Urea | Dihydropyrimidines | Biginelli Reaction | One-pot three-component reaction.[2] | Generally High |
| Aldehyde, 2x β-Ketoester, Ammonia | 1,4-Dihydropyridines | Hantzsch Synthesis | One-pot four-component reaction, followed by oxidation.[5] | Highly Efficient |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole Derivative via Knorr Pyrazole Synthesis [2]
This protocol details the synthesis of a pyrazole from a β-ketoester, a common alternative to α-ketoesters for five-membered heterocycles.
-
Materials: Ethyl 2-cyclopentyl-3-oxobutanoate (1.0 eq), Hydrazine hydrate (1.2 eq), Absolute Ethanol, Glacial Acetic Acid (catalytic amount).
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-cyclopentyl-3-oxobutanoate and absolute ethanol.
-
Slowly add hydrazine hydrate to the stirred solution at room temperature.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water while stirring to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.
-
Protocol 2: Synthesis of 2,6-Disubstituted Pyrimidin-4-ols [3][4]
This two-step protocol demonstrates the utility of β-ketoesters in forming pyrimidine rings.
-
Step 1: In-flow Synthesis of β-Keto Ester (Illustrative)
-
Prepare separate solutions of an aldehyde and ethyl diazoacetate in a suitable solvent (e.g., CH₂Cl₂).
-
Prepare a solution of a Lewis acid catalyst (e.g., BF₃·OEt₂) in the same solvent.
-
Using syringe pumps, introduce the three solutions into a T-mixer connected to a coiled reactor (e.g., PFA tubing) maintained at a specific temperature.
-
Collect the output from the reactor. The crude reaction mixture containing the β-keto ester is often of sufficient purity for the next step.
-
-
Step 2: Condensation to Pyrimidin-4-ol
-
To the crude β-keto ester solution from Step 1, add acetamidine (B91507) hydrochloride (or other amidine salt) and a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol.
-
Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).
-
After cooling, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidin-4-ol.
-
Protocol 3: Synthesis of Quinoxalines from α-Hydroxyketones [8]
This protocol highlights the use of a 1,2-dicarbonyl surrogate for quinoxaline (B1680401) synthesis.
-
Materials: An α-hydroxyketone (e.g., benzoin) (1.0 eq), an o-phenylenediamine derivative (1.0 eq), Iodine (I₂) (20 mol%), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
In a reaction flask, dissolve the α-hydroxyketone and the o-phenylenediamine in DMSO.
-
Add iodine to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the quinoxaline derivative.
-
Visualizing Synthetic Pathways and Logic
Diagrams created using Graphviz can help visualize the logical connections between reagents and products, as well as illustrate complex reaction workflows.
Caption: Reagent selection workflow based on the desired heterocyclic core.
Caption: Generalized pathway for the Pinner-like synthesis of pyrimidinols.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Comparative study of different synthetic routes to ethyl 2-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-oxobutanoate (B1229078) is a valuable keto-ester intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals. Its preparation can be achieved through several synthetic pathways, each with distinct advantages and disadvantages. This guide provides a comparative analysis of two prominent synthetic routes: the Claisen condensation followed by decarboxylation, and the oxidation of ethyl 2-hydroxybutanoate (B1229357). The performance of each route is evaluated based on reaction yield, complexity, and reagent toxicity, supported by detailed experimental protocols.
Data Summary
The following table summarizes the key quantitative data for the two primary synthetic routes to ethyl 2-oxobutanoate, providing a clear comparison of their efficiencies.
| Parameter | Route 1: Claisen Condensation & Decarboxylation | Route 2: Oxidation of Ethyl 2-Hydroxybutanoate |
| Starting Materials | Diethyl oxalate (B1200264), Ethyl propionate (B1217596) | Ethyl 2-hydroxybutanoate |
| Key Steps | 1. Claisen Condensation2. Decarboxylation | 1. Oxidation |
| Overall Yield | ~57-67% | ~52-85% |
| Purity | High, requires purification by distillation | High, requires purification by chromatography |
| Reaction Conditions | Step 1: -10°C to 100°CStep 2: High temperature (e.g., 150-180°C) | Mild conditions (e.g., room temperature) |
| Key Reagents | Sodium ethoxide, Sulfuric acid, DMSO, LiCl | Pyridinium (B92312) chlorochromate (PCC) or other oxidizing agents |
| Advantages | Readily available and inexpensive starting materials. | Fewer reaction steps, milder conditions. |
| Disadvantages | Two-step process, requires high temperatures for decarboxylation. | Use of toxic chromium-based reagents (in the case of PCC). |
Experimental Protocols
Route 1: Claisen Condensation followed by Decarboxylation
This two-step synthesis first involves the Claisen condensation of diethyl oxalate and ethyl propionate to form diethyl 2-methyl-3-oxosuccinate, which is then decarboxylated to yield this compound.
Step 1: Synthesis of Diethyl 2-methyl-3-oxosuccinate (Claisen Condensation)
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl oxalate
-
Ethyl propionate
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Ice
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, prepare sodium ethoxide by cautiously adding sodium metal (1 equivalent) to absolute ethanol.
-
Once the sodium has completely reacted, add a mixture of diethyl oxalate (1 equivalent) and ethyl propionate (1 equivalent) dropwise to the sodium ethoxide solution while cooling in an ice bath.
-
After the addition is complete, allow the mixture to stand at room temperature for several hours.
-
Acidify the reaction mixture with a dilute solution of sulfuric acid.
-
Extract the product with diethyl ether.
-
Wash the ethereal solution with water, dry over anhydrous sodium sulfate, and remove the ether by distillation.
-
The crude product is then purified by vacuum distillation. This reaction typically yields 60-70% of diethyl 2-methyl-3-oxosuccinate.
Step 2: Decarboxylation of Diethyl 2-methyl-3-oxosuccinate (Krapcho Decarboxylation)
Materials:
-
Diethyl 2-methyl-3-oxosuccinate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lithium chloride (LiCl)
-
Water
Procedure:
-
In a round-bottom flask, dissolve diethyl 2-methyl-3-oxosuccinate (1 equivalent) in DMSO.
-
Add a catalytic amount of lithium chloride and a small amount of water.
-
Heat the mixture to a high temperature (typically 150-180°C) and monitor the reaction for the evolution of carbon dioxide.
-
After the reaction is complete (as indicated by the cessation of gas evolution or by TLC/GC analysis), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude this compound is then purified by vacuum distillation. This step typically proceeds in high yield (around 95%).[1]
Route 2: Oxidation of Ethyl 2-Hydroxybutanoate
This route offers a more direct approach to this compound through the oxidation of the corresponding secondary alcohol, ethyl 2-hydroxybutanoate. Pyridinium chlorochromate (PCC) is a common reagent for this transformation.
Materials:
-
Ethyl 2-hydroxybutanoate
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flask, dissolve ethyl 2-hydroxybutanoate (1 equivalent) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography or vacuum distillation. The yield for this type of oxidation generally ranges from 52% to 85%.[2]
Visualization of Synthetic Workflow
The selection of a synthetic route is a critical decision in chemical synthesis, often involving a logical progression of steps. The following diagram illustrates a general workflow for choosing a suitable synthetic pathway.
Caption: Workflow for Synthetic Route Selection.
References
A Comparative Guide to HPLC and GC Analysis for Purity Determination of Ethyl 2-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. Ethyl 2-oxobutanoate (B1229078), a key intermediate in various synthetic pathways, requires robust analytical methods to ensure its quality. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of ethyl 2-oxobutanoate, supported by detailed experimental protocols and comparative data.
Executive Summary
Both HPLC and GC are powerful chromatographic techniques capable of assessing the purity of this compound. The choice between the two often depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.
-
Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds like this compound. Its high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID), make it a strong candidate for purity assays.
-
High-Performance Liquid Chromatography (HPLC) , specifically reversed-phase HPLC, offers versatility in analyzing a wide range of compounds, including those that may be less volatile or thermally sensitive. It is particularly useful for identifying non-volatile impurities.
This guide will delve into the experimental methodologies for both techniques and present a comparative analysis of their performance.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₆H₁₀O₃ | |
| Molecular Weight | 130.14 g/mol | |
| Boiling Point | 162.0 °C at 760 mmHg | Volatile enough for GC analysis. |
| Flash Point | 53-61 °C | Standard safety precautions for flammable liquids should be observed. |
| Appearance | Liquid | Easily prepared for both HPLC and GC injection. |
| Purity (Typical) | 92-96%[1] | Indicates the likely presence of impurities that need to be resolved and quantified. |
Comparative Analysis: HPLC vs. GC
The following table summarizes the key performance parameters of hypothetical, yet realistic, HPLC and GC methods for the purity analysis of this compound.
| Parameter | HPLC Method | GC Method |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Instrumentation | HPLC system with UV detector | Gas chromatograph with FID |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Mobile/Carrier Gas | Acetonitrile (B52724):Water gradient | Helium or Nitrogen |
| Temperature | Ambient (e.g., 25 °C) | Temperature program (e.g., 50 °C to 200 °C) |
| Detection | UV at 210 nm | Flame Ionization Detector (FID) |
| Sample Preparation | Dilution in mobile phase | Dilution in a suitable solvent (e.g., dichloromethane) |
| Run Time | ~15 minutes | ~10 minutes |
| Purity Result (Assay) | 95.8% | 96.1% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Precision (RSD) | < 1.0% | < 0.5% |
| Advantages | - Good for non-volatile or thermally labile impurities.- Versatile for a wide range of compounds. | - High resolution and efficiency for volatile compounds.- High sensitivity with FID.- Faster analysis time. |
| Disadvantages | - Lower resolution for very similar volatile compounds.- Can consume significant amounts of organic solvents. | - Not suitable for non-volatile or thermally labile impurities.- Derivatization may be required for certain impurities. |
Experimental Protocols
Detailed methodologies for the HPLC and GC analysis of this compound are provided below. These protocols are based on established methods for similar compounds and are presented as a starting point for method development and validation.
HPLC Method: Reversed-Phase with UV Detection
This method is suitable for the quantification of this compound and the detection of non-volatile, polar impurities.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to prepare a stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same diluent.
4. Data Analysis:
-
The purity is determined by area normalization. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
GC Method: Capillary GC with Flame Ionization Detection
This method is highly effective for the purity determination of volatile compounds like this compound.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
2. Chromatographic Conditions:
-
Column: DB-5 capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 200 °C.
-
Hold at 200 °C for 2 minutes.
-
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
3. Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.
4. Data Analysis:
-
Purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the HPLC and GC analytical processes.
References
Spectroscopic Validation of Ethyl 2-Oxobutanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for ethyl 2-oxobutanoate (B1229078) against two common alternative keto esters: ethyl pyruvate (B1213749) and ethyl 3-oxobutanoate. The structural elucidation of these molecules is crucial in various research and development settings, and the data presented here, supported by detailed experimental protocols, offers a foundational reference for their characterization.
Comparative Spectroscopic Data
The structural differences between ethyl 2-oxobutanoate, ethyl pyruvate, and ethyl 3-oxobutanoate are clearly reflected in their respective spectroscopic data. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for these compounds, allowing for a direct comparison.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~4.25 | Quartet | 2H | -OCH₂CH₃ |
| ~2.75 | Quartet | 2H | -C(=O)CH₂CH₃ | |
| ~1.30 | Triplet | 3H | -OCH₂CH₃ | |
| ~1.10 | Triplet | 3H | -C(=O)CH₂CH₃ | |
| Ethyl pyruvate [1] | ~4.29 | Quartet | 2H | -OCH₂CH₃ |
| ~2.48 | Singlet | 3H | -C(=O)CH₃ | |
| ~1.34 | Triplet | 3H | -OCH₂CH₃ | |
| Ethyl 3-oxobutanoate [2] | ~4.10 | Quartet | 2H | -OCH₂CH₃ |
| (keto form)[2] | ~3.20 | Singlet | 2H | -C(=O)CH₂C(=O)- |
| ~2.20 | Singlet | 3H | -C(=O)CH₃ | |
| ~1.20 | Triplet | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~205 | C=O (Ketone) |
| ~162 | C=O (Ester) | |
| ~62 | -OCH₂CH₃ | |
| ~35 | -C(=O)CH₂CH₃ | |
| ~14 | -OCH₂CH₃ | |
| ~8 | -C(=O)CH₂CH₃ | |
| Ethyl pyruvate [3] | ~192.5 | C=O (Ketone) |
| ~161.0 | C=O (Ester) | |
| ~62.5 | -OCH₂CH₃ | |
| ~26.5 | -C(=O)CH₃ | |
| ~14.0 | -OCH₂CH₃ | |
| Ethyl 3-oxobutanoate [2] | ~207 | C=O (Ketone) |
| (keto form)[2] | ~172 | C=O (Ester) |
| ~59 | -OCH₂CH₃ | |
| ~47 | -C(=O)CH₂C(=O)- | |
| ~24 | -C(=O)CH₃ | |
| ~14 | -OCH₂CH₃ |
Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | ~1740 | C=O Stretch (Ester) |
| ~1720 | C=O Stretch (Ketone) | |
| ~2980-2850 | C-H Stretch (Alkyl) | |
| ~1250-1000 | C-O Stretch | |
| Ethyl pyruvate [4] | ~1745 | C=O Stretch (Ester) |
| ~1730 | C=O Stretch (Ketone) | |
| ~2990-2850 | C-H Stretch (Alkyl) | |
| ~1270-1030 | C-O Stretch | |
| Ethyl 3-oxobutanoate [5] | ~1745 | C=O Stretch (Ester) |
| ~1720 | C=O Stretch (Ketone) | |
| ~2980-2870 | C-H Stretch (Alkyl) | |
| ~1360 | C-H Bend (CH₃) | |
| ~1240-1030 | C-O Stretch |
Table 4: Mass Spectrometry (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 130 | 101, 73, 57, 45, 29 |
| Ethyl pyruvate [6] | 116 | 88, 73, 45, 43, 29 |
| Ethyl 3-oxobutanoate [7] | 130 | 88, 73, 69, 45, 43 |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound and its alternatives. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)[8]
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrumentation : Acquire the spectra on a 400 MHz (or higher field) NMR spectrometer.
-
¹H NMR Acquisition :
-
Experiment : Standard single-pulse experiment.
-
Spectral Width : Typically -2 to 12 ppm.
-
Pulse Angle : 30-45 degrees.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition :
-
Experiment : Proton-decoupled single-pulse experiment.
-
Spectral Width : Typically 0 to 220 ppm.
-
Pulse Angle : 45-90 degrees.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 128 or more, depending on the sample concentration.
-
-
Processing : Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy[9]
-
Sample Preparation (Neat Liquid) :
-
Place a single drop of the pure liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top of the first to create a thin liquid film between the plates.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Background Spectrum : Acquire a background spectrum of the clean, empty salt plates to subtract any atmospheric and instrumental interferences.
-
Sample Spectrum Acquisition :
-
Place the prepared salt plate assembly into the sample holder of the spectrometer.
-
Spectral Range : Typically 4000 to 400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : Average 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Instrumentation : Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition Parameters :
-
Ionization Mode : Electron Ionization (EI).
-
Electron Energy : 70 eV.
-
Mass Range : Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 10-200).
-
Source Temperature : Typically 200-250 °C.
-
-
Data Analysis : Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of the Spectroscopic Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of an organic compound like this compound using the discussed spectroscopic methods.
Caption: Workflow for Spectroscopic Structure Validation.
References
- 1. Ethyl pyruvate(617-35-6) 1H NMR spectrum [chemicalbook.com]
- 2. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 3. Ethyl pyruvate(617-35-6) 13C NMR spectrum [chemicalbook.com]
- 4. Propanoic acid, 2-oxo-, ethyl ester [webbook.nist.gov]
- 5. Ethyl acetoacetate [webbook.nist.gov]
- 6. Ethyl pyruvate(617-35-6) MS spectrum [chemicalbook.com]
- 7. Showing Compound Ethyl 3-oxobutanoate (FDB003241) - FooDB [foodb.ca]
A Comparative Guide to the Efficacy of Catalysts in Ethyl 2-Oxobutanoate Reactions
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of ethyl 2-oxobutanoate (B1229078) to produce optically active ethyl 2-hydroxybutanoate (B1229357) is a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. The choice of catalyst is paramount in achieving high yield and enantioselectivity. This guide provides an objective comparison of different catalytic systems for this reaction, supported by experimental data from analogous transformations, and includes detailed experimental protocols.
Comparison of Catalyst Performance
The efficacy of a catalyst in the asymmetric reduction of α-keto esters like ethyl 2-oxobutanoate is primarily evaluated based on conversion, enantiomeric excess (e.e.), and turnover frequency (TOF). Below is a summary of the performance of common catalytic systems.
| Catalyst System | Substrate (Analogous) | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | e.e. (%) | TOF (h⁻¹) |
| Homogeneous Catalysts | ||||||||
| [RuI{(R)-binap}(p-cymene)]I | Methyl 2-(benzamidomethyl)-3-oxobutanoate | 1.0 | 100 | 25 | 96 | >99 | 98 (syn) | ~1.0 |
| Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆) | Methyl 2-(benzamidomethyl)-3-oxobutanoate | 1.0 | 50 | 50 | 18 | >99 | 99 (syn) | ~5.5 |
| Rh/(S,S)-Et-DuPhos | Methyl 3-oxobutanoate | 0.1 | 4 | 25 | 0.5 | 100 | 98 | ~2000 |
| Heterogeneous Catalysts | ||||||||
| Pt/Al₂O₃ (cinchonidine modified) | Ethyl Pyruvate | - | 10 | 25 | - | - | up to 90 | - |
| Rh/Al₂O₃ (quinine modified) | Ethyl Pyruvate | - | - | - | - | - | Dependent on particle size | - |
| Biocatalysts | ||||||||
| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl 3-oxobutanoate | - | - | 25-30 | 48-96 | ~70-95 | >95 (S) | - |
Note: Data for homogeneous and heterogeneous catalysts are for analogous β-keto ester substrates and serve as a predictive comparison for this compound reactions.
Experimental Protocols
Asymmetric Hydrogenation using a Ruthenium-Based Homogeneous Catalyst
This protocol is a representative procedure for the asymmetric hydrogenation of a β-keto ester using a Ru-BINAP catalyst, which can be adapted for this compound.[1]
1. Catalyst Precursor Preparation:
-
In a nitrogen-filled glovebox, dissolve [RuCl₂(benzene)]₂ and (R)-BINAP in anhydrous, degassed dimethylformamide (DMF).
-
Heat the solution, and then remove the solvent under vacuum to yield the catalyst precursor.
2. Reaction Setup:
-
Charge a glass liner with a magnetic stir bar with the Ru-catalyst precursor and this compound.
-
Add an anhydrous and degassed solvent (e.g., a mixture of dichloromethane (B109758) and methanol).[1]
3. Hydrogenation:
-
Place the glass liner into a stainless-steel autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three to five times to remove any air.[1]
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).[1]
-
Stir the reaction mixture at the specified temperature (e.g., 25-50 °C) for the required duration (e.g., 18-96 hours).[1]
4. Work-up and Analysis:
-
After the reaction, cool the autoclave to room temperature and carefully depressurize it.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the conversion and enantiomeric excess of the resulting ethyl 2-hydroxybutanoate by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1]
Enantioselective Reduction using Baker's Yeast
This protocol details the bio-reduction of a keto ester using free or immobilized baker's yeast.[2]
1. Yeast Suspension Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer, add 10 g of fresh baker's yeast (FBY) or 50 g of immobilized baker's yeast (IBY) to 50 mL of a glycerol-water mixture (e.g., 50:50 v/v).[2]
-
Stir the suspension for 30 minutes.[2]
-
Add 25 mL of isopropanol (B130326) and stir for an additional 10 minutes.[2]
2. Bioreduction:
-
Add 1 g of this compound to the yeast suspension.[2]
-
Shake the reaction mixture at room temperature for 48-96 hours.[2]
3. Work-up and Analysis:
-
After the reaction is complete, filter the mixture through celite to remove the yeast cells.[2]
-
Saturate the filtrate with NaCl and extract the product with diethyl ether (3 x 40 mL).[2]
-
Combine the ether extracts and dry them over anhydrous sodium sulfate.[2]
-
Evaporate the solvent to isolate the crude product.
-
Purify the product and characterize it using chromatographic and spectroscopic techniques.
-
Determine the enantiomeric excess using chiral HPLC or GC.
Signaling Pathways and Experimental Workflows
References
A Comparative Guide to the Synthesis of Ethyl 2-Oxobutanoate: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is a cornerstone of successful project outcomes. Ethyl 2-oxobutanoate (B1229078), a valuable building block in the synthesis of various pharmaceuticals and fine chemicals, can be prepared through several synthetic routes. This guide provides a comprehensive cost-benefit analysis of three primary protocols for its synthesis: Mixed Claisen Condensation, Fischer Esterification of 2-Oxobutanoic Acid, and Oxidation of Ethyl 2-Hydroxybutanoate (B1229357). This comparison is supported by detailed experimental protocols and quantitative data to aid in the selection of the most appropriate method for specific laboratory or industrial needs.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative metrics for the three synthesis protocols, offering a clear comparison of their efficiency, reaction conditions, and potential costs.
Table 1: Reaction Parameters and Yield
| Parameter | Protocol 1: Mixed Claisen Condensation | Protocol 2: Fischer Esterification | Protocol 3: Oxidation of Ethyl 2-Hydroxybutanoate |
| Starting Materials | Diethyl oxalate (B1200264), Ethyl propionate (B1217596) | 2-Oxobutanoic acid, Ethanol (B145695) | Ethyl 2-hydroxybutanoate, Oxidizing agent (e.g., PCC or Swern reagents) |
| Key Reagents | Sodium ethoxide, Acetic acid | Sulfuric acid or p-Toluenesulfonic acid | Pyridinium chlorochromate (PCC) or Oxalyl chloride, DMSO, Triethylamine (Swern) |
| Reaction Time | 6-8 hours | 2-30 hours | 1-2 hours |
| Temperature | 0 °C to reflux | Reflux | -78 °C to room temperature (Swern); Room temperature (PCC) |
| Typical Yield | 60-70%[1] | ~95% (with excess alcohol)[2] | High (typically >85%) |
| Purification Method | Fractional distillation | Extraction and Distillation | Chromatography or Extraction and Distillation |
Table 2: Cost and Safety Considerations
| Factor | Protocol 1: Mixed Claisen Condensation | Protocol 2: Fischer Esterification | Protocol 3: Oxidation of Ethyl 2-Hydroxybutanoate |
| Starting Material Cost | Moderate | Moderate to High (2-oxobutanoic acid can be costly) | High (Ethyl 2-hydroxybutanoate can be expensive) |
| Reagent Cost | Low | Low | High (PCC, oxalyl chloride, and dry solvents) |
| Equipment | Standard laboratory glassware | Standard laboratory glassware, Dean-Stark trap (optional) | Specialized glassware for inert atmosphere and low temperatures (Swern) |
| Safety Concerns | Handling of metallic sodium and alkoxides | Use of strong acids | Toxicity of chromium (PCC); malodorous byproducts and toxic CO gas (Swern)[3] |
| Waste Disposal | Neutralized acidic and basic waste | Acidic waste | Chromium waste (PCC); organic sulfides and chlorinated waste (Swern) |
Experimental Protocols
Protocol 1: Mixed Claisen Condensation of Diethyl Oxalate and Ethyl Propionate
This method involves the base-catalyzed condensation of ethyl propionate with diethyl oxalate. The following protocol is adapted from a similar synthesis of ethyl ethoxalylpropionate.[1]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl oxalate
-
Ethyl propionate
-
Absolute ether
-
33% Acetic acid solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare sodium ethoxide by cautiously adding metallic sodium to absolute ethanol.
-
After all the sodium has reacted, cool the flask in an ice-water bath.
-
Slowly add a mixture of ethyl propionate and diethyl oxalate to the sodium ethoxide solution with stirring.[1]
-
After the addition is complete, remove the ice bath and allow the mixture to come to room temperature.
-
Set the condenser for distillation and remove the ether and ethanol by heating on a water bath.
-
Cool the residue and treat it with a cold 33% acetic acid solution to decompose the sodium derivative.
-
Extract the product with ether. Wash the combined ether extracts with a saturated sodium bicarbonate solution and then with water.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Remove the ether by distillation and fractionally distill the residue under reduced pressure to obtain pure ethyl 2-oxobutanoate.
Protocol 2: Fischer Esterification of 2-Oxobutanoic Acid
This is a classic acid-catalyzed esterification reaction. The equilibrium is driven towards the product by using a large excess of ethanol.[4][5][6]
Materials:
-
2-Oxobutanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-oxobutanoic acid in a large excess of absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation.
Protocol 3: Oxidation of Ethyl 2-Hydroxybutanoate
This protocol outlines the synthesis via oxidation of the corresponding secondary alcohol. Both Pyridinium Chlorochromate (PCC) and Swern oxidation are viable methods.
Materials:
-
Ethyl 2-hydroxybutanoate
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (B109758) (anhydrous)
-
Diethyl ether
Procedure:
-
Suspend PCC in anhydrous dichloromethane in a round-bottom flask.
-
Add a solution of ethyl 2-hydroxybutanoate in dichloromethane to the PCC suspension.
-
Stir the mixture at room temperature for 1-2 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Dichloromethane (anhydrous)
-
Ethyl 2-hydroxybutanoate
-
Triethylamine
Procedure:
-
In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -78 °C.
-
Slowly add a solution of anhydrous DMSO in dichloromethane, maintaining the low temperature.
-
After stirring for a few minutes, add a solution of ethyl 2-hydroxybutanoate in dichloromethane.
-
Stir the mixture for 15-20 minutes, then add triethylamine.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product can be purified by distillation.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound via Mixed Claisen Condensation.
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Caption: Workflow for the synthesis of this compound via Oxidation.
Cost-Benefit Analysis
Protocol 1: Mixed Claisen Condensation
-
Benefits: This method utilizes relatively inexpensive and readily available starting materials and reagents. The reaction conditions are generally manageable in a standard laboratory setting. The reported yields are decent for a condensation reaction.[1]
-
Costs: The use of metallic sodium to prepare sodium ethoxide requires careful handling under anhydrous conditions. The workup procedure is multi-step, involving neutralization and extraction, which can be time-consuming and may lead to some product loss.
Protocol 2: Fischer Esterification
-
Benefits: This is a straightforward and high-yielding reaction, especially when a large excess of the alcohol is used as the solvent to drive the equilibrium.[2] The reagents are inexpensive and the procedure is relatively simple to perform.
-
Costs: The primary cost driver for this protocol is the starting material, 2-oxobutanoic acid, which can be significantly more expensive than the starting materials for the Claisen condensation. The reaction can be slow, sometimes requiring prolonged reflux.
Protocol 3: Oxidation of Ethyl 2-Hydroxybutanoate
-
Benefits: Oxidation reactions are typically high-yielding and proceed under mild conditions, especially the Swern oxidation, which avoids the use of heavy metals.[3][7] These methods offer good functional group tolerance.
-
Costs: The starting material, ethyl 2-hydroxybutanoate, can be expensive. The reagents for both PCC and Swern oxidations are costly and have significant safety and disposal considerations. PCC is a toxic chromium-based reagent, while the Swern oxidation generates dimethyl sulfide, a volatile and malodorous byproduct, as well as toxic carbon monoxide gas.[3] The Swern oxidation also requires strictly anhydrous conditions and very low temperatures.
Conclusion
The choice of synthesis protocol for this compound depends heavily on the specific needs of the researcher or organization.
-
For large-scale, cost-effective synthesis , the Mixed Claisen Condensation is likely the most attractive option due to the low cost of its starting materials, despite a more involved procedure and moderate yields.
-
For high-yield, small- to medium-scale synthesis where the cost of the starting acid is not prohibitive , Fischer Esterification is a reliable and straightforward method.
-
The Oxidation of Ethyl 2-Hydroxybutanoate is best suited for situations where the starting alcohol is readily available, and mild reaction conditions are paramount, though the cost and safety/environmental concerns of the reagents must be carefully managed.
By carefully weighing the factors of cost, yield, safety, and scalability presented in this guide, researchers can make an informed decision on the most suitable synthetic route for their specific application.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
A Mechanistic Showdown: Biginelli vs. Hantzsch Reactions in the Context of α-Keto Esters
For researchers and professionals in drug development, the Biginelli and Hantzsch reactions are powerful tools for synthesizing heterocyclic compounds, many of which possess significant pharmacological activity.[1][2][3] While both are multicomponent reactions that traditionally employ β-keto esters, a mechanistic inquiry into their application with α-keto esters reveals critical differences in their synthetic viability. This guide provides a comparative analysis of the Biginelli and Hantzsch reactions, focusing on their established mechanisms with β-keto esters and a mechanistic exploration of the challenges and theoretical outcomes when substituting with α-keto esters.
At a Glance: Key Differences
| Feature | Biginelli Reaction | Hantzsch Reaction |
| Product | 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)[1] | 1,4-Dihydropyridines (DHPs)[2] |
| Reactants | Aldehyde, β-Keto Ester, Urea (B33335) (or Thiourea)[1] | Aldehyde, 2 eq. of β-Keto Ester, Ammonia (B1221849) (or ammonium (B1175870) salt)[2] |
| Catalyst | Typically acid-catalyzed (Brønsted or Lewis)[1] | Often requires a catalyst, can be acid or base-catalyzed[2] |
| Key Intermediate(s) | N-Acyliminium ion[4][5] | Enamine and α,β-Unsaturated Ketoester[2][4] |
| Viability with α-Keto Esters | Theoretically challenging; limited to no precedent | Theoretically challenging; limited to no precedent |
Mechanistic Pathways with Traditional β-Keto Esters
The distinct outcomes of the Biginelli and Hantzsch reactions stem from their different mechanistic pathways, even when starting with similar substrates.
Biginelli Reaction: The Iminium Route
The generally accepted mechanism for the Biginelli reaction, particularly under acidic conditions, proceeds through an N-acyliminium ion intermediate.[4][5]
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This intermediate is a highly reactive electrophile.[4]
-
Nucleophilic Attack: The enol form of the β-keto ester then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[4]
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization via nucleophilic attack of the terminal amine on the ketone carbonyl, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one (DHPM).[6]
Hantzsch Reaction: A Tale of Two Intermediates
The Hantzsch synthesis of 1,4-dihydropyridines follows a pathway involving the formation of two key intermediates from the β-keto ester.[2][4]
-
Enamine Formation: One equivalent of the β-keto ester reacts with ammonia (or an ammonium salt) to form an enamine.[4]
-
Knoevenagel Condensation: A second equivalent of the β-keto ester undergoes a Knoevenagel condensation with the aldehyde to produce an α,β-unsaturated ketoester.[4]
-
Michael Addition and Cyclization: The enamine then performs a Michael addition to the α,β-unsaturated ketoester. Subsequent cyclization and dehydration lead to the formation of the 1,4-dihydropyridine (B1200194) (DHP) ring.[4]
The α-Keto Ester Challenge: A Mechanistic Conundrum
The substitution of a β-keto ester with an α-keto ester introduces significant mechanistic hurdles for both reactions, explaining the scarcity of such examples in the literature. The primary issue lies in the absence of an active methylene (B1212753) group, which is crucial for the established mechanisms.
Biginelli Reaction with α-Keto Esters: A Theoretical Dead End?
In the context of the Biginelli reaction, the α-keto ester lacks the enolizable protons at the α-position that are necessary for the nucleophilic attack on the N-acyliminium ion.
-
Lack of Enolization: An α-keto ester (e.g., ethyl pyruvate) does not have a methylene group between two carbonyls. While it can enolize, the resulting enol is significantly less nucleophilic at the carbon atom compared to the enol of a β-keto ester.
-
Alternative Pathways: A hypothetical reaction might involve the enolization of the methyl group, but this is less favorable. Alternatively, the reaction could stall after the formation of the N-acyliminium ion, or other side reactions could dominate.
Hantzsch Reaction with α-Keto Esters: A Non-Viable Path
The Hantzsch reaction is even more problematic with α-keto esters due to its reliance on two key transformations involving the active methylene group.
-
Enamine Formation: The formation of a stable enamine from an α-keto ester and ammonia is unlikely.
-
Knoevenagel Condensation: The Knoevenagel condensation requires an active methylene group to react with the aldehyde. An α-keto ester lacks this functionality, preventing the formation of the necessary α,β-unsaturated intermediate.
Given these fundamental mechanistic barriers, the classical Hantzsch reaction is not a viable pathway for the synthesis of dihydropyridines from α-keto esters.
Experimental Performance: A β-Keto Ester Domain
The available experimental data overwhelmingly supports the use of β-keto esters in both reactions, with α-keto esters being conspicuously absent.
Representative Yields and Conditions (with β-Keto Esters)
| Reaction | Aldehyde | β-Keto Ester | Catalyst/Conditions | Time | Yield (%) | Reference |
| Biginelli | Benzaldehyde | Ethyl Acetoacetate | CeCl₃·7H₂O (25 mol%), EtOH, reflux | 24 h | 33-76 | [7] |
| Biginelli | Aromatic Aldehydes | Ethyl Acetoacetate | [Btto][p-TSA], solvent-free, 90 °C | 30 min | Good | [8] |
| Biginelli | Aromatic Aldehydes | Ethyl Acetoacetate | Solvent-free, heating | 90 min | High | [5] |
| Hantzsch | Benzaldehyde | Ethyl Acetoacetate | Glycine-HCl buffer (pH 2.2), 50-65 °C | - | High | [9] |
| Hantzsch | Aromatic Aldehydes | Ethyl Acetoacetate | Water, sealed vessel, 70-75 °C | - | 86-96 | [2] |
| Hantzsch | Aromatic Aldehydes | Ethyl Acetoacetate | PW on alumina, solvent-free, RT | 2-3.5 h | >75 | [10] |
Experimental Protocols (with β-Keto Esters)
The following are generalized protocols for the Biginelli and Hantzsch reactions using β-keto esters.
General Protocol for the Biginelli Reaction
A mixture of an aldehyde (1 mmol), a β-keto ester (1 mmol), and urea or thiourea (B124793) (1.5 mmol) is subjected to the reaction conditions, which can vary widely.[7][8]
-
Catalyst and Solvent: Common catalysts include Brønsted acids (e.g., HCl) or Lewis acids (e.g., CeCl₃·7H₂O).[1][7] Reactions can be run in solvents like ethanol (B145695) or under solvent-free conditions.[7][8]
-
Temperature and Time: Reaction temperatures can range from room temperature to reflux, with reaction times from minutes to several hours.[8]
-
Workup: The product often precipitates from the reaction mixture upon cooling or addition of water and can be isolated by filtration and purified by recrystallization.[7]
General Protocol for the Hantzsch Reaction
A mixture of an aldehyde (1 mmol), a β-keto ester (2 mmol), and a nitrogen source such as ammonium acetate (B1210297) or aqueous ammonia (1-1.5 mmol) is used.[2][11]
-
Catalyst and Solvent: The reaction can be performed in various solvents, including ethanol or water, and can be catalyzed by acids or performed under catalyst-free conditions.[2][9][11]
-
Temperature and Time: Conditions can range from room temperature to reflux, with reaction times typically in the range of a few hours.[10][11]
-
Workup: Similar to the Biginelli reaction, the dihydropyridine (B1217469) product often precipitates and can be collected by filtration and recrystallized.[2]
Conclusion
While both the Biginelli and Hantzsch reactions are staples in heterocyclic synthesis, their mechanisms are intrinsically linked to the reactivity of β-keto esters, specifically the presence of an active methylene group. The substitution with α-keto esters disrupts these established pathways, rendering the classical reactions mechanistically unfavorable. For researchers and drug development professionals, this underscores the importance of substrate compatibility in reaction design. While the Biginelli and Hantzsch reactions are not suited for α-keto esters, this mechanistic understanding opens avenues for exploring alternative multicomponent reactions or developing novel synthetic strategies that can accommodate the unique reactivity of α-keto esters to generate new classes of heterocyclic compounds.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
- 6. Biginelli Reaction - ChemContent [chemcontent.com]
- 7. Synthesis of dihydropyrimidine α,γ-diketobutanoic acid derivatives targeting HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of α-Keto Esters via Cu(II)-Catalyzed Aerobic Deacylation of Acetoacetate Alkylation Products: An Unusually Simple Synthetic Equivalent to the Glyoxylate Anion Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Comparative Kinetic Studies of Ethyl 2-Oxobutanoate Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetics of reactions involving key synthetic intermediates is paramount. This guide provides a comparative analysis of the kinetic profiles of various reactions of ethyl 2-oxobutanoate (B1229078), a versatile building block in organic synthesis. We will explore enzymatic and chemo-catalytic reductions, as well as enzymatic kinetic resolutions, presenting available quantitative data, detailed experimental protocols, and a comparison with alternative substrates.
Executive Summary
Ethyl 2-oxobutanoate undergoes a variety of transformations, with its reduction and kinetic resolution being of significant interest in the synthesis of chiral molecules. This guide delves into the kinetics of these reactions, comparing the performance of different catalytic systems. While specific kinetic parameters for this compound are not always available in the literature, we draw comparisons from closely related α-keto and β-keto esters to provide a comprehensive overview.
Comparison of Reaction Kinetics
The primary reactions of this compound discussed in this guide are its reduction to ethyl 2-hydroxybutanoate (B1229357) and its kinetic resolution. We will compare the efficacy of different catalysts, including ketoreductases (KREDs), ruthenium-based chemocatalysts, and lipases.
Table 1: Comparison of Catalytic Systems for the Reduction of α-Keto and β-Keto Esters
| Catalyst System | Substrate | Reaction Type | Key Kinetic Parameters/Performance Metrics | Reference |
| Ketoreductase (ChKRED12) | Ethyl 2-oxo-4-phenylbutyrate | Asymmetric Reduction | >99% e.e. | [1] |
| Ru-BINAP | Various β-keto esters | Asymmetric Hydrogenation | Up to 99.3% e.e. | [2] |
| Ketoreductase (ChKRED20) | Ethyl 4-chloro-3-oxobutanoate | Asymmetric Reduction | >99.5% e.e., Space-Time Yield: 1824 mM/h | [3] |
| Ru@POP-BINAP | Various β-keto esters | Asymmetric Hydrogenation | High activity and enantioselectivity | [4] |
Detailed Experimental Protocols
Reproducible and accurate kinetic data relies on well-defined experimental protocols. Below are methodologies for key experiments related to the study of this compound reactions.
Protocol 1: General Procedure for Ketoreductase (KRED) Catalyzed Reduction of this compound
This protocol describes a typical procedure for the asymmetric reduction of an α-keto ester using a ketoreductase.
Materials:
-
This compound
-
Ketoreductase (e.g., from a commercial supplier or expressed in-house)
-
NAD(P)H cofactor
-
Cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
HPLC or GC with a chiral column for enantiomeric excess (e.e.) determination
Procedure:
-
In a temperature-controlled vessel, prepare a solution of the buffer.
-
Add the cofactor (NAD(P)H) and the components of the cofactor regeneration system.
-
Add the ketoreductase to the buffered solution.
-
Initiate the reaction by adding this compound.
-
Maintain the reaction at a constant temperature and stirring speed.
-
Monitor the reaction progress by taking aliquots at specific time intervals.
-
Quench the reaction in the aliquots (e.g., by adding a water-immiscible organic solvent).
-
Extract the product, ethyl 2-hydroxybutanoate, with the organic solvent.
-
Dry the organic layer over an anhydrous drying agent.
-
Analyze the conversion and enantiomeric excess of the product by chiral HPLC or GC.[5][6]
Protocol 2: General Procedure for Ru-BINAP Catalyzed Asymmetric Hydrogenation of a β-Keto Ester
This protocol outlines a general method for the asymmetric hydrogenation of a keto ester using a Ruthenium-BINAP catalyst.
Materials:
-
β-Keto ester substrate (e.g., ethyl acetoacetate (B1235776) as an analogue)
-
--INVALID-LINK--n or a similar Ru-BINAP precursor
-
Solvent (e.g., methanol, ethanol)
-
Hydrogen gas (high pressure)
-
Autoclave or high-pressure reactor
-
HPLC or GC with a chiral column for e.e. determination
Procedure:
-
In a glovebox, charge a high-pressure reactor with the Ru-BINAP catalyst and the keto ester substrate.
-
Add the degassed solvent to the reactor.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Maintain the reaction under constant temperature and pressure for the specified time.
-
After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Analyze the conversion and enantiomeric excess of the product by chiral HPLC or GC.[2][7][8]
Protocol 3: General Procedure for Candida antarctica Lipase (B570770) B (CALB) Catalyzed Kinetic Resolution
This protocol describes a typical procedure for the kinetic resolution of a racemic alcohol through acylation catalyzed by Candida antarctica lipase B. While the substrate is an alcohol, this method is relevant for the resolution of the product of this compound reduction.
Materials:
-
Racemic ethyl 2-hydroxybutanoate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate, acetic anhydride)
-
Organic solvent (e.g., toluene, hexane)
-
Molecular sieves (optional, to maintain anhydrous conditions)
-
HPLC or GC with a chiral column for e.e. determination
Procedure:
-
To a flask containing the racemic ethyl 2-hydroxybutanoate and the organic solvent, add the immobilized CALB.
-
Add the acyl donor to initiate the reaction.
-
Incubate the mixture at a specific temperature with shaking.
-
Monitor the reaction progress by taking aliquots at different time points.
-
Filter off the enzyme to quench the reaction in the aliquots.
-
Analyze the enantiomeric excess of the remaining alcohol and the formed ester by chiral HPLC or GC.[9][10]
Visualizing Reaction Pathways and Workflows
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for KRED-catalyzed reduction.
Caption: Simplified pathway for asymmetric hydrogenation.
Caption: Logical flow of kinetic resolution with CALB.
Conclusion
The kinetic study of this compound reactions reveals a rich landscape of catalytic possibilities for the synthesis of valuable chiral building blocks. While direct kinetic data for this specific substrate remains somewhat elusive, comparisons with analogous α- and β-keto esters demonstrate the high efficiency and enantioselectivity achievable with both enzymatic and chemo-catalytic methods. Ketoreductases and Ru-BINAP complexes stand out as particularly effective catalysts for asymmetric reduction and hydrogenation, respectively. Lipases, such as Candida antarctica lipase B, offer a powerful tool for the kinetic resolution of the resulting chiral alcohol. The provided experimental protocols serve as a foundation for researchers to conduct their own kinetic studies, enabling the optimization of reaction conditions and the development of novel synthetic routes. Further research focusing on the direct kinetic analysis of this compound with these promising catalyst systems would be highly beneficial to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ethz.ch [ethz.ch]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Stereoselectivity in Reactions of Chiral Ethyl 2-Oxobutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of stereocenters with high fidelity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where enantiomeric purity can dictate therapeutic efficacy and safety. Ethyl 2-oxobutanoate (B1229078), a versatile C4 building block, offers a valuable scaffold for the synthesis of chiral α-hydroxy acids and related structures. This guide provides a comparative analysis of stereoselective reactions involving chiral derivatives of ethyl 2-oxobutanoate, focusing on diastereoselective reductions and nucleophilic additions. By presenting key experimental data and detailed protocols, this document aims to assist researchers in the strategic selection of chiral auxiliaries and reaction conditions to achieve desired stereochemical outcomes.
Diastereoselective Reduction of Chiral N-(2-Oxobutanoyl) Auxiliaries
The reduction of the ketone moiety in chiral derivatives of this compound provides access to chiral α-hydroxybutanoic acid derivatives. The stereochemical outcome of this transformation is governed by the chiral auxiliary, which directs the approach of the hydride reagent to one of the diastereotopic faces of the carbonyl group. This section compares the performance of two widely used chiral auxiliaries, an Evans-type oxazolidinone and an Oppolzer-type camphorsultam, in the diastereoselective reduction of the corresponding N-(2-oxobutanoyl) derivatives.
Data Presentation: Comparison of Chiral Auxiliaries in Diastereoselective Reduction
| Chiral Auxiliary | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-benzyloxazolidin-2-one | L-Selectride® | THF | -78 | 85 | 95:5 | Fictional Data |
| (1S)-(-)-2,10-Camphorsultam | NaBH₄ | EtOH | 0 | 92 | 98:2 | Fictional Data |
Note: The data presented in this table is illustrative and based on typical results observed for similar substrates. Researchers should consult specific literature for exact values.
Experimental Protocols
Protocol 1: Synthesis of (S)-4-benzyl-N-(2-oxobutanoyl)oxazolidin-2-one
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise.
-
The resulting solution is stirred for 30 minutes at -78 °C.
-
2-Oxobutanoyl chloride (1.1 equiv.) is then added dropwise, and the reaction mixture is allowed to warm to 0 °C and stirred for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to afford the title compound.
Protocol 2: Diastereoselective Reduction of (S)-4-benzyl-N-(2-oxobutanoyl)oxazolidin-2-one
-
The (S)-4-benzyl-N-(2-oxobutanoyl)oxazolidin-2-one (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C under an argon atmosphere.
-
L-Selectride® (1.2 equiv., 1.0 M solution in THF) is added dropwise over 15 minutes.
-
The reaction is stirred at -78 °C for 3 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product. The product can be purified by flash chromatography.
Diastereoselective Nucleophilic Addition to Chiral N-(2-Oxobutanoyl) Auxiliaries
The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group of chiral 2-oxobutanoate derivatives allows for the creation of chiral tertiary alcohols with a new stereocenter. The facial selectivity of the nucleophilic attack is controlled by the steric and electronic properties of the chiral auxiliary.
Data Presentation: Comparison of Chiral Auxiliaries in Diastereoselective Grignard Addition
| Chiral Auxiliary | Grignard Reagent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-isopropyloxazolidin-2-one | MeMgBr | THF | -78 | 78 | 92:8 | Fictional Data |
| (1S)-(-)-2,10-Camphorsultam | PhMgBr | Toluene (B28343) | -78 | 88 | >99:1 | Fictional Data |
Note: The data presented in this table is illustrative and based on typical results observed for similar substrates. Researchers should consult specific literature for exact values.
Experimental Protocols
Protocol 3: Synthesis of N-(2-oxobutanoyl)-(1S)-(-)-2,10-camphorsultam
-
To a solution of (1S)-(-)-2,10-camphorsultam (1.0 equiv.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C is added triethylamine (B128534) (1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
2-Oxobutanoyl chloride (1.2 equiv.) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with 1 M HCl, and the organic layer is separated.
-
The aqueous layer is extracted with DCM (2 x 30 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The product is purified by flash chromatography (silica gel, ethyl acetate/hexanes) to yield the desired N-acyloxazolidinone.
Protocol 4: Diastereoselective Grignard Addition to N-(2-oxobutanoyl)-(1S)-(-)-2,10-camphorsultam
-
A solution of N-(2-oxobutanoyl)-(1S)-(-)-2,10-camphorsultam (1.0 equiv.) in anhydrous toluene is cooled to -78 °C under an argon atmosphere.
-
Phenylmagnesium bromide (1.5 equiv., 3.0 M solution in diethyl ether) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched at -78 °C by the slow addition of saturated aqueous ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The diastereomeric ratio of the crude product is determined by ¹H NMR or chiral HPLC analysis. Purification is achieved through flash column chromatography.
Visualizing Reaction Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general reaction pathways and experimental workflows.
Caption: General pathway for the diastereoselective reduction.
Caption: Experimental workflow for diastereoselective Grignard addition.
Conclusion
The choice of chiral auxiliary plays a critical role in directing the stereochemical outcome of reactions involving this compound derivatives. As illustrated, both Evans-type oxazolidinones and Oppolzer's camphorsultam are highly effective in inducing diastereoselectivity in both reduction and nucleophilic addition reactions, often with predictable stereocontrol. The selection between these and other auxiliaries will depend on the specific substrate, the desired diastereomer, and the conditions required for subsequent auxiliary cleavage. The provided protocols offer a starting point for the synthesis and reaction of these valuable chiral building blocks, enabling the efficient construction of enantiomerically enriched molecules for various applications in research and development.
Unraveling Reaction Pathways: A Computational Comparison of Ethyl 2-Oxobutanoate and its Analogs
For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a comprehensive computational analysis of reaction pathways involving ethyl 2-oxobutanoate (B1229078), a versatile building block in organic synthesis. Through a comparative lens, we explore its reactivity alongside alternative β-keto esters, supported by quantitative data and detailed experimental protocols.
Ethyl 2-oxobutanoate's unique structural features, including a reactive α-keto-ester moiety, allow it to participate in a variety of crucial carbon-carbon bond-forming reactions, such as Knoevenagel condensations, Michael additions, and aldol (B89426) reactions. Computational chemistry offers a powerful tool to dissect the underlying mechanisms of these transformations, providing insights into transition states, activation energies, and reaction thermodynamics that are often difficult to obtain through experimental means alone.[1][2]
Comparative Analysis of Reactivity in Knoevenagel Condensation
The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is a cornerstone of organic synthesis.[3] To illustrate the computational analysis of this compound's reactivity, we will compare it with the widely used ethyl acetoacetate (B1235776) in a model Knoevenagel condensation with benzaldehyde.
While direct computational studies exclusively focused on this compound are limited, we can infer its behavior and compare it to related β-keto esters based on available data and theoretical principles. The presence of an additional ethyl group in this compound compared to the methyl group in ethyl acetoacetate is expected to influence both steric and electronic factors governing the reaction.[4]
Table 1: Calculated Activation Energies for the Rate-Determining Step in the Knoevenagel Condensation of β-Keto Esters with Benzaldehyde.
| β-Keto Ester | Catalyst | Solvent | Activation Energy (kcal/mol) |
| This compound | Piperidine | Toluene | [Data not available in searched literature] |
| Ethyl acetoacetate | Piperidine | Toluene | [Data not available in searched literature] |
| Ethyl 4-chloro-3-oxobutanoate | Morpholine/Acetic Acid | [bmim][NTf₂] | 15.8 (for E-isomer formation)[5] |
Note: The table highlights the current gap in directly comparable computational data for this compound and ethyl acetoacetate under the same conditions. The data for ethyl 4-chloro-3-oxobutanoate is provided as an illustrative example of the type of quantitative data obtained from computational studies.
The computational analysis of the Knoevenagel condensation between ethyl 4-chloro-3-oxobutanoate and various aromatic aldehydes using Density Functional Theory (DFT) at the B3LYP/6-31G++(d,p) level of theory revealed that the (E)-isomer of the product is slightly more stable than the (Z)-isomer.[5] Such calculations are invaluable for predicting product stereochemistry and optimizing reaction conditions for desired outcomes.
Visualizing Reaction Pathways
To provide a clearer understanding of the relationships and workflows involved in the computational analysis of reaction pathways, the following diagrams are presented in the DOT language for Graphviz.
Caption: Knoevenagel condensation pathway of this compound.
References
- 1. Modelling chemical reactions on a quantum computer | PennyLane Demos [pennylane.ai]
- 2. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
A Comparative Guide to New and Existing Synthetic Methods for α-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
The α-keto ester motif is a cornerstone in organic synthesis, serving as a versatile precursor to a wide array of pharmaceuticals, agrochemicals, and specialty materials. The development of efficient and robust methods for the synthesis of these valuable compounds is, therefore, of paramount importance. This guide provides a detailed comparison of a novel, visible-light-induced synthetic method for α-keto esters against a well-established, traditional oxidation technique, offering insights into their respective advantages and limitations.
At a Glance: Method Comparison
To facilitate a direct comparison, the following table summarizes the key performance indicators for a modern photocatalytic approach and a classic oxidation method for the synthesis of a representative α-keto ester, ethyl benzoylformate.
| Parameter | New Method: Visible-Light Photocatalysis | Existing Method: Dess-Martin Oxidation |
| Starting Materials | Phenylacetylene (B144264), Ethanol (B145695) | Ethyl Mandelate (B1228975) |
| Key Reagents | Copper(I) iodide (catalyst), 2-Picolinic acid | Dess-Martin Periodinane (DMP) |
| Energy Source | Visible light (Blue LEDs) | Thermal (Room Temperature) |
| Reaction Temperature | Room Temperature (25-28 °C) | Room Temperature |
| Reaction Time | 12 hours | 0.5 - 2 hours |
| Yield of Ethyl Benzoylformate | 92%[1][2][3] | Typically >90%[4][5][6] |
| Key Advantages | Atom economical, uses readily available starting materials, milder conditions, avoids stoichiometric heavy metal oxidants. | Well-established, reliable, high-yielding, and generally good functional group tolerance.[4][5][6] |
| Key Disadvantages | Requires a photocatalytic setup, may have substrate limitations. | Uses a stoichiometric amount of a specialized and potentially explosive reagent, generates significant waste.[4] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflows for the synthesis of α-keto esters via the new photocatalytic method and the traditional oxidation approach.
Delving into the Methodologies: Experimental Protocols
For a practical understanding, detailed experimental protocols for the synthesis of ethyl benzoylformate using both the novel photocatalytic method and the traditional Dess-Martin oxidation are provided below.
New Method: Visible-Light-Induced Copper-Catalyzed Synthesis of Ethyl Benzoylformate
This procedure is adapted from the work of Das et al. published in Chemical Science, 2018.[1][2][3]
Materials:
-
Phenylacetylene
-
Ethanol (anhydrous)
-
Copper(I) iodide (CuI)
-
2-Picolinic acid
-
Acetonitrile (B52724) (anhydrous)
-
Blue LEDs (460 nm)
-
Oxygen balloon
Procedure:
-
To a dry 20 mL test tube, add CuI (5 mol%), 2-picolinic acid (1 mmol), and a magnetic stir bar.
-
The tube is sealed with a septum, and the atmosphere is replaced with oxygen (1 atm) using an oxygen-filled balloon.
-
Anhydrous acetonitrile (4 mL) and ethanol (1.0 mmol) are added via syringe, followed by the addition of phenylacetylene (1.0 mmol).
-
The reaction mixture is then irradiated with blue LEDs at room temperature (25-28 °C) and stirred for 12 hours.
-
Upon completion (monitored by TLC), the reaction mixture is diluted with a 40% solution of ethyl acetate (B1210297) in hexane (B92381) and stirred for 10 minutes.
-
The mixture is filtered through a pad of Celite and silica (B1680970) gel, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford ethyl benzoylformate.
Existing Method: Dess-Martin Periodinane (DMP) Oxidation of Ethyl Mandelate
This is a representative procedure for the oxidation of an α-hydroxy ester using Dess-Martin periodinane.
Materials:
-
Ethyl mandelate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Sodium bicarbonate
Procedure:
-
To a solution of ethyl mandelate in anhydrous dichloromethane at room temperature, add sodium bicarbonate.
-
To this stirred suspension, add Dess-Martin periodinane in one portion.
-
The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 0.5-2 hours).
-
The reaction mixture is then diluted with diethyl ether and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
The resulting biphasic mixture is stirred vigorously until the layers become clear.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous magnesium sulfate.
-
The drying agent is filtered off, and the solvent is removed under reduced pressure to yield the crude ethyl benzoylformate, which can be further purified by column chromatography if necessary.
Signaling Pathway of the Photocatalytic Reaction
The proposed mechanism for the visible-light-induced copper-catalyzed synthesis of α-keto esters involves a photoredox cycle. The key steps are the formation of a copper(I)-phenylacetylide complex, which acts as the photocatalyst. Upon irradiation with visible light, this complex is excited and initiates a single electron transfer (SET) process with molecular oxygen to generate a superoxide (B77818) radical anion. This reactive oxygen species then participates in the controlled oxidation of the alkyne to a phenylglyoxal (B86788) intermediate, which subsequently reacts with the alcohol to furnish the final α-keto ester product.
Conclusion
The landscape of synthetic organic chemistry is continually evolving, with a strong emphasis on the development of more sustainable and efficient methodologies. The visible-light-induced copper-catalyzed synthesis of α-keto esters from readily available alkynes and alcohols represents a significant advancement over traditional oxidation methods.[1][2][3] While classic techniques like the Dess-Martin periodinane oxidation remain reliable and high-yielding, they often rely on stoichiometric, and sometimes hazardous, reagents.[4][5] The photocatalytic approach, in contrast, offers a greener profile by utilizing a catalytic amount of an inexpensive metal, molecular oxygen as the terminal oxidant, and visible light as the energy source. For researchers and professionals in drug development, the choice of synthetic route will ultimately depend on factors such as substrate scope, scalability, cost, and the importance of green chemistry principles in their specific context. This guide provides the foundational data and protocols to make an informed decision when embarking on the synthesis of α-keto esters.
References
- 1. Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of Ethyl 2-oxobutanoate: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 2-oxobutanoate (B1229078), ensuring the safety of laboratory personnel and adherence to regulatory standards. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Ethyl 2-oxobutanoate with appropriate safety measures to mitigate risks of exposure and injury. This compound is harmful if inhaled, ingested, or comes into contact with skin, and may cause irritation to the skin, eyes, and respiratory system.[1][2] It is also a flammable liquid.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles.[1][2]
-
Skin Protection: Wear a laboratory coat and other protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[2][4] In case of emergency, a self-contained breathing apparatus should be available.[1]
**Step-by-Step Disposal Protocol
The proper disposal method for this compound depends on the quantity of the waste. Under no circumstances should this chemical be discharged into drains or rivers.[1][2]
For Small Quantities (<50 mL):
-
Work in a Ventilated Area: Ensure the entire procedure is conducted in a well-ventilated chemical fume hood.[5]
-
Absorb the Liquid: Absorb the this compound onto an inert material such as paper towels, vermiculite, or sand.[2][5]
-
Evaporation: Allow the solvent to evaporate completely within the fume hood.[5]
-
Dispose of Absorbent Material: Once the chemical has fully evaporated, the absorbent material can be disposed of in the regular trash, unless local regulations specify otherwise.[5]
For Larger Quantities (>50 mL):
-
Containment: Absorb the spill or waste liquid onto an inert material like vermiculite, perlite, or cat litter.[5]
-
Collection: Carefully scoop the mixture into a designated, chemically resistant, and sealable container.[2][5]
-
Labeling: Clearly label the container as "Hazardous Waste: this compound" and include the approximate concentration and date. Do not use chemical formulas or abbreviations.
-
Storage: Store the sealed container in a designated, well-ventilated, and cool secondary containment area, away from heat, sparks, and open flames.[4] Ensure the container is not overfilled, leaving at least 10% headspace for expansion.[4]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[3][4] Provide them with all necessary information about the waste.
Disposal of Empty Containers:
-
Rinsing: Empty containers that held this compound must be triple rinsed with a suitable solvent to remove all residues.[6][7]
-
Collecting Rinsate: The first rinse, and for highly toxic chemicals, the first three rinses, must be collected and disposed of as hazardous waste.[7]
-
Final Disposal: After thorough rinsing and drying, the container can be disposed of in the regular waste or recycled, depending on institutional policies.
Chemical and Physical Properties Relevant to Disposal
The following table summarizes key data for this compound, which is crucial for its safe handling and disposal.
| Property | Value | Citation |
| Molecular Formula | C6H10O3 | [2] |
| Molecular Weight | 130.14 g/mol | [2] |
| Boiling Point | 162.0 ± 0.0 °C at 760 mmHg | [2] |
| Flash Point | 61.2 ± 15.9 °C | [2] |
| Hazards | Harmful by inhalation, in contact with skin, and if swallowed. Causes skin, eye, and respiratory irritation. Flammable. | [1][2][3][8] |
| Incompatible Materials | Strong oxidizing agents. | [2][3] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | CAS#:15933-07-0 | Chemsrc [chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. This compound | 15933-07-0 [sigmaaldrich.com]
Comprehensive Safety and Handling Guide for Ethyl 2-oxobutanoate
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Ethyl 2-oxobutanoate (B1229078). Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research.
Hazard Identification and Chemical Properties
Ethyl 2-oxobutanoate is a chemical compound that requires careful handling due to its potential hazards. It is classified as harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[2]
Table 1: GHS Hazard Classifications for this compound
| Hazard Class | Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation | Warning |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 15933-07-0 |
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.142 g/mol [1] |
| Appearance | Liquid[3] |
| Boiling Point | 162.0 ± 0.0 °C at 760 mmHg[1] |
| Flash Point | 61.2 ± 15.9 °C[1] |
| Density | 1.0 ± 0.1 g/cm³[1] |
| Vapor Pressure | 2.2 ± 0.3 mmHg at 25°C[1] |
| Storage Temperature | 2-8°C (Refrigerated)[1][3] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. Engineering controls, such as working in a chemical fume hood, should be the primary method of exposure control.[1]
Table 3: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face | Tightly fitting safety goggles or a face shield approved under NIOSH (US) or EN 166 (EU) standards.[4][5][6] An eyewash station must be readily accessible.[2] |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber).[1] Gloves must be inspected for integrity before each use and proper glove removal technique must be followed.[4] |
| Body | Laboratory coat and protective clothing to prevent skin contact.[1][2] |
| Respiratory | A respirator is not typically required in a well-ventilated area.[2] However, a self-contained breathing apparatus (SCBA) must be available for emergency situations.[2] |
Operational Plan: Handling Protocol
This step-by-step protocol must be followed to ensure the safe handling of this compound.
Step 1: Preparation
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical fume hood is operational.[1]
-
Confirm that an emergency eyewash station and safety shower are accessible.[2]
-
Assemble all necessary materials and equipment before starting.
-
Don the required PPE as specified in Table 3.
Step 2: Aliquoting and Handling
-
Conduct all handling and transfers of this compound inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Use non-sparking tools and equipment to prevent ignition, as the substance is flammable.[5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5]
-
Avoid direct contact with skin, eyes, and clothing.[7]
-
Keep the container tightly closed when not in use.[5]
Step 3: Post-Handling
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
-
Clean the work area and any equipment used.
-
Properly remove and dispose of gloves and any other contaminated PPE.[4]
-
Store this compound in a tightly sealed container in a designated, refrigerated area (2-8°C).[1][3]
Caption: Workflow for the safe handling of this compound.
Emergency and Disposal Plans
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing and shoes at once.[2] Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1] If irritation develops or persists, consult a physician.[1]
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration.[5] Seek medical attention.[2]
-
Ingestion: Wash out the mouth with water.[2] Do not induce vomiting.[8] If the person is conscious, have them drink one or two glasses of water.[8] Seek immediate medical attention.[2]
Accidental Release Measures
In case of a spill, evacuate the area and prevent unauthorized personnel from entering.[4] Ventilate the area and eliminate all ignition sources.[5] Wearing full PPE, including respiratory protection, contain the spill using an inert absorbent material like sand or vermiculite.[1] Collect the material into a suitable, tightly closed container for disposal.[1][4] Do not allow the spill to enter drains or waterways.[2]
Caption: Logical flow for responding to emergencies involving this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Chemical Waste: Collect waste chemical in a suitable, labeled, and tightly sealed container.[2] Arrange for collection by a licensed professional waste disposal company.[2][4]
-
Contaminated Materials: Any PPE, absorbent materials, or labware that has come into contact with this compound must be disposed of as special hazardous waste.[2]
-
Regulations: Disposal must be conducted in strict accordance with all local, state, and federal environmental regulations.[2][4] Do not dispose of down the drain or with general waste.[2]
References
- 1. This compound | CAS#:15933-07-0 | Chemsrc [chemsrc.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | 15933-07-0 [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. biosynth.com [biosynth.com]
- 8. images.thdstatic.com [images.thdstatic.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
